molecular formula C15H17ClN2O2 B1669176 Climbazole CAS No. 38083-17-9

Climbazole

カタログ番号: B1669176
CAS番号: 38083-17-9
分子量: 292.76 g/mol
InChIキー: OWEGWHBOCFMBLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one is a ketone that is butan-2-one substituted by a 4-chlorophenoxy and a 1H-imidazol-1-yl group at position 1 and 2 methyl groups at position 3. It is a member of monochlorobenzenes, a member of imidazoles, an aromatic ether, a ketone and a hemiaminal ether.
CLIMBAZOLE is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEGWHBOCFMBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046555
Record name Climbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38083-17-9
Record name Climbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38083-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Climbazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038083179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Climbazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15580
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Climbazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Climbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Climbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.870
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLIMBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N42CW7I54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Pathways Affected by Climbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Climbazole, a widely utilized imidazole antifungal agent, primarily functions by inhibiting fungal ergosterol biosynthesis. However, a growing body of evidence reveals its multifaceted interactions with various mammalian biochemical pathways. This technical guide provides a comprehensive overview of the molecular mechanisms and cellular effects of this compound, with a focus on its impact on steroidogenesis, nuclear receptor signaling, skin biology, and cellular stress responses. Quantitative data from pertinent studies are summarized, detailed experimental methodologies are provided, and key signaling pathways are visually represented to facilitate a deeper understanding of this compound's biological activity. This document is intended to serve as a valuable resource for researchers and professionals in drug development and toxicology.

Introduction

This compound is a topical antifungal agent commonly found in personal care products, particularly anti-dandruff shampoos, for its efficacy against Malassezia species.[1][2] Its primary mechanism of action in fungi is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.[3] Beyond its antifungal properties, this compound has been shown to interact with various mammalian cellular pathways, raising interest in its potential off-target effects and therapeutic applications. This guide delves into the known biochemical pathways affected by this compound in mammalian systems.

Effects on Fungal Ergosterol Biosynthesis

The primary and most well-characterized biochemical pathway affected by this compound is the ergosterol biosynthesis pathway in fungi.

2.1 Mechanism of Action

This compound acts as a non-competitive inhibitor of lanosterol 14α-demethylase (CYP51), a key enzyme in the conversion of lanosterol to ergosterol.[4][5] By binding to the heme iron of the CYP51 enzyme, this compound disrupts the demethylation of lanosterol, leading to an accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell membrane.[6] This alters membrane fluidity and function, inhibiting fungal growth and replication.[3]

2.2 Quantitative Data: Inhibition of Fungal Growth

Fungal SpeciesEndpointValueReference
MalasseziaMIC~0.06 µg/mL[5]

2.3 Experimental Protocol: Antifungal Susceptibility Testing

A common method to determine the minimum inhibitory concentration (MIC) of this compound against fungal species is the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium.

  • Drug Dilution: Serial twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature and for a duration suitable for the growth of the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visually inhibits fungal growth.

Endocrine Disruption and Effects on Steroidogenesis

This compound has been identified as an endocrine-disrupting chemical (EDC) due to its interference with mammalian steroid hormone pathways.[7]

3.1 Inhibition of Steroidogenesis

Studies using the human adrenocortical carcinoma cell line (H295R) have demonstrated that this compound inhibits the production of testosterone and estradiol.[8][9] This inhibition is associated with a reduction in the levels of the steroid precursors 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, suggesting a direct or indirect inhibition of the enzyme cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1).[8]

3.2 Antagonism of Nuclear Receptors

This compound exhibits antagonistic effects on both the androgen receptor (AR) and the estrogen receptor α (ERα).[8][9] This means it can block the normal binding of androgens and estrogens to their respective receptors, thereby inhibiting their downstream signaling pathways.

3.3 Quantitative Data: Endocrine Disruption

TargetEffectCell LineValueReference
Androgen Receptor (AR)AntagonistAR-EcoScreenIC50 = 13.6 µM[9]
Estrogen Receptor α (ERα)AgonisthERα-HeLa-9903> 10 µM[9]
Testosterone ProductionInhibitionH295REffective from 0.3 µM[8]
Estradiol ProductionInhibitionH295REffective from 0.3 µM[8]

3.4 Experimental Protocol: H295R Steroidogenesis Assay (OECD TG 456)

This in vitro assay is a key method for identifying substances that affect the production of steroid hormones.[1][2][3][4]

  • Cell Culture: H295R cells are cultured in a suitable medium and seeded into multi-well plates.

  • Exposure: Cells are exposed to a range of concentrations of this compound for 48 hours.

  • Hormone Measurement: After exposure, the concentrations of testosterone and estradiol in the cell culture medium are measured using methods like ELISA or LC-MS/MS.

  • Data Analysis: Hormone levels are compared to a vehicle control to determine the inhibitory or stimulatory effects of this compound.

3.5 Signaling Pathway Diagram: Inhibition of Steroidogenesis

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17OH_Preg 17α-Hydroxypregnenolone Pregnenolone->17OH_Preg CYP17A1 (17α-hydroxylase) 17OH_Prog 17α-Hydroxyprogesterone Progesterone->17OH_Prog CYP17A1 (17α-hydroxylase) DHEA DHEA 17OH_Preg->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17OH_Prog->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol Aromatase This compound This compound This compound->17OH_Preg This compound->17OH_Prog

Caption: this compound's inhibitory effect on steroidogenesis.

Modulation of Hepatic Cytochrome P450 Enzymes

This compound has been shown to both induce and inhibit various cytochrome P450 (CYP) enzymes in the liver, which can have significant implications for drug metabolism.[5][7][10][11][12]

4.1 Induction and Inhibition of CYP Isoforms

In rat liver microsomes, this compound has been observed to induce the expression of CYP2B1 and CYP3A2 at lower doses.[7][12] However, at higher doses, it failed to increase CYP2B1 levels, suggesting a dose-differential effect.[7] this compound also increased the mRNA levels of CYP2B1.[7][12] Furthermore, it both induced and inhibited aminopyrine N-demethylase activity, a marker for certain CYP activities.[7][12]

4.2 Quantitative Data: CYP Enzyme Modulation

CYP IsoformEffectSpeciesDose/ConcentrationReference
CYP2B1InductionRatLower doses[7][12]
CYP3A2InductionRatLower doses[7][12]
CYP2B1No increaseRatHigher doses[7][12]

4.3 Experimental Protocol: Analysis of CYP Induction in Rat Liver Microsomes

  • Animal Treatment: Rats are treated with various doses of this compound over a specific period.

  • Microsome Isolation: Livers are harvested, and microsomes are isolated through differential centrifugation.

  • Immunoblot Analysis: The protein levels of specific CYP isoforms (e.g., CYP2B1, CYP3A2) are determined by Western blotting using specific antibodies.

  • Enzyme Activity Assays: The catalytic activity of specific CYPs is measured using probe substrates (e.g., aminopyrine N-demethylase).

  • mRNA Analysis: The expression levels of CYP genes are quantified using Northern blotting or RT-qPCR.

Effects on Skin Biology

Beyond its antifungal action on the scalp, this compound has been shown to directly affect the biology of skin keratinocytes.

5.1 Upregulation of Cornified Envelope Proteins

Microarray analysis of primary human keratinocytes treated with this compound revealed a significant upregulation of genes involved in epidermal differentiation and keratinization.[13][14] Specifically, genes encoding for cornified envelope proteins such as late-cornified envelope (LCE) proteins (e.g., LCE3) and small-proline-rich proteins (SPRR) (e.g., SPRR2) were upregulated.[13] This increase in gene expression was also confirmed at the protein level.[13][14] A stronger skin barrier, through the increase of these proteins, may contribute to the alleviation of dandruff symptoms.[13][14]

5.2 Interaction with Retinoic Acid Metabolism

This compound has been shown to boost the activity of retinoids in the skin. While the exact mechanism is not fully elucidated, it is hypothesized that this compound may inhibit the cytochrome P450 enzymes responsible for the breakdown of retinoic acid (e.g., CYP26 family), leading to increased local concentrations and enhanced retinoid activity.

5.3 Experimental Protocol: Microarray Analysis of Keratinocytes

  • Cell Culture and Treatment: Primary human keratinocytes are cultured and treated with this compound at a non-cytotoxic concentration.

  • RNA Extraction: Total RNA is extracted from the treated and control cells.

  • Microarray Hybridization: The labeled cRNA is hybridized to a microarray chip containing probes for thousands of human genes.

  • Data Acquisition and Analysis: The microarray is scanned, and the signal intensities are quantified. Bioinformatic analysis is then performed to identify differentially expressed genes and affected pathways.

  • Validation: The expression changes of key genes are validated using techniques like RT-qPCR and protein analysis (ELISA or Western blotting).

5.4 Experimental Workflow Diagram: Keratinocyte Gene Expression Analysis

cluster_0 In Vitro cluster_1 Analysis Keratinocytes Primary Human Keratinocytes Treatment This compound Treatment Keratinocytes->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Microarray Microarray Hybridization RNA_Extraction->Microarray Data_Analysis Data Acquisition & Analysis Microarray->Data_Analysis Validation RT-qPCR & ELISA Validation Data_Analysis->Validation Output Upregulation of Cornified Envelope Protein Genes Validation->Output

Caption: Workflow for analyzing this compound's effect on keratinocyte gene expression.

Induction of Oxidative Stress and Apoptosis

Recent studies have indicated that this compound can induce oxidative stress and apoptosis in various cell types.

6.1 Induction of Reactive Oxygen Species (ROS)

Exposure to this compound has been associated with an increase in the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components such as lipids, proteins, and DNA.

6.2 Activation of Apoptotic Pathways

The induction of oxidative stress by this compound can subsequently trigger apoptotic cell death. This may involve the activation of caspase cascades, key mediators of apoptosis.

6.3 Experimental Protocol: Measurement of ROS and Apoptosis

  • ROS Detection:

    • Cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

    • After treatment with this compound, the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

  • Apoptosis Assay (Caspase-3/7 Activity):

    • A luminogenic substrate for caspases-3 and -7 is added to this compound-treated and control cells.

    • In the presence of active caspases, the substrate is cleaved, leading to the production of a luminescent signal.

    • The luminescence is measured using a luminometer.

Potential Interaction with the Hedgehog Signaling Pathway

While direct evidence for this compound's interaction with the Hedgehog (Hh) signaling pathway is limited, other azole antifungals have been shown to modulate this pathway. The Hh pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. Further research is needed to determine if this compound has a significant effect on this pathway.

Conclusion

This compound's biochemical effects extend far beyond its primary antifungal activity. As an endocrine-disrupting chemical, it can interfere with steroid hormone synthesis and action. Its modulation of hepatic CYP enzymes suggests a potential for drug-drug interactions. Furthermore, its ability to influence skin barrier function, induce oxidative stress, and trigger apoptosis highlights its complex interactions with mammalian cells. This in-depth technical guide provides a foundation for further research into the diverse biological activities of this compound, which is essential for a comprehensive understanding of its safety profile and potential for novel therapeutic applications.

References

The Discovery and Synthesis of Climbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Climbazole is a topical antifungal agent widely utilized in the treatment of fungal skin infections, most notably dandruff and seborrheic dermatitis. Its efficacy stems from the targeted inhibition of ergosterol biosynthesis, an essential pathway for fungal cell membrane integrity. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in research and drug development. Detailed experimental protocols derived from key patents, quantitative data on its physicochemical properties and antifungal activity, and visual representations of its synthesis and mode of action are presented to facilitate a deeper understanding and further research into this important compound.

Introduction

This compound, chemically known as 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one, is a synthetic imidazole derivative.[1] It was developed by Bayer in 1977 and has since become a prominent active ingredient in a variety of dermo-cosmetic and pharmaceutical preparations.[2] Its primary application is in anti-dandruff shampoos and other topical formulations designed to combat fungal skin conditions.[3][4] this compound exhibits a broad spectrum of antifungal activity, particularly against Malassezia species (formerly Pityrosporum ovale), the fungi implicated in the pathogenesis of dandruff.[5][6] This guide will delve into the technical aspects of its discovery, chemical synthesis, and the molecular mechanism by which it exerts its antifungal effects.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[3][7] It is characterized by its insolubility in water but is soluble in various organic solvents, including ethanol, dimethyl sulfoxide (DMSO), glycols, and certain perfume oils.[3][8] This solubility profile is a key consideration in the formulation of topical products.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₅H₁₇ClN₂O₂[7]
Molecular Weight 292.76 g/mol [9][10]
Appearance White to off-white solid powder/crystals[3][10]
Melting Point 94.0 - 98.0 °C[3]
Boiling Point 412 °C[7]
Solubility Insoluble in water; Soluble in DMSO, ethanol[3]
Purity (typical) > 98.3%[10]
Loss on Drying < 0.5%[3]
Sulfated Ash < 0.2%[3]

Synthesis of this compound

The synthesis of this compound has been described through various patented methods. A common approach involves the reaction of a chloroether ketone with imidazole in the presence of a base and an organic solvent.

General Synthesis Pathway

A prevalent synthetic route involves the reaction of 1-chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (chloroether ketone) with imidazole. This reaction is typically carried out in an organic solvent such as toluene, with an acid-binding agent or catalyst.[2][11]

G chloroether_ketone 1-chloro-1-(4-chlorophenoxy)- 3,3-dimethylbutan-2-one This compound This compound chloroether_ketone->this compound Toluene, Acid Binding Agent 100-110 °C, 3-5 hours imidazole Imidazole imidazole->this compound

General synthesis of this compound.
Experimental Protocols

The following protocols are derived from patented synthesis methods and provide a more detailed look into the production of this compound.

Method 1: Synthesis from Chloroether Ketone and Imidazole [11][12]

This method describes a high-purity synthesis of this compound.

  • Reaction Setup:

    • To a reaction vessel, add 200-320 parts by mass of toluene, 100 parts of 1-chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (chloroether ketone), 30-70 parts of imidazole, and 5-12 parts of an acid binding agent (e.g., N,N-dimethylbenzylamine).

    • Heat the mixture to 100-110 °C and maintain for 3-5 hours with stirring.

  • Work-up and Primary Crystallization:

    • After the reaction is complete, add 80-100 parts by mass of water and wash the mixture at 50-60 °C.

    • Allow the layers to separate and remove the aqueous layer.

    • Cool the organic layer to 30-35 °C to induce crystallization.

    • Isolate the crude this compound product by filtration.

  • Recrystallization for High Purity:

    • Dissolve 100 parts by mass of the crude this compound in 200-400 parts by mass of toluene by heating to 80-90 °C.

    • Add 1-3 parts by mass of activated carbon and perform a hot filtration.

    • Cool the filtrate to 30-35 °C to allow for recrystallization.

    • Collect the purified this compound crystals by centrifugation and dry at 65-79 °C.

A reported yield for a similar process is approximately 93%, with a purity of 99%.[2]

Method 2: Alternative Synthesis and Purification [1][13]

This method details a synthesis followed by a specific purification process.

  • Synthesis:

    • React 4-chlorophenol and sodium methylate in methanol with 1-bromo-3,3-dimethyl-1-(imidazol-1-yl)-butan-2-one hydrobromide.

    • The resulting residue is partitioned between ether and water.

    • The organic phase is separated and washed successively with sodium hydroxide solution, water, and sodium chloride solution.

    • The organic phase is dried over sodium sulfate.

    • The solvent is distilled off, and the residue is recrystallized from cyclohexane.

    • This method reports a yield of 70% of the theoretical value.[1][13]

Mechanism of Action

This compound, like other imidazole and triazole antifungal agents, functions by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane.[4]

Inhibition of Lanosterol 14α-Demethylase

The primary molecular target of this compound is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51).[4][6] This enzyme is essential for the conversion of lanosterol to ergosterol. By binding to the heme iron in the active site of this enzyme, this compound disrupts the demethylation of lanosterol.[6] This inhibition leads to the accumulation of lanosterol and other 14α-methylated sterols in the fungal cell membrane, which in turn disrupts the membrane's structure and function, increases its permeability, and ultimately leads to fungal cell death.[4]

G Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted_Membrane Essential Component Of Lanosterol_14a_demethylase->Ergosterol Demethylation Lanosterol_14a_demethylase->Disrupted_Membrane Leads to Disruption This compound This compound This compound->Lanosterol_14a_demethylase Inhibits

Mechanism of action of this compound.

Antifungal Activity

This compound demonstrates potent activity against a range of fungi, particularly the yeast Malassezia furfur, which is strongly associated with dandruff.

Table 2: Antifungal Activity of this compound

OrganismMIC Range (µg/mL)Reference(s)
Pityrosporum ovale (Malassezia furfur)< 0.06 - 1[5]
Malassezia globosa62.5 - 125[14]
Malassezia restricta62.5 - 125[14]
Candida albicans12.5 - 50 (for a non-azole inhibitor with a similar mechanism)[15]
Aspergillus niger50 - 100 (for a non-azole inhibitor with a similar mechanism)[15]

Note: Data for Candida albicans and Aspergillus niger are for a different lanosterol demethylase inhibitor and are included for comparative context.

Conclusion

This compound is a well-established and effective antifungal agent with a clear mechanism of action and several well-documented synthetic pathways. Its targeted inhibition of fungal ergosterol biosynthesis makes it a valuable tool in the management of superficial fungal infections. This technical guide provides researchers and drug development professionals with a foundational understanding of this compound's discovery, synthesis, and mode of action, which can serve as a basis for further innovation in the development of antifungal therapies and formulations. The provided experimental protocols, while derived from patents, offer a solid starting point for laboratory-scale synthesis and further process optimization.

References

The Climbazole Compendium: A Technical Guide to its Structure-Activity Relationship and Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Climbazole, a topical azole antifungal agent, is widely utilized in the treatment of fungal skin infections, most notably dandruff and seborrhoeic dermatitis.[1][2] Its efficacy stems from the targeted inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and its broader biological effects. While specific SAR studies on this compound derivatives are not extensively available in public literature, this guide extrapolates key structural determinants for its antifungal activity based on the broader class of imidazole antifungals. Detailed experimental protocols for assessing antifungal efficacy and cellular impacts are provided, alongside quantitative data and visual representations of key biological pathways and experimental workflows to support further research and development in this area.

Introduction

This compound ((RS)-1-(4-Chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one) is a synthetic imidazole derivative with potent, broad-spectrum antifungal activity.[4][5] It is a key active ingredient in numerous over-the-counter anti-dandruff shampoos and topical treatments due to its high efficacy against Malassezia species, the primary causative agent of dandruff.[1][2] Like other azole antifungals, this compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a cascade of downstream effects, ultimately compromising fungal cell membrane integrity and inhibiting fungal growth.[3] Beyond its antifungal properties, recent studies have highlighted this compound's potential to interact with mammalian cellular pathways, including steroidogenesis and hormone receptor signaling, necessitating a comprehensive understanding of its biological activity.[7][8]

Structure-Activity Relationship (SAR) of this compound

A detailed structure-activity relationship for this compound, based on the synthesis and biological evaluation of a wide array of its derivatives, is not extensively documented in publicly available scientific literature. However, by examining the structure of this compound in the context of other imidazole and triazole antifungals, we can infer the critical pharmacophoric features likely responsible for its antifungal activity.

The core structure of this compound can be dissected into three key moieties: the imidazole ring, the p-chlorophenoxy group, and the tert-butyl ketone side chain.

  • Imidazole Ring: The unsubstituted imidazole ring is a hallmark of this class of antifungals and is essential for activity. The lone pair of electrons on the N3 nitrogen of the imidazole ring coordinates with the heme iron atom in the active site of the fungal CYP51 enzyme, leading to its inhibition.[9]

  • p-Chlorophenoxy Group: This lipophilic aromatic group contributes to the overall hydrophobicity of the molecule, facilitating its penetration into the fungal cell membrane. The chlorine atom at the para position is a common feature in many azole antifungals and is believed to enhance binding affinity to the target enzyme through hydrophobic and electronic interactions within the active site.

  • Tert-butyl Ketone Side Chain: This bulky, hydrophobic side chain is crucial for orienting the molecule within the active site of CYP51 and establishing van der Waals interactions with hydrophobic amino acid residues. The steric bulk of the tert-butyl group likely plays a significant role in the potency and selectivity of this compound.

Future research focusing on the systematic modification of these three structural components would be invaluable in elucidating a precise SAR for this compound and in the rational design of novel antifungal agents with improved efficacy and safety profiles.

Mechanism of Action

Inhibition of Fungal Ergosterol Biosynthesis

The primary antifungal mechanism of this compound is the inhibition of ergosterol biosynthesis.[3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

This compound specifically targets and inhibits lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme.[6] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol. By binding to the heme iron in the active site of CYP51, this compound prevents the substrate from binding and being metabolized.[9]

The inhibition of CYP51 leads to two major consequences for the fungal cell:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and function.

The culmination of these effects is the inhibition of fungal growth (fungistatic activity) and, at higher concentrations, fungal cell death (fungicidal activity).

Ergosterol_Biosynthesis_Inhibition Ergosterol Biosynthesis Pathway and Inhibition by this compound acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol fungal_membrane Fungal Cell Membrane ergosterol->fungal_membrane Incorporation This compound This compound This compound->cyp51 Inhibition cyp51->ergosterol 14α-demethylation

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Quantitative Antifungal Activity of this compound

This compound exhibits potent in vitro activity against a range of fungi, particularly the Malassezia species implicated in dandruff. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's efficacy.

Fungal SpeciesMIC Range (µg/mL)Median/Mean MIC (µg/mL)Reference(s)
Malassezia furfur<0.03 - 20.03 (median)[3]
Malassezia furfur<0.06 - 0.5<0.06 (median)[10]
Malassezia globosa62.5 - 125-[1]
Pityrosporum ovale<0.06 - 10.06 (median)

Effects on Mammalian Cells

While this compound is primarily used as a topical antifungal agent, in vitro studies have revealed its potential to interact with mammalian cellular systems.

Inhibition of Steroidogenesis

Research has shown that this compound can inhibit steroidogenesis in mammalian cells. Specifically, in H295R human adrenocortical carcinoma cells, this compound treatment (starting from 0.3 µM) led to a decrease in the secreted levels of testosterone and estradiol.[7] This was associated with reduced levels of the steroid precursors 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, suggesting an inhibitory effect on the enzyme cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1).[7]

Androgen and Estrogen Receptor Antagonism

This compound has also been shown to exert antagonistic effects on both androgen and estrogen α receptors in vitro.[7] This indicates that this compound can block the normal signaling pathways of these steroid hormones, which could have implications for endocrine function.

Cytotoxicity

Cytotoxicity studies using the MTT assay have been conducted on various human cancer cell lines and a normal cell line (HEK293). These studies aimed to assess the potential of a this compound-alcohol compound as an anticancer agent. The results indicated that the compound induced a mild decrease in cell viability but did not exhibit significant selective cytotoxicity towards cancer cells within the tested concentration range.

Cell LineIC50 (µM)
HT-29 (Colon Cancer)179.2
MKN28 (Gastric Cancer)168.1
A549 (Lung Cancer)164.1
MDA-MB-231 (Breast Cancer)158.6
HEK293 (Normal Kidney)169.8

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific fungal isolate.

Materials:

  • Fungal isolate

  • This compound stock solution (in a suitable solvent like DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium to obtain fresh colonies.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Inoculation:

    • Add the prepared fungal inoculum to each well (except the negative control) to a final volume of 200 µL.

  • Incubation:

    • Incubate the microtiter plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength using a microplate reader.

Broth_Microdilution_Workflow Workflow for Broth Microdilution MIC Assay start Start inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) start->inoculum_prep dilution Prepare Serial Dilutions of this compound in 96-well Plate inoculum_prep->dilution inoculation Inoculate Plate with Fungal Suspension dilution->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation read_results Read Results (Visually or Spectrophotometrically) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Ergosterol Biosynthesis Inhibition Assay

Objective: To quantify the inhibition of ergosterol biosynthesis in fungal cells treated with this compound.

Materials:

  • Fungal culture

  • This compound

  • Saponification reagent (e.g., alcoholic potassium hydroxide)

  • Heptane

  • Spectrophotometer capable of UV scanning

Procedure:

  • Cell Culture and Treatment:

    • Grow the fungal culture to mid-log phase.

    • Expose the fungal cells to various concentrations of this compound for a defined period.

  • Cell Harvesting and Saponification:

    • Harvest the fungal cells by centrifugation.

    • Resuspend the cell pellet in the saponification reagent and incubate at an elevated temperature (e.g., 80°C) to break open the cells and hydrolyze lipids.

  • Sterol Extraction:

    • After cooling, extract the non-saponifiable lipids (including ergosterol) with heptane.

  • Spectrophotometric Analysis:

    • Scan the absorbance of the heptane extract from 240 to 300 nm. Ergosterol has a characteristic four-peaked absorbance spectrum in this range.

    • Quantify the amount of ergosterol based on the absorbance at specific wavelengths.

  • Data Analysis:

    • Calculate the percentage of ergosterol inhibition for each this compound concentration compared to the untreated control.

In Vitro CYP17A1 Inhibition Assay using H295R Cells

Objective: To assess the inhibitory effect of this compound on CYP17A1 activity in a human cell line.

Materials:

  • H295R human adrenocortical carcinoma cells

  • Cell culture medium and supplements

  • Forskolin (to stimulate steroidogenesis)

  • This compound

  • ELISA kits or LC-MS/MS for steroid quantification

Procedure:

  • Cell Culture:

    • Culture H295R cells in multi-well plates until they reach near-confluence.

  • Compound Exposure:

    • Replace the growth medium with fresh medium containing various concentrations of this compound.

  • Stimulation of Steroidogenesis:

    • Add forskolin to the wells to stimulate the production of steroid hormones.

  • Incubation:

    • Incubate the plates for 24-48 hours.

  • Sample Collection:

    • Collect the cell culture supernatant.

  • Steroid Quantification:

    • Measure the concentrations of key steroid hormones (e.g., testosterone, 17α-hydroxyprogesterone) in the supernatant using ELISA or LC-MS/MS.

  • Data Analysis:

    • Determine the effect of this compound on the production of each steroid to identify the point of inhibition in the steroidogenesis pathway.

Conclusion

This compound is a highly effective antifungal agent with a well-established mechanism of action centered on the inhibition of fungal ergosterol biosynthesis via the CYP51 enzyme. While its clinical utility in topical applications is clear, a comprehensive understanding of its structure-activity relationship through the study of its derivatives is an area ripe for further investigation. The in vitro effects of this compound on mammalian steroidogenesis and hormone receptor signaling warrant further exploration to fully characterize its toxicological profile. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to develop novel and improved antifungal therapies.

References

The Double-Edged Sword: A Literature Review of Climbazole's Potential in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Executive Summary

Climbazole, a widely used topical antifungal agent, presents a paradoxical profile when considered for applications in neurodegenerative diseases. As an imidazole derivative, it belongs to a class of compounds that includes molecules demonstrating promising neuroprotective and anti-inflammatory properties in preclinical models. However, the limited research directly investigating this compound in a neurological context reveals potential neurotoxicity and pro-inflammatory effects, particularly in non-mammalian models. This technical guide synthesizes the current, albeit sparse, literature on this compound and its analogs in the context of neurodegeneration, highlighting the critical knowledge gaps and outlining the necessary experimental pathways to ascertain its therapeutic potential, or lack thereof. We present available quantitative data, detail relevant experimental protocols from related studies, and visualize key signaling pathways to provide a comprehensive overview for the research and drug development community.

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates neuroinflammation, excitotoxicity, and mitochondrial dysfunction as common underlying mechanisms in the pathology of these devastating disorders. The imidazole class of compounds has garnered interest for their potential to modulate these pathways. This review focuses on this compound, an imidazole antifungal, and explores the theoretical and experimental basis for its potential role in neurodegenerative disease, while also critically evaluating the existing evidence that suggests it may be detrimental.

This compound and its Analogs: A Review of Neurological Effects

Direct research into the effects of this compound on the central nervous system is in its infancy. However, studies on related imidazole antifungals provide a foundation for hypothesis generation.

This compound: The Limited and Conflicting Evidence

This compound is primarily known for its use in anti-dandruff shampoos.[1] Its mechanism of action as an antifungal is the inhibition of the 14α-demethylase enzyme, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes.[2][3]

A study in grass carp has raised significant concerns about the potential neurotoxicity of this compound. Exposure to this compound was found to activate the nuclear factor kappa B (NF-κB) pathway in the brain, leading to increased inflammation, apoptosis, and neuronal death.[4] The same study also suggested that this compound could disrupt the gut-brain axis and the blood-brain barrier.[4] In another study on the same species, this compound was shown to induce oxidative stress, inflammation, and apoptosis in the gut, which could have indirect effects on the central nervous system.[5]

In mammalian cells, one study found that this compound alters androgenic pathways, indicating a potential for systemic effects.[6] Another study on human keratinocytes showed that this compound treatment led to changes in gene expression related to the immune response, but did not specifically implicate the NF-κB pathway in a pro- or anti-inflammatory manner in this cell type.[7]

To date, there are no published studies investigating the effects of this compound in mammalian models of neurodegenerative diseases. Furthermore, there is no available data on its ability to cross the mammalian blood-brain barrier.

Miconazole: A Neuroprotective Analog?

In stark contrast to the findings for this compound in fish, the related imidazole antifungal miconazole has demonstrated neuroprotective and anti-inflammatory properties in mammalian models. In a mouse model of lipopolysaccharide (LPS)-induced memory loss, miconazole was found to inhibit neuroinflammation by suppressing the activation of NF-κB and the production of inducible nitric oxide synthase (iNOS).[8] It has also been shown to promote myelin regeneration by activating the MAPK signaling pathway and to stimulate post-ischemic neurogenesis.[9]

Clotrimazole: Another Promising Analog

Clotrimazole, another imidazole antifungal, has also shown neuroprotective effects. It has been found to reduce neuronal death in cultured rat hippocampal and cerebellar granule cells exposed to glutamate-induced excitotoxicity and oxygen-glucose deprivation.[10] The proposed mechanism for this protection is the partial blockade of N-methyl-D-aspartate (NMDA) receptor-gated channels, which in turn reduces calcium overload and prevents the collapse of the mitochondrial membrane potential.[10][11] A patent has also been filed for the use of clotrimazole in the treatment of Huntington's and Alzheimer's diseases.[12]

Other Imidazole Antifungals

Other imidazole antifungals have a mixed profile. Ketoconazole has been associated with neurological side effects in humans, including weakness, paralysis, and tremor.[13] Sertaconazole, on the other hand, has been shown to have anti-inflammatory properties through the activation of the p38/COX2/PGE2 pathway, in addition to its antifungal activity.[14]

Quantitative Data from Related Studies

Due to the absence of direct studies on this compound in neurodegenerative diseases, we present quantitative data from studies on the neuroprotective effects of the related imidazole antifungal, clotrimazole.

CompoundModel SystemInsultConcentrationEffectReference
Clotrimazole Cultured rat cerebellar granule cellsOxygen/glucose deprivation10 µMPotent reduction in cell death[10]
Clotrimazole Cultured hippocampal neuronsGlutamate excitotoxicity10 µMPotent reduction in cell death[10]
Clotrimazole Cultured cerebellar granule cellsGlutamate excitotoxicity10 µMPotent reduction in cell death[10]
Clotrimazole Patch-clamped hippocampal pyramidal neuronsNMDA receptor activation10-50 µMDecrease in NMDA receptor-mediated current amplitude[10]

Key Experimental Protocols

To facilitate future research into the potential neurological effects of this compound, we provide detailed methodologies for key experiments cited in the literature for related compounds.

In Vitro Neuroprotection Assay (adapted from Andreoli et al., 2003)[10]
  • Cell Culture: Primary cultures of cerebellar granule cells are prepared from 8-day-old Wistar rat pups. The cerebella are dissected, minced, and trypsinized. Cells are plated on poly-L-lysine-coated dishes in basal Eagle's medium supplemented with 10% fetal calf serum, 2 mM glutamine, and 25 mM KCl.

  • Oxygen-Glucose Deprivation (OGD): After 8 days in vitro, the culture medium is replaced with a glucose-free balanced salt solution. The cultures are then placed in an anaerobic chamber with an atmosphere of 95% N2 and 5% CO2 for 30 minutes at 37°C.

  • Drug Treatment: this compound (or other test compounds) is added to the culture medium 24 hours before the OGD insult and is also present during the insult.

  • Assessment of Cell Death: 24 hours after the OGD insult, cell viability is assessed by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium.

Measurement of Intracellular Calcium (adapted from Andreoli et al., 2003)[10]
  • Cell Culture: Hippocampal neurons are prepared from fetal rats and cultured for 10-14 days.

  • Fluorescent Imaging: Cells are loaded with the calcium-sensitive dye Fluo-3 AM.

  • Stimulation: Cells are exposed to glutamate to induce an excitotoxic insult.

  • Drug Treatment: this compound is applied before and during the glutamate stimulation.

  • Data Acquisition: Changes in intracellular calcium concentration are monitored using a confocal laser scanning microscope.

In Vivo Neuroinflammation Model (adapted from Yeo et al., 2020)[8]
  • Animal Model: Male C57BL/6 mice are used.

  • Induction of Neuroinflammation: Mice are injected intraperitoneally with lipopolysaccharide (LPS).

  • Drug Administration: this compound is administered orally or intraperitoneally at various doses and time points relative to the LPS injection.

  • Behavioral Testing: Cognitive function is assessed using the Morris water maze and passive avoidance tests.

  • Immunohistochemistry and Western Blotting: Brain tissue is collected and analyzed for markers of neuroinflammation (e.g., Iba-1 for microglia, GFAP for astrocytes), and key signaling proteins (e.g., phosphorylated NF-κB, iNOS).

Signaling Pathways

The contradictory evidence surrounding this compound and its analogs necessitates a careful examination of the implicated signaling pathways.

The NF-κB Signaling Pathway: Pro- or Anti-inflammatory?

The nuclear factor kappa B (NF-κB) pathway is a critical regulator of inflammation. In the context of neurodegeneration, its overactivation is generally considered detrimental. The finding that this compound activates this pathway in the brains of fish is a significant cause for concern.[4] Conversely, the demonstration that miconazole inhibits NF-κB activation in a mammalian model of neuroinflammation suggests a potential for beneficial modulation of this pathway by some imidazole derivatives.[8] This discrepancy is a critical area for future research.

NF_kB_Signaling cluster_this compound This compound (in fish brain) cluster_miconazole Miconazole (in mammalian CNS) This compound This compound NFkB_activation NF-κB Activation This compound->NFkB_activation Inflammation Neuroinflammation NFkB_activation->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Miconazole Miconazole NFkB_inhibition NF-κB Inhibition Miconazole->NFkB_inhibition iNOS_inhibition iNOS Inhibition Miconazole->iNOS_inhibition Reduced_Neuroinflammation Reduced Neuroinflammation NFkB_inhibition->Reduced_Neuroinflammation iNOS_inhibition->Reduced_Neuroinflammation Neuroprotection Neuroprotection Reduced_Neuroinflammation->Neuroprotection

Caption: Contrasting effects of this compound and Miconazole on the NF-κB pathway.

NMDA Receptor and Calcium Homeostasis

The findings with clotrimazole suggest that some imidazole antifungals may exert neuroprotective effects by modulating NMDA receptor activity and maintaining calcium homeostasis.[10] Excitotoxicity, mediated by the overactivation of NMDA receptors and subsequent calcium influx, is a key pathological process in several neurodegenerative diseases.

NMDA_Receptor_Modulation Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx Mitochondrial_dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_dysfunction Cell_death Neuronal Cell Death Mitochondrial_dysfunction->Cell_death Clotrimazole Clotrimazole Clotrimazole->NMDAR Partial Blockade

Caption: Proposed mechanism of Clotrimazole's neuroprotective effect.

Discussion and Future Directions

The current body of literature presents a compelling yet confounding case for the investigation of this compound in neurodegenerative diseases. The neuroprotective and anti-inflammatory effects observed with its analogs, miconazole and clotrimazole, in mammalian models provide a strong rationale for further exploration. However, the pro-inflammatory and neurotoxic effects of this compound observed in fish models cannot be ignored and raise significant safety concerns.

The path forward requires a systematic and cautious approach. Key research priorities should include:

  • Clarifying the effect of this compound on the NF-κB pathway in mammalian neuronal and glial cells. This is the most critical step to resolve the conflicting data.

  • Evaluating the neuroprotective versus neurotoxic potential of this compound in in vitro mammalian models of neurodegeneration. This should include assays for excitotoxicity, oxidative stress, and apoptosis.

  • Determining the blood-brain barrier permeability of this compound in mammals. This is a fundamental prerequisite for any potential CNS therapeutic.

  • Conducting in vivo studies in mammalian models of neurodegenerative diseases. Should in vitro studies yield promising results and a favorable safety profile, investigation in rodent models of Alzheimer's, Parkinson's, or other relevant diseases would be warranted.

Conclusion

This compound's potential role in neurodegenerative diseases is a double-edged sword. While its chemical similarity to neuroprotective imidazole antifungals offers a glimmer of hope, the specter of neurotoxicity and pro-inflammatory effects looms large. At present, there is insufficient evidence to advocate for its development as a neurotherapeutic agent. However, the conflicting data and the potential for class-wide effects of imidazole antifungals underscore the need for rigorous and targeted research to definitively characterize the neurobiological activity of this compound. This technical guide serves as a roadmap for such investigations, providing the necessary background, data, and experimental frameworks to guide future studies in this intriguing and high-risk, high-reward area of drug discovery.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Climbazole for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Climbazole (CAS No: 38083-17-9) is a widely utilized imidazole antifungal agent, prominent in dermatological and personal care formulations.[1][2] Structurally, it is identified as 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one.[3][4] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, by targeting the enzyme lanosterol 14α-demethylase.[5][6][7] This disruption leads to compromised membrane integrity and eventual fungal cell death.[5] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and mechanistic diagrams to support research and development activities.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for formulation development, analytical method design, and understanding its biological behavior.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₅H₁₇ClN₂O₂[1][3][8]
Molecular Weight 292.76 g/mol [1][3][4][8]
Physical Form White to off-white crystalline solid/powder[1][3][9]
Melting Point 94 - 100 °C[1][3][8][10][11][12]
Boiling Point (Predicted) 447.5 ± 40.0 °C[12][13]
Density (Predicted) 1.17 - 1.32 g/cm³ at 20 °C[9][12][14]
pKa (Predicted) 5.66 ± 0.22[12][13][15]
Refractive Index 1.54[1][10][12]

Table 2: Solubility and Partitioning Characteristics of this compound

PropertyValueConditionsReferences
Water Solubility 0.058 g/L (58 mg/L)at 25 °C[9][12]
Insoluble / Partially SolubleGeneral[9][10][11][12]
LogP (n-octanol/water) 3.83at 25 °C[9][12][15]
3.76Estimated[16]
Solubility in Organic Solvents SolubleEthanol, Methanol, DMSO, Isopropanol, Chloroform (slightly), Acetone, Toluene, Ethyl Acetate[8][9][10][17]
SolubleGlycols (e.g., Propylene Glycol), Surfactants, Perfume Oils[9][18][19]

Spectroscopic Profile

The spectroscopic properties of this compound are essential for its identification and quantification.

Table 3: Spectroscopic Data for this compound

TechniqueKey DataSolvent / ConditionsReferences
UV-Visible Spectroscopy λmax at 222 nmEthanol[20][21]
λmax at 225 nmMethanol/Water/Ammonium Acetate[22][23]
λmax at 256 nmMethanol:Water (50:50)
Peaks at 276 nm and 283 nmNot specified[16]
Thin Layer Chromatography (TLC) Rf = 0.60SiO₂; Dichloromethane:Methanol (9:1)[3]

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are standard protocols for determining key physicochemical parameters of this compound.

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

  • Preparation of Media: Prepare aqueous buffer solutions across a pH range relevant to biological systems (e.g., pH 1.2, 4.5, and 6.8).[24] A standard temperature of 37 ± 1 °C should be maintained to mimic physiological conditions.[24]

  • Sample Preparation: Add an excess amount of this compound powder to vials containing a known volume of the prepared buffer solutions. This ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can establish the time required to reach a plateau in concentration.[24]

  • Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation at high speed or by filtration using a syringe filter (e.g., 0.45 µm PVDF) that does not bind the analyte.

  • Quantification: Aspirate a precise volume of the clear supernatant. Dilute the sample appropriately with a suitable solvent (e.g., ethanol or methanol).

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[24] The solubility is reported in units such as mg/L or µg/mL.

This protocol is suitable for the quantitative analysis of this compound in bulk or simple formulations.

  • Instrument Setup: Use a calibrated double beam UV-Visible spectrophotometer.[21]

  • Solvent Selection: Use a solvent in which this compound is freely soluble and that is transparent in the UV range of interest. 99.9% Ethanol is a common choice.[20][21]

  • Wavelength Determination (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For this compound in ethanol, λmax is approximately 222 nm.[20][21]

  • Preparation of Standards: Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL) in the solvent. From this stock, create a series of calibration standards by serial dilution to cover a linear range (e.g., 5–25 µg/mL).[20]

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting curve should be linear and pass through the origin, with a correlation coefficient (R²) of >0.99.[20]

  • Sample Analysis: Prepare the unknown sample by dissolving it in the solvent and diluting it to fall within the concentration range of the calibration curve. Measure its absorbance at λmax and determine the concentration by interpolating from the calibration curve.

HPLC provides a more specific and sensitive method for quantifying this compound, especially in complex matrices like shampoos or creams.[22][25]

  • Chromatographic System: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[22][26]

  • Column: A reverse-phase C18 or C8 column is typically used.[22][26] For example, a Lichrospher® RP-8 (5µm, 150mm x 4.6mm) column.[22]

  • Mobile Phase: A mixture of an organic solvent and an aqueous buffer is common. An example is a 7:3 (v/v) mixture of Methanol (containing mono isopropylamine) and an aqueous Ammonium Acetate solution.[22] Another reported mobile phase is a 60:40 mixture of Acetonitrile and phosphate buffer (pH 7.4).[26]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[22][26]

    • Column Temperature: 30 °C.[26]

    • Injection Volume: 10 µL.[26]

    • Detection Wavelength: 220 nm or 225 nm.[22][26]

  • Standard and Sample Preparation: Prepare stock solutions, calibration standards, and unknown samples in a suitable diluent (e.g., the mobile phase or a component of it). Samples should be filtered through a 0.45 µm filter before injection.

  • Analysis and Quantification: Inject the standards to generate a calibration curve by plotting peak area against concentration. Inject the unknown samples and quantify the this compound concentration based on the standard curve.

Mechanism of Action and Biological Interactions

This compound's primary antifungal activity stems from its role as a sterol demethylation inhibitor.[27] It also interacts with mammalian enzyme systems, which is a critical consideration in drug development and toxicology.

As an azole antifungal, this compound targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7] This enzyme is a key catalyst in the conversion of lanosterol to ergosterol, an essential component for maintaining the integrity and fluidity of the fungal cell membrane.[5][28] By inhibiting this step, this compound disrupts the membrane structure, leading to increased permeability and ultimately, cell death.[5]

G cluster_membrane Fungal Cell Membrane cluster_pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Membrane_Integrity Membrane Integrity & Fluidity Ergosterol->Membrane_Integrity Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 CYP51->Ergosterol This compound This compound This compound->CYP51 Inhibition

Caption: this compound inhibits the CYP51 enzyme, blocking ergosterol synthesis.

Research has shown that this compound can also interact with mammalian cytochrome P450 (CYP) enzymes in the liver. Studies in rats indicate that this compound is a potent inducer of several CYP isoforms, including CYP2B1 and CYP3A2.[29][30][31] This induction can lead to an increase in the metabolism of other drugs and xenobiotics.[29] Furthermore, this compound has been shown to decrease the activity of CYP17A1, an enzyme involved in steroidogenesis, which highlights its potential as an endocrine-disrupting chemical.[32] These interactions are dose-dependent and crucial for assessing the toxicological profile of the compound.[30]

G cluster_liver Mammalian Liver Cell This compound This compound CYP_Induction Induction of CYP Enzymes This compound->CYP_Induction Induces CYP_Inhibition Inhibition of Steroidogenesis Enzymes This compound->CYP_Inhibition Inhibits Activity CYP2B1 CYP2B1 CYP_Induction->CYP2B1 CYP3A2 CYP3A2 CYP_Induction->CYP3A2 CYP17A1 CYP17A1 CYP_Inhibition->CYP17A1

Caption: this compound's dual effects on mammalian CYP enzyme induction and inhibition.

Stability and Formulation Considerations

This compound exhibits excellent stability under various conditions, making it a versatile ingredient for formulations.

  • pH Stability: It is stable in acidic and neutral pH ranges (typically pH 4-7).[9][15]

  • Thermal and Light Stability: The compound shows good stability against heat and light.[9][18]

  • Hygroscopicity: this compound is not hygroscopic, meaning it does not readily absorb moisture from the air.[9][18]

  • Compatibility: It is compatible with a wide range of common cosmetic ingredients, including surfactants and perfume oils.[9][18] It does not form colored complexes with metal ions, preventing discoloration in final products.[18][19]

  • Formulation Strategy: Due to its low water solubility, formulation strategies often involve dissolving this compound in organic solvents, glycols (like propylene glycol), or surfactant systems before incorporation into an aqueous base.[9][19]

This guide provides a foundational understanding of this compound's physicochemical properties for researchers. The data and protocols presented herein are intended to facilitate further investigation and application of this potent antifungal agent in scientific and developmental contexts.

References

Climbazole's Disruption of Ergosterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Climbazole, a widely utilized topical antifungal agent, exerts its efficacy primarily through the targeted disruption of ergosterol biosynthesis in fungal pathogens. As a member of the azole class of antifungals, this compound specifically inhibits the enzyme lanosterol 14α-demethylase (CYP51), a critical catalyst in the conversion of lanosterol to ergosterol. This inhibition leads to a cascade of downstream effects, including the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol precursors. The consequential alterations in membrane integrity and function ultimately result in the cessation of fungal growth and cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, detailed experimental protocols for its evaluation, and a summary of its inhibitory effects.

Introduction

Ergosterol is the principal sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step pathway that serves as a primary target for many antifungal drugs. This compound, a synthetic imidazole derivative, has demonstrated broad-spectrum activity against various fungi, notably Malassezia species, which are implicated in common skin conditions such as dandruff and seborrhoeic dermatitis.[1][2] Its mechanism of action centers on the specific inhibition of a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase (CYP51).[3] This targeted action disrupts the fungal cell membrane, leading to a fungistatic or fungicidal effect.[1]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary molecular target of this compound is the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene. This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a pivotal step in the biosynthesis of ergosterol.

This compound, like other azole antifungals, possesses a heterocyclic nitrogen atom that binds to the heme iron atom within the active site of CYP51. This interaction competitively inhibits the binding of the natural substrate, lanosterol, thereby blocking the demethylation process. The inhibition of CYP51 leads to two major consequences:

  • Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a significant reduction in the cellular levels of ergosterol.

  • Accumulation of Toxic Precursors: The enzymatic block leads to the accumulation of lanosterol and other 14α-methylated sterol intermediates.[4] These precursors are unable to fulfill the structural and functional roles of ergosterol and their incorporation into the fungal membrane is believed to contribute to cellular stress and toxicity.[4]

The overall impact of these events is a profound disruption of the fungal cell membrane's structure and function, leading to increased permeability, leakage of cellular contents, and inhibition of fungal growth.[1]

Caption: Simplified ergosterol biosynthesis pathway and the inhibitory action of this compound on CYP51.

Quantitative Data

The antifungal activity of this compound can be quantified through various metrics, including the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against the target enzyme.

Parameter Organism Value Reference
Median MICMalassezia furfur<0.06 µg/mL[5]
MICMalassezia furfur62.5 µg/mL[6]
MICMalassezia globosa125 µg/mL[6]
MICMalassezia restricta125 µg/mL[6]

Note: MIC values can vary depending on the specific strain and the testing methodology.

Experimental Protocols

The following section details the methodologies for key experiments to evaluate the effect of this compound on ergosterol biosynthesis.

Fungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.

Methodology: Broth microdilution assays are a standard method for determining the MIC of antifungal agents.

Protocol:

  • Fungal Inoculum Preparation: Culture the desired fungal strain (e.g., Malassezia furfur) on an appropriate medium (e.g., modified Dixon's agar). Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Drug Dilution: Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., RPMI 1640) in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 32°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate incubate Incubate at 32°C (48-72 hours) inoculate->incubate read_mic Determine MIC (Visual Inspection) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
CYP51 Enzyme Inhibition Assay

Objective: To determine the IC50 value of this compound against lanosterol 14α-demethylase (CYP51).

Methodology: A cell-free enzyme assay using recombinant fungal CYP51.

Protocol:

  • Recombinant Enzyme Preparation: Express and purify recombinant fungal CYP51 from a suitable expression system (e.g., E. coli or Pichia pastoris).

  • Reaction Mixture: Prepare a reaction mixture containing the purified CYP51 enzyme, a source of reducing equivalents (e.g., NADPH-cytochrome P450 reductase), and the substrate lanosterol in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

  • Reaction Initiation and Incubation: Initiate the reaction by adding NADPH and incubate at an optimal temperature (e.g., 37°C) for a defined period.

  • Sterol Extraction: Stop the reaction and extract the sterols using an organic solvent (e.g., hexane or ethyl acetate).

  • Analysis: Analyze the extracted sterols using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of lanosterol and the demethylated product.

  • IC50 Calculation: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of enzyme activity.[8]

Sterol Composition Analysis

Objective: To analyze the changes in the sterol profile of fungal cells treated with this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) analysis of extracted sterols.

Protocol:

  • Fungal Culture and Treatment: Grow the fungal cells in the presence and absence of a sub-inhibitory concentration of this compound.

  • Cell Harvesting and Lysis: Harvest the fungal cells by centrifugation and lyse them to release the cellular contents.

  • Saponification and Sterol Extraction: Saponify the total lipids using alcoholic potassium hydroxide to hydrolyze sterol esters. Extract the non-saponifiable lipids, which contain the free sterols, using an organic solvent like n-hexane.

  • Derivatization (for GC-MS): For GC-MS analysis, derivatize the extracted sterols (e.g., silylation) to increase their volatility.

  • Chromatographic Analysis:

    • GC-MS: Separate the derivatized sterols on a suitable capillary column and identify and quantify them based on their mass spectra and retention times.

    • HPLC: Separate the underivatized sterols on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol/acetonitrile) and detect them using a UV or diode array detector.

  • Data Analysis: Compare the sterol profiles of the this compound-treated and untreated cells to identify the depletion of ergosterol and the accumulation of precursor sterols like lanosterol.

start Start culture Culture Fungal Cells (+/- this compound) start->culture harvest Harvest and Lyse Cells culture->harvest extract Saponification and Sterol Extraction harvest->extract choice Analysis Method extract->choice derivatize Derivatization (Silylation) choice->derivatize GC-MS hplc HPLC Analysis choice->hplc HPLC gcms GC-MS Analysis derivatize->gcms analyze Compare Sterol Profiles gcms->analyze hplc->analyze end End analyze->end

Caption: Experimental workflow for the analysis of fungal sterol composition.

Downstream Effects of Ergosterol Depletion

The inhibition of ergosterol biosynthesis by this compound triggers a series of downstream cellular events that contribute to its antifungal activity:

  • Altered Membrane Fluidity and Permeability: Ergosterol is crucial for maintaining the appropriate fluidity and permeability of the fungal cell membrane. Its depletion leads to a more fluid and permeable membrane, compromising its barrier function.[1]

  • Impaired Function of Membrane-Bound Enzymes: Many essential enzymes, such as those involved in nutrient transport and cell wall synthesis, are embedded in the cell membrane and their activity is dependent on the surrounding lipid environment. Alterations in membrane composition due to ergosterol depletion can impair the function of these enzymes.

  • Disruption of Vacuolar H+-ATPase Function: Studies on other azole antifungals have shown that ergosterol is essential for the proper function of the vacuolar H+-ATPase (V-ATPase), which is critical for maintaining intracellular pH and ion homeostasis.[9]

  • Accumulation of Reactive Oxygen Species (ROS): The disruption of mitochondrial function, which can be a secondary effect of membrane damage, may lead to the accumulation of reactive oxygen species, causing oxidative stress and further cellular damage.

Conclusion

This compound's antifungal activity is unequivocally linked to its ability to inhibit ergosterol biosynthesis through the targeted inhibition of lanosterol 14α-demethylase (CYP51). This mechanism leads to a cascade of detrimental effects on the fungal cell, primarily centered around the disruption of cell membrane integrity and function. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other CYP51 inhibitors. A deeper understanding of these molecular interactions is paramount for the development of novel and more effective antifungal therapies.

References

An In-depth Technical Guide to the Environmental Fate and Toxicity of Climbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Climbazole (CBZ) is a widely used imidazole antifungal agent, primarily known for its application in anti-dandruff shampoos and other personal care products.[1] Its fungicidal activity stems from the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[2][3] As a consequence of its widespread use, this compound is frequently detected in wastewater treatment plant (WWTP) effluents, surface waters, and sewage sludge, raising concerns about its environmental fate and potential ecotoxicological effects.[2][4] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's environmental behavior and its toxicity to non-target organisms. It includes a summary of its physicochemical properties, environmental persistence and degradation, bioaccumulation potential, and a detailed account of its toxicity across various trophic levels. This document is intended to be a resource for researchers, environmental scientists, and professionals in drug development to support informed risk assessments and the development of environmentally benign alternatives.

Physicochemical Properties of this compound

The environmental behavior of a chemical is largely dictated by its physicochemical properties. This compound is a solid, white to pale brown crystalline powder with low water solubility and a preference for partitioning into organic phases, as indicated by its high octanol-water partition coefficient (Log Kow).[5][6][7] These properties suggest a tendency for this compound to adsorb to organic matter in soil and sediment. With a pKa of 7.5, both neutral and positively charged forms of this compound can exist at neutral environmental pH, which can influence its bioavailability and toxicity.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₅H₁₇ClN₂O₂[1][6]
Molecular Weight 292.76 g/mol [7][8]
Physical Form White to pale brown solid (powder, crystals)[7]
Melting Point 96.5 - 96.8 °C[5][6]
Boiling Point 412 °C[5]
Water Solubility Very low (approx. 5.5 ppm)[7]
Log Kow (Octanol-Water Partition Coefficient) 3.76[5][7][9]
Vapor Pressure @ 25°C 3.3 x 10⁻⁶ mm Hg[9]
pKa 7.5[2]

Environmental Fate

Environmental Persistence and Degradation

This compound is considered a persistent, mobile, and toxic (PMT) compound.[10] Its persistence varies across different environmental compartments. In aerobic activated sludge systems, this compound has been shown to biodegrade with a half-life of approximately 5.3 days.[11][12] However, in soil environments, it exhibits greater persistence, with dissipation half-lives for similar azole biocides reported to be as long as 440 days.[13] This suggests a potential for accumulation in terrestrial ecosystems, particularly in soils amended with biosolids from WWTPs.[13]

Photodegradation is another relevant degradation pathway for this compound in the aquatic environment.[10] Studies have identified several transformation products resulting from phototransformation, including isomers and products of dechlorination, hydroxylation, and cleavage of the ether or C-N bond.[10] The UV/chlorine process has been shown to effectively degrade this compound in water.[3][11]

Biodegradation Pathways

The biodegradation of this compound in activated sludge is believed to involve several transformation pathways, including oxidative dehalogenation, side-chain oxidation, and the loss of the azole ring.[14] Fungi, such as Trichoderma species, have demonstrated the ability to biotransform this compound, primarily through carbonyl reduction into an alcohol.[15]

G Figure 1: Environmental Fate of this compound This compound This compound in Personal Care Products Wastewater Wastewater This compound->Wastewater WWTP Wastewater Treatment Plant (WWTP) Wastewater->WWTP Effluent WWTP Effluent WWTP->Effluent Sludge Sewage Sludge WWTP->Sludge Aquatic_Environment Aquatic Environment (Surface Water, Sediment) Effluent->Aquatic_Environment Terrestrial_Environment Terrestrial Environment (Soil) Sludge->Terrestrial_Environment Biodegradation Biodegradation (t½ ≈ 5.3 days in sludge) Aquatic_Environment->Biodegradation Photodegradation Photodegradation Aquatic_Environment->Photodegradation Sorption Sorption to Organic Matter Aquatic_Environment->Sorption Terrestrial_Environment->Biodegradation Persistence Persistence (t½ up to 440 days in soil) Terrestrial_Environment->Persistence Transformation_Products Transformation Products Biodegradation->Transformation_Products Photodegradation->Transformation_Products

Caption: Logical relationships in the environmental fate of this compound.

Ecotoxicity

This compound exhibits a broad spectrum of toxicity towards non-target organisms, with primary producers such as algae and aquatic plants being particularly sensitive.[2][4]

Aquatic Toxicity

The aquatic ecotoxicity of this compound is classified as very toxic to algae and Lemna (duckweed), toxic to fish, and harmful to Daphnia.[2]

Table 2: Aquatic Ecotoxicity of this compound

Trophic LevelOrganismEndpointValue (mg/L)Reference(s)
Primary Producers Pseudokirchneriella subcapitata (Green Algae)72h EC₅₀ (Growth Rate)0.087[2]
Navicula pelliculosa (Diatom)72h EC₅₀ (Growth Rate)0.035[2]
Lemna minor (Duckweed)7d EC₅₀ (Biomass Yield)0.013[4]
Invertebrates Daphnia magna (Water Flea)48h EC₅₀ (Immobilization)1.9[2]
Vertebrates Danio rerio (Zebrafish) Embryo96h LC₅₀1.1[2]
Terrestrial Toxicity

In the terrestrial environment, this compound shows low toxicity to soil invertebrates like enchytraeids and collembolans.[2] However, it is phytotoxic, with plants showing sensitivity to its growth-inhibiting effects.[2][4]

Table 3: Terrestrial Ecotoxicity of this compound

Organism GroupOrganismEndpointValue (mg/kg soil dry weight)Reference(s)
Invertebrates Enchytraeidae14d LC₅₀> 1000[2]
Folsomia candida (Collembola)28d EC₅₀ (Reproduction)> 1000[2]
Plants Avena sativa (Oat)21d EC₅₀ (Shoot Biomass)18.5[4]
Brassica napus (Rapeseed)21d EC₅₀ (Shoot Biomass)33.7[2]

Mechanism of Toxicity

Inhibition of Ergosterol Biosynthesis

The primary mode of action of this compound as a fungicide is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[3] By blocking this step, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.[2][3]

G Figure 2: Ergosterol Biosynthesis Inhibition by this compound cluster_pathway Ergosterol Biosynthesis Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Farnesyl_PP Farnesyl-PP Isopentenyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Membrane_Disruption Disruption of Fungal Cell Membrane Integrity Ergosterol->Membrane_Disruption Essential for membrane function CYP51->Ergosterol ...multiple steps... CYP51->Membrane_Disruption Leads to accumulation of toxic sterol precursors This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->CYP51

Caption: Simplified signaling pathway of ergosterol biosynthesis and its inhibition by this compound.

Effects on Non-Target Organisms

In non-target organisms, this compound's toxicity is likely due to its interaction with related metabolic pathways. In aquatic organisms, it can disrupt membrane sterol composition.[2] In zebrafish, exposure to this compound has been shown to induce oxidative stress, cause an imbalance in sex hormones, and lead to reproductive toxicity.[5][11][14] The phytotoxicity of this compound is suggested to be linked to the inhibition of gibberellin biosynthesis, a crucial plant hormone for growth and development.[2][16]

Experimental Protocols

The ecotoxicity data for this compound have been generated using standardized test protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing
  • Algal Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae, such as Pseudokirchneriella subcapitata.[6][17][18][19] Exponentially growing algal cultures are exposed to a range of this compound concentrations for 72 hours. The inhibition of growth is determined by measuring cell density or biomass and is expressed as the EC₅₀ value.[2][6]

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of this compound to Daphnia magna.[1][13][20][21] Young daphnids are exposed to various concentrations of the test substance for 48 hours. The endpoint is the immobilization of the daphnids, and the result is expressed as the EC₅₀.[2][13]

  • Fish, Acute Toxicity Test (OECD 203): This test determines the acute lethal toxicity of this compound to fish, often zebrafish (Danio rerio).[8][22][23] Fish are exposed to a series of this compound concentrations for 96 hours, and mortality is recorded to calculate the LC₅₀.[2][22]

  • Lemna sp. Growth Inhibition Test (OECD 221): This test assesses the toxicity of this compound to aquatic plants, specifically duckweed (Lemna minor).[7][12][24][25][26] The inhibition of growth, measured by frond number or biomass, is determined after a 7-day exposure period to calculate the EC₅₀.[2][7]

G Figure 3: Experimental Workflow for Algal Growth Inhibition Test (OECD 201) start Start prep_algae Prepare exponentially growing algal culture (e.g., P. subcapitata) start->prep_algae prep_solutions Prepare a range of this compound concentrations and a control prep_algae->prep_solutions exposure Inoculate test solutions with algae and incubate for 72 hours prep_solutions->exposure measurements Measure algal growth (cell density/biomass) at 24, 48, and 72 hours exposure->measurements data_analysis Analyze data to determine growth inhibition measurements->data_analysis calculate_ec50 Calculate EC₅₀ value data_analysis->calculate_ec50 end End calculate_ec50->end

Caption: A representative experimental workflow for an aquatic ecotoxicity test.

Terrestrial Toxicity Testing
  • Earthworm, Acute Toxicity Tests (OECD 207): This test evaluates the acute toxicity of this compound to earthworms (Eisenia fetida).[27][28][29][30][31] It involves a contact filter paper test and an artificial soil test to determine the LC₅₀ over a 14-day period.[28][29]

  • Earthworm Reproduction Test (OECD 222): This is a chronic toxicity test that assesses the sublethal effects of this compound on the reproduction of Eisenia fetida.[27]

Analytical Methods

The quantification of this compound in environmental and biological samples is typically performed using chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for the identification and quantification of this compound in water samples, with a reported limit of detection of 0.60 mg/kg.[32]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis detector is another common method for the analysis of this compound in pharmaceutical formulations like shampoos.[33]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is used for the determination of a wide range of imidazole compounds, including this compound, in water, sediment, and soil samples.[34]

Conclusion and Future Perspectives

The available data clearly indicate that this compound, while effective as a fungicide in personal care products, poses a potential risk to aquatic and terrestrial ecosystems due to its persistence and toxicity, particularly to primary producers. Its classification as a PMT substance warrants further investigation into its long-term environmental impacts and the ecotoxicity of its transformation products. For drug development professionals, these findings highlight the importance of considering the environmental fate and toxicity of active ingredients early in the product development lifecycle. Future research should focus on developing a more complete understanding of the chronic sublethal effects of this compound on a wider range of organisms, the potential for bioaccumulation and biomagnification in food webs, and the development of more environmentally benign alternatives with similar efficacy. Additionally, refining analytical methods for the detection of this compound and its degradation products in complex environmental matrices is crucial for accurate environmental monitoring and risk assessment.

References

An In-depth Technical Profile of Climbazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical overview of the physicochemical properties of Climbazole, a widely utilized antifungal agent in dermatological and personal care formulations. The information is intended for researchers, scientists, and professionals engaged in drug development and formulation science.

Physicochemical Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a range of applications, including analytical method development, formulation design, and quality control.

PropertyValueSource
Molecular FormulaC₁₅H₁₇ClN₂O₂[1][2][3][4]
Molecular Weight292.76 g/mol [1][2][3][4]
IUPAC Name1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one[1][4]
CAS Number38083-17-9[4]
AppearanceWhite to Off-white Solid Powder[4]
SolubilitySoluble in DMSO & Ethanol; Insoluble in Water[4][5]

Molecular Structure and Composition

The molecular formula C₁₅H₁₇ClN₂O₂ indicates a complex organic structure. The diagram below illustrates the elemental composition derived from this formula, providing a clear visual representation of its constituent atoms.

molecular_formula C15H17ClN2O2 This compound (C₁₅H₁₇ClN₂O₂) C Carbon (C) Atom Count: 15 C15H17ClN2O2->C H Hydrogen (H) Atom Count: 17 C15H17ClN2O2->H Cl Chlorine (Cl) Atom Count: 1 C15H17ClN2O2->Cl N Nitrogen (N) Atom Count: 2 C15H17ClN2O2->N O Oxygen (O) Atom Count: 2 C15H17ClN2O2->O

Caption: Elemental breakdown of the this compound molecular formula.

Experimental Protocols

Detailed experimental protocols for the determination of the molecular formula and weight of this compound are not available within the provided search results. These values are typically confirmed through standard analytical techniques such as mass spectrometry and elemental analysis, the specific methodologies for which are established in the broader scientific literature.

References

Methodological & Application

Application Note: In Vitro Antifungal Activity of Climbazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Climbazole is a topical imidazole antifungal agent widely utilized in the treatment of fungal skin infections in humans, such as dandruff and seborrhoeic dermatitis.[1] Its efficacy is particularly noted against Malassezia species, which are implicated in the pathogenesis of dandruff.[1][2][3] Like other azole fungicides, its mechanism of action involves the disruption of the fungal cell membrane.[1][2][4] This document provides detailed protocols for evaluating the in vitro antifungal activity of this compound, focusing on determining its minimum inhibitory concentration (MIC) and its fungicidal or fungistatic effects through time-kill curve analysis. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.[5][6][7][8]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase (also known as fungal CYP51).[9][10] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.[10][11] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and function.[2]

By blocking lanosterol 14α-demethylase, this compound prevents the conversion of lanosterol to ergosterol.[10] This disruption leads to two primary consequences: a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane. The resulting altered membrane composition increases permeability and disrupts the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[2]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Functional Fungal Cell Membrane ergosterol->membrane This compound This compound enzyme Lanosterol 14α-demethylase (CYP51) This compound->enzyme Inhibits enzyme->lanosterol:e Blocks Conversion disruption Disruption of Membrane Integrity & Cell Lysis G start Start prep_this compound Prepare this compound Stock (e.g., in DMSO) start->prep_this compound prep_inoculum Prepare Fungal Inoculum (Adjust to 0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of this compound in Microplate prep_this compound->serial_dilution dilute_inoculum Dilute Inoculum in RPMI prep_inoculum->dilute_inoculum add_inoculum Add Diluted Inoculum to Microplate Wells dilute_inoculum->add_inoculum serial_dilution->add_inoculum controls Set Up Controls (Growth & Sterility) add_inoculum->controls incubate Incubate Plate at 35°C (24-48 hours) controls->incubate read_mic Read MIC Visually (Lowest concentration with significant growth inhibition) incubate->read_mic end End read_mic->end G start Start prep_inoculum Prepare Fungal Inoculum (Adjust to ~1-5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Tubes with Fungal Suspension prep_inoculum->inoculate setup_tubes Prepare Tubes with RPMI & this compound (e.g., 0x, 1x, 4x, 16x MIC) setup_tubes->inoculate incubate Incubate at 35°C with Agitation inoculate->incubate sampling Sample Aliquots at Time Points (0, 2, 4, 8, 12, 24, 48h) incubate->sampling serial_dilute Perform 10-fold Serial Dilutions sampling->serial_dilute plate Plate Dilutions onto SDA Plates serial_dilute->plate incubate_plates Incubate Plates (24-48h) plate->incubate_plates count_cfu Count Colonies (CFU/mL) incubate_plates->count_cfu plot_curve Plot log10 CFU/mL vs. Time count_cfu->plot_curve end End plot_curve->end

References

Using Climbazole as a Chemical Probe for Enzyme Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Climbazole is a topical imidazole antifungal agent widely recognized for its efficacy in treating fungal skin infections, such as dandruff and eczema. Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] Beyond its antifungal properties, this compound has been identified as a modulator of various mammalian enzymes. This promiscuity makes it a valuable chemical probe for studying enzyme function and pathways, particularly within the cytochrome P450 (CYP) superfamily and other potential targets.

This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate enzyme inhibition. It summarizes key quantitative data, outlines relevant biological pathways, and offers step-by-step methodologies for experimental assays.

Known Enzyme Targets and Mechanisms of Action

This compound's utility as a chemical probe stems from its ability to interact with several key enzymes:

  • Fungal Lanosterol 14α-demethylase (CYP51): As its primary antifungal target, this compound noncompetitively blocks the active site of CYP51, disrupting ergosterol synthesis and compromising fungal cell membrane integrity.[1] This is the basis for its therapeutic effect against fungi like Malassezia species.

  • Mammalian Cytochrome P450 Enzymes: this compound is a potent modulator of various mammalian CYP isoforms. It can act as both an inhibitor and an inducer, often in a dose-dependent manner.[2]

    • CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme is crucial for the biosynthesis of androgens and estrogens. This compound has been shown to inhibit CYP17A1 activity, leading to a reduction in the production of steroid hormones like testosterone and estradiol.[3] This makes it a useful tool for studying steroidogenesis.

    • Other CYPs (e.g., CYP2B1, CYP3A2): Studies in rat liver microsomes have shown that this compound can induce and inhibit other P450-dependent drug-metabolizing enzymes, highlighting its potential to cause drug-drug interactions and its utility in studying xenobiotic metabolism.[2]

  • Transient Receptor Potential Melastatin 8 (TRPM8): While direct inhibitory constants for this compound are not widely published, other azole antifungals are known TRPM8 antagonists.[4] TRPM8 is a cold- and menthol-activated ion channel involved in thermosensation and pain pathways, suggesting this compound could be used as a probe in this area.[5]

Data Presentation: Inhibitory and Cytotoxic Concentrations

The following table summarizes key quantitative data for this compound. It is important to distinguish between direct enzyme inhibition constants (IC50/Ki) and broader cellular effects like cytotoxicity or functional inhibition.

Target/AssayParameterValueCell Line / SystemNotes
Mammalian Enzyme Activity
CYP17A1 ActivityFunctional Inhibition≥ 0.3 µMH295R (human adrenocortical)Concentration at which decreased testosterone and estradiol secretion was observed.[3]
Cytotoxicity
Cytotoxicity vs. HT-29IC50179.2 µMHT-29 (human colon cancer)Data for this compound-alcohol derivative.[6]
Cytotoxicity vs. MKN28IC50168.1 µMMKN28 (human gastric cancer)Data for this compound-alcohol derivative.[6]
Cytotoxicity vs. A549IC50164.1 µMA549 (human lung cancer)Data for this compound-alcohol derivative.[6]
Cytotoxicity vs. MDA-MB-231IC50158.6 µMMDA-MB-231 (human breast cancer)Data for this compound-alcohol derivative.[6]
Cytotoxicity vs. HEK293IC50169.8 µMHEK293 (human embryonic kidney)Data for this compound-alcohol derivative.[6]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and processes where this compound acts is crucial for designing and interpreting experiments.

Caption: Inhibition of Fungal Ergosterol Biosynthesis by this compound.

Caption: Inhibition of Mammalian Steroidogenesis by this compound.

A Hypothesis: This compound inhibits Target Enzyme X B Prepare Reagents (Enzyme, Substrate, Buffers) A->B C Prepare this compound Stock & Serial Dilutions B->C D Incubate Enzyme with This compound Concentrations C->D E Initiate Reaction (Add Substrate) D->E F Measure Reaction Product (e.g., Fluorescence, Absorbance) E->F G Data Analysis: Calculate % Inhibition F->G H Generate Dose-Response Curve & Determine IC50 G->H

Caption: General Experimental Workflow for Enzyme Inhibition Assays.

Experimental Protocols

General Preparation: this compound Stock Solution

This compound is poorly soluble in water. A high-concentration stock solution should be prepared in an organic solvent and then diluted into the aqueous assay buffer.

  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Weigh the required amount of this compound powder (MW: 292.76 g/mol ) and dissolve in DMSO to create a 10 mM or 20 mM stock solution.

  • Solubilization: Vortex thoroughly and use gentle warming (37°C) or sonication if needed to ensure complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare fresh serial dilutions from the stock solution for each experiment. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent effects on enzyme activity.

Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)

This protocol is a general template for determining the IC50 value of this compound against a specific CYP isoform using human liver microsomes (HLM).[7][8]

Materials:

  • Human Liver Microsomes (HLM)

  • Specific CYP isoform substrate (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • This compound (test inhibitor)

  • Known selective inhibitor for the CYP isoform (positive control)

  • Acetonitrile with internal standard (for reaction termination/quenching)

  • 96-well plates

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLM on ice. Prepare working solutions of the CYP substrate, NADPH regenerating system, and serial dilutions of this compound in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the HLM, buffer, and the this compound serial dilutions (or positive control/vehicle). The final protein concentration is typically low (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding.[9]

  • Reaction Initiation: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed CYP substrate and the NADPH regenerating system to each well.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard for LC-MS/MS analysis).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.

  • Data Calculation:

    • Determine the rate of metabolite formation in the presence of each this compound concentration.

    • Normalize the data to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Cell-Based Calcium Flux Assay for TRPM8 Antagonism

This protocol measures the ability of this compound to inhibit calcium influx through TRPM8 channels in response to an agonist like menthol or icilin.[10][11]

Materials:

  • HEK293 cells stably expressing human TRPM8 (HEK293-TRPM8)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127 (for dye solubilization)

  • TRPM8 agonist (e.g., Menthol, Icilin)

  • This compound (test antagonist)

  • Known TRPM8 antagonist (positive control)

  • Black-walled, clear-bottom 96-well or 384-well plates

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding: Seed HEK293-TRPM8 cells into the microplate 18-24 hours before the assay to allow for the formation of a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution containing Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Aspirate the culture medium from the cells and wash once with assay buffer.

    • Add the loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.

    • After incubation, wash the cells gently with assay buffer to remove excess dye, leaving a final volume in each well.

  • Compound Addition (Antagonist Plate): Prepare a separate plate with serial dilutions of this compound at a concentration higher than the final desired concentration (e.g., 5x).

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

    • Record a baseline fluorescence reading (Excitation: ~494 nm, Emission: ~516 nm) for 10-20 seconds.

    • Add the this compound solutions from the compound plate to the cell plate and incubate for 15-30 minutes.

    • Initiate the response by adding a fixed concentration of a TRPM8 agonist (typically an EC80 concentration to ensure a robust signal for inhibition).

    • Continue recording the fluorescence signal for 2-5 minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the fluorescence response (e.g., peak signal minus baseline).

    • Determine the percent inhibition for each this compound concentration relative to the agonist-only control wells.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the curve to determine the IC50 value.

Applications and Considerations

  • Probing Steroidogenesis: Due to its inhibitory effect on CYP17A1, this compound can be used in cell-based assays to investigate the impact of disrupted steroid synthesis on various cellular processes without requiring genetic manipulation.[3]

  • Investigating Drug Metabolism: this compound can serve as a model compound for studying the complex interactions (both induction and inhibition) within the CYP450 family, which is critical for predicting drug-drug interactions.[2]

  • Off-Target Effects: Researchers should be aware that this compound's effects are not limited to a single enzyme. Its broad activity is a key feature of its utility as a probe but also a limitation. Proper controls and orthogonal approaches are necessary to confirm that an observed phenotype is due to the inhibition of the intended target.

  • Solubility and Stability: The poor aqueous solubility of this compound requires careful preparation of stock solutions. Investigators should also consider its potential for photodegradation, especially in cell culture media under prolonged light exposure.[12]

  • Dose-Response Complexity: The dose-differential effects of this compound (e.g., inducing an enzyme at low doses while inhibiting it at higher doses) must be considered when designing experiments and interpreting results.[2] A full dose-response curve is essential.

References

Application Notes and Protocols: Investigating Climbazole in Parkinson's Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a template for investigating the potential role of Climbazole in Parkinson's disease (PD) research models. As of the current scientific literature, there is no direct evidence linking this compound to the modulation of key pathological pathways in Parkinson's disease. The proposed application is based on the established role of aldehyde dehydrogenase (ALDH) inhibition in PD pathology and the chemical classification of this compound as an imidazole antifungal, a class of compounds known to interact with various enzyme systems. The experimental designs outlined below are therefore hypothetical and intended to serve as a guide for novel research inquiries.

Application Notes

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key area of investigation in PD pathogenesis is the role of dopamine metabolism and the accumulation of toxic metabolites. One such metabolite, 3,4-dihydroxyphenylacetaldehyde (DOPAL), is a highly reactive and neurotoxic aldehyde. The detoxification of DOPAL is primarily mediated by aldehyde dehydrogenase (ALDH), particularly the ALDH1A1 isoform, which is highly expressed in dopaminergic neurons.[1][2][3] Inhibition of ALDH can lead to the accumulation of DOPAL, increased oxidative stress, and promotion of α-synuclein aggregation, all of which are central to PD pathology.[2][3][4][5]

This compound is an imidazole antifungal agent.[6] While its primary mechanism of action in fungal cells is well-characterized, its effects on mammalian enzyme systems are less explored in the context of neurodegeneration. However, some studies have shown that this compound can induce and inhibit P450-dependent metabolizing enzymes and may cause oxidative stress in certain biological systems.[7][8][9] Given that other imidazole-containing compounds have been investigated for their effects on various enzymes, this compound presents a candidate for screening as a potential modulator of ALDH activity in Parkinson's disease research models.

These notes provide a framework for researchers to explore the hypothesis that this compound may act as an ALDH inhibitor, thereby providing a chemical tool to study the downstream pathological consequences of impaired dopamine metabolism in in vitro and in vivo models of Parkinson's disease.

Principle of Application

The central hypothesis for the application of this compound in PD research is its potential to inhibit ALDH activity. By inhibiting ALDH, this compound could be used to induce a pathological state in research models that mimics the toxic effects of DOPAL accumulation. This would allow for the detailed study of the downstream consequences, including mitochondrial dysfunction, oxidative stress, and α-synuclein aggregation. Furthermore, such a tool could be valuable in screening for neuroprotective compounds that act downstream of ALDH inhibition.

Key Signaling Pathway: Dopamine Metabolism and ALDH1A1

The following diagram illustrates the critical role of ALDH1A1 in the detoxification of dopamine-derived aldehydes.

cluster_Neuron Dopaminergic Neuron Dopamine Dopamine MAO MAO Dopamine->MAO DOPAL DOPAL (3,4-dihydroxyphenylacetaldehyde) [Neurotoxic] MAO->DOPAL ALDH1A1 ALDH1A1 DOPAL->ALDH1A1 Detoxification AlphaSyn α-Synuclein Aggregation DOPAL->AlphaSyn OxidativeStress Oxidative Stress DOPAL->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction DOPAL->MitochondrialDysfunction DOPAC DOPAC (3,4-dihydroxyphenylacetic acid) [Non-toxic] ALDH1A1->DOPAC NeuronalDeath Neuronal Death AlphaSyn->NeuronalDeath OxidativeStress->NeuronalDeath MitochondrialDysfunction->NeuronalDeath This compound This compound (Hypothesized) This compound->ALDH1A1 Inhibition?

Caption: Dopamine metabolism and the hypothesized role of this compound.

Experimental Protocols

In Vitro Models

1. ALDH1A1 Inhibition Assay (Biochemical)

This protocol is designed to determine if this compound directly inhibits ALDH1A1 enzyme activity.

  • Materials:

    • Purified recombinant human ALDH1A1

    • NAD+

    • Propionaldehyde (substrate)

    • This compound (dissolved in DMSO)

    • Assay buffer (e.g., 25 mM BES, pH 7.5)

    • 96-well UV-transparent microplate

    • Spectrophotometer plate reader

  • Procedure:

    • Prepare a reaction mixture in each well of the 96-well plate containing ALDH1A1 enzyme (e.g., 100-200 nM) and NAD+ (e.g., 200 µM) in the assay buffer.

    • Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle (DMSO) to the wells. Include a known ALDH inhibitor as a positive control.

    • Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for the interaction between this compound and the enzyme.

    • Initiate the reaction by adding the substrate, propionaldehyde (e.g., 100 µM).

    • Immediately measure the formation of NADH by monitoring the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes) using a spectrophotometer.

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration.

2. Cellular Model of Neurotoxicity in SH-SY5Y Cells

This protocol assesses the effect of this compound on the viability of a human neuroblastoma cell line.

  • Materials:

    • SH-SY5Y cells

    • Cell culture medium (e.g., DMEM/F12 with supplements)

    • This compound (dissolved in DMSO)

    • Cell viability assay reagent (e.g., MTT, PrestoBlue)

    • 96-well cell culture plate

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations (e.g., 1 µM to 50 µM) or vehicle control for 24-48 hours.

    • After the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time and then measure the absorbance or fluorescence to determine cell viability.

    • To assess if this compound potentiates neurotoxin-induced cell death, pre-treat cells with a sub-lethal dose of a Parkinson's-related neurotoxin (e.g., MPP+ or rotenone) before adding this compound.

3. Assessment of Oxidative Stress

This protocol measures the generation of reactive oxygen species (ROS) in neuronal cells following this compound treatment.

  • Materials:

    • SH-SY5Y cells or primary dopaminergic neurons

    • This compound

    • DCFDA cellular ROS detection assay kit

    • Fluorescence microscope or plate reader

  • Procedure:

    • Culture cells in a suitable plate or on coverslips.

    • Treat the cells with this compound at various concentrations for a defined period (e.g., 6-24 hours).

    • Load the cells with the DCFDA reagent according to the manufacturer's protocol.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity, which is proportional to the amount of ROS, using a fluorescence microscope or plate reader.

4. α-Synuclein Aggregation Assay

This protocol evaluates the effect of this compound on the aggregation of α-synuclein in a cellular model.

  • Materials:

    • SH-SY5Y cells overexpressing fluorescently-tagged α-synuclein

    • This compound

    • An agent to induce α-synuclein aggregation (e.g., rotenone, pre-formed fibrils)

    • High-content imaging system

  • Procedure:

    • Plate the α-synuclein overexpressing cells in a multi-well imaging plate.

    • Treat the cells with this compound or vehicle.

    • Induce α-synuclein aggregation using an appropriate stimulus.

    • Fix and stain the cells for nuclei (e.g., with DAPI).

    • Acquire images using a high-content imaging system.

    • Quantify the number and size of α-synuclein aggregates per cell using image analysis software.

In Vivo Model

MPTP-Induced Mouse Model of Parkinson's Disease

This protocol outlines a general procedure for testing the effect of this compound in a neurotoxin-induced mouse model of PD.

  • Animals:

    • Male C57BL/6 mice (8-12 weeks old)

  • Materials:

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

    • This compound formulated for injection (e.g., in a vehicle like corn oil with DMSO)

    • Behavioral testing apparatus (e.g., rotarod, open field)

  • Procedure:

    • Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

    • MPTP Administration: Administer MPTP (e.g., 20-30 mg/kg, intraperitoneal injection) daily for 4-5 consecutive days to induce dopaminergic neurodegeneration.[10][11][12][13] Control animals receive saline injections.

    • This compound Treatment: Administer this compound or vehicle to different groups of mice. Treatment can be prophylactic (starting before MPTP), co-administered, or therapeutic (starting after MPTP). The dosage will need to be determined based on preliminary toxicity studies.

    • Behavioral Assessment: Conduct behavioral tests (e.g., rotarod for motor coordination, open field for locomotor activity) at baseline and at specified time points after MPTP administration.

    • Tissue Collection and Analysis: At the end of the study (e.g., 7-21 days after the last MPTP injection), euthanize the mice and perfuse them with saline followed by a fixative.

    • Collect brains for:

      • Immunohistochemistry: Section the brains and stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

      • Neurochemical Analysis: Use HPLC to measure the levels of dopamine and its metabolites (including DOPAC and HVA) in the striatum.

Experimental Workflow for Screening this compound

The following diagram provides a logical workflow for the initial investigation of this compound in the context of Parkinson's disease research.

cluster_Workflow Screening Workflow for this compound in PD Models Start Start: Hypothesis This compound inhibits ALDH BiochemAssay Biochemical Assay: Direct ALDH1A1 Inhibition Start->BiochemAssay InVitro In Vitro Cellular Assays (e.g., SH-SY5Y cells) BiochemAssay->InVitro If inhibition is confirmed Toxicity 1. Cytotoxicity Assessment InVitro->Toxicity ROS 2. Oxidative Stress (ROS) Assay Toxicity->ROS AlphaSyn 3. α-Synuclein Aggregation Assay ROS->AlphaSyn InVivo In Vivo Model (e.g., MPTP Mouse) AlphaSyn->InVivo If cellular effects are observed Behavior 1. Behavioral Analysis (Motor Function) InVivo->Behavior IHC 2. Immunohistochemistry (TH+ Neuron Count) Behavior->IHC HPLC 3. Neurochemistry (Dopamine & Metabolites) IHC->HPLC Conclusion Conclusion: Evaluate this compound's potential as a tool for PD research HPLC->Conclusion

Caption: A stepwise workflow for investigating this compound.

Quantitative Data Summary

As there is no published data on this compound in Parkinson's disease models, the following tables are presented as templates for organizing potential experimental results.

Table 1: In Vitro ALDH1A1 Inhibition by this compound

CompoundALDH1A1 IC50 (µM)
This compoundTo be determined
Positive Control (e.g., Daidzin)Reference value

Table 2: Effect of this compound on SH-SY5Y Cell Viability

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Vehicle Control-100
This compound1To be determined
10To be determined
50To be determined
Neurotoxin (e.g., MPP+)ConcentrationTo be determined
Neurotoxin + this compoundConcentrationTo be determined

Table 3: In Vivo Neuroprotection in MPTP Mouse Model

Treatment GroupTH+ Neurons in SNpc (% of Control)Striatal Dopamine (% of Control)
Saline + Vehicle100100
MPTP + VehicleTo be determinedTo be determined
MPTP + this compound (Low Dose)To be determinedTo be determined
MPTP + this compound (High Dose)To be determinedTo be determined

These templates should be populated with experimentally derived data to assess the potential of this compound in these research models.

References

Application Notes and Protocols for Climbazole in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Climbazole is a topical antifungal agent commonly used in the treatment of fungal skin infections. Beyond its established antifungal activity, recent research has highlighted its potential as an endocrine-disrupting chemical, specifically affecting steroidogenesis.[1] This has led to increased interest in studying its effects on mammalian cells in vitro. A critical first step for any cell-based assay is the proper dissolution of the compound to ensure accurate and reproducible results. This document provides a detailed protocol for dissolving this compound for use in cell-based assays, along with information on its mechanism of action.

Data Presentation: Solubility of this compound

The solubility of this compound is a key factor in preparing solutions for in vitro studies. While it is sparingly soluble in water, it exhibits better solubility in organic solvents. The choice of solvent is critical to avoid cytotoxicity and interference with the assay.

SolventSuitability for Cell-Based AssaysKey Considerations
Dimethyl Sulfoxide (DMSO) High Recommended as the primary solvent for creating high-concentration stock solutions. It is crucial to keep the final concentration in cell culture medium low (typically ≤0.5%) to minimize cytotoxicity.[2][3]
Ethanol Moderate Can be used as a solvent, but it tends to be more cytotoxic than DMSO at similar concentrations.[2][4] Careful optimization of the final concentration is required.
Methanol Low While used in some analytical preparations[5], it is generally more volatile and can be more cytotoxic than DMSO or ethanol, making it less ideal for live-cell assays.
Phosphate-Buffered Saline (PBS) Low (for direct dissolution) This compound is poorly soluble in aqueous solutions like PBS. PBS is used for making final dilutions from a stock solution.
0.1N NaOH followed by buffer Assay Dependent A study reported dissolving this compound in 0.1N NaOH and then diluting with phosphate buffer for analytical purposes.[6] This method may not be suitable for all cell-based assays due to the initial high pH.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol is recommended for creating a concentrated stock solution that can be stored and used for multiple experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Determine the Desired Stock Concentration: A common stock concentration is 10-50 mM.

  • Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Adding DMSO: Add the calculated volume of DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[7]

  • Sterilization: The high concentration of DMSO should ensure sterility. No further filtration is typically needed.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells. This method is adapted from a protocol for dissolving other hydrophobic compounds for in vitro testing.[7][8]

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed complete cell culture medium (containing serum)

  • Sterile polypropylene tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): It is good practice to perform an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock solution 1:100 in medium to get a 100 µM intermediate solution.

  • Final Dilution: Further dilute the intermediate solution to the desired final concentrations for your experiment directly in the cell culture plates or in separate tubes.

  • Solvent Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells.[2]

  • Mixing: Ensure thorough but gentle mixing of the final working solution before adding it to the cells.

Signaling Pathway and Experimental Workflow Visualization

This compound's Impact on Androgenic Pathways

This compound has been shown to interfere with steroidogenesis by inhibiting the enzyme cytochrome P450 17α-hydroxylase/17,20-lyase (Cyp17A1).[1] This enzyme is crucial for the conversion of pregnenolone and progesterone into their 17α-hydroxy derivatives, which are precursors for androgens and subsequently estrogens. Additionally, this compound can act as an antagonist to the androgen and estrogen α receptors.[1]

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->Hydroxypregnenolone Cyp17A1 Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone Cyp17A1 DHEA DHEA Hydroxypregnenolone->DHEA Cyp17A1 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione Cyp17A1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol AndrogenReceptor Androgen Receptor Testosterone->AndrogenReceptor EstrogenReceptor Estrogen Receptor α Estradiol->EstrogenReceptor This compound This compound This compound->AndrogenReceptor This compound->EstrogenReceptor Cyp17A1 Cyp17A1 This compound->Cyp17A1

Caption: this compound inhibits Cyp17A1 and antagonizes androgen/estrogen receptors.

Experimental Workflow for Preparing this compound Solutions

The following diagram illustrates the key steps for preparing this compound solutions for cell-based assays.

G Start Start: Weigh This compound Powder Dissolve Dissolve in DMSO to create Stock Solution Start->Dissolve Store Aliquot and Store Stock Solution at -20°C/-80°C Dissolve->Store Dilute Dilute Stock in Cell Culture Medium to Working Concentration Dissolve->Dilute Treat Treat Cells Dilute->Treat Incubate Incubate and Perform Assay Treat->Incubate Control Prepare Vehicle Control (DMSO in Medium) Control->Treat

Caption: Workflow for preparing this compound solutions for cell-based assays.

References

Application Note: HPLC-UV Quantification of Climbazole in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of climbazole in various cosmetic samples, including shampoos, creams, and lotions. The described protocol offers a reliable and reproducible approach for quality control and research and development purposes within the pharmaceutical and cosmetic industries.

Introduction

This compound is a widely used topical antifungal agent, primarily known for its efficacy in treating dandruff and eczema.[1][2] It is a common active ingredient in a variety of cosmetic and personal care products.[3] Accurate and precise quantification of this compound in these formulations is crucial for ensuring product quality, safety, and efficacy. This document provides a comprehensive HPLC method, including detailed protocols for sample preparation and method validation, to facilitate the reliable determination of this compound concentrations.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic conditions are summarized in the table below.

ParameterRecommended Condition
HPLC System Agilent 1100 series or equivalent
Column C18 reverse-phase column (e.g., Symmetry C18, 5 µm, 250 mm x 4.6 mm i.d.)[4]
Mobile Phase Acetonitrile : 10 mM Potassium Dihydrogen Phosphate buffer (pH 4.0, adjusted with orthophosphoric acid) = 60:40 (v/v)[4]
Flow Rate 1.0 mL/min
Injection Volume 10 µL[5]
Column Temperature 35 °C[4]
Detection UV at 222 nm
Run Time Approximately 10 minutes

Rationale for Wavelength Selection: The UV spectrum of this compound exhibits absorption maxima at approximately 220 nm and 274 nm.[6] The selection of 222 nm as the detection wavelength is based on its high molar absorptivity at this wavelength, which provides excellent sensitivity for the quantification of this compound.[1] While other wavelengths like 225 nm and 270 nm have also been successfully used, 222 nm offers a robust and sensitive option for this method.[3][7]

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL amber volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations ranging from 5 µg/mL to 30 µg/mL.

Sample Preparation Protocols
  • Accurately weigh approximately 1.25 g of the shampoo sample (containing this compound) into a 25 mL amber volumetric flask.[7]

  • Add 10 mL of methanol and 0.25 mL of polysorbate 80.[7]

  • Sonicate the mixture for 20 minutes to ensure complete dissolution of this compound.[7]

  • Dilute to the mark with methanol and mix thoroughly.[7]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range.

  • Accurately weigh approximately 100 mg of the cream or lotion sample into a centrifuge tube.

  • Add 5 mL of methanol to the tube.

  • Vortex the mixture for 5 minutes, followed by sonication for 15 minutes to facilitate the extraction of this compound.

  • Immerse the tube in an ice-bath for 20 minutes to precipitate excipients.

  • Centrifuge the mixture at 5,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a volumetric flask.

  • Repeat the extraction process on the residue with an additional 5 mL of methanol to ensure complete recovery.

  • Combine the supernatants and dilute to a known volume with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation
Validation ParameterResult
Linearity Range 5 - 30 µg/mL[1]
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.0% - 104.1%[4]
Precision (RSD%) < 2.0%[2]
Limit of Detection (LOD) 2.37 µg/mL[2]
Limit of Quantification (LOQ) 7.20 µg/mL[2]

Note: LOD and LOQ values from a UV-spectrophotometric method are cited as an estimation of expected performance. A highly sensitive UHPLC-MS/MS method has reported LOD and LOQ of 1 ng/mL and 4 ng/mL respectively, indicating the potential for even lower detection limits with more advanced instrumentation.[8]

Workflow Diagrams

Experimental Workflow

Experimental Workflow for this compound Quantification cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Quantification prep_std Prepare this compound Standard Solutions inject Inject Samples and Standards prep_std->inject prep_shampoo Prepare Shampoo Sample (Weigh, Dissolve, Dilute, Filter) prep_shampoo->inject prep_cream Prepare Cream/Lotion Sample (Weigh, Extract, Centrifuge, Filter) prep_cream->inject hplc_system HPLC System (C18 Column, UV Detector) chromatogram Acquire Chromatograms hplc_system->chromatogram Chromatographic Separation calibration Generate Calibration Curve chromatogram->calibration quantify Quantify this compound Concentration chromatogram->quantify calibration->quantify report Report Results quantify->report

Caption: A flowchart illustrating the key steps in the HPLC quantification of this compound.

Logical Relationship of Method Validation

Method Validation Logical Relationships method HPLC Method linearity Linearity method->linearity ensures proportional response accuracy Accuracy method->accuracy ensures closeness to true value precision Precision method->precision ensures reproducibility specificity Specificity method->specificity ensures analyte is detected lod_loq LOD & LOQ linearity->lod_loq determines sensitivity accuracy->method precision->method specificity->method lod_loq->method robustness Robustness robustness->method ensures reliability under variation

Caption: A diagram showing the interconnectedness of method validation parameters.

Conclusion

The HPLC method detailed in this application note is demonstrated to be suitable for the routine quantification of this compound in cosmetic products. The method is straightforward, accurate, and precise, making it a valuable tool for quality assurance and formulation development in the cosmetic and pharmaceutical industries.

References

Application Notes and Protocols for In Vitro Human Skin Permeation Studies with Climbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro human skin permeation studies with Climbazole. This document is intended to guide researchers in accurately assessing the dermal absorption, penetration, and retention of this antifungal agent.

Introduction

This compound is a widely used antifungal agent in various topical preparations, including anti-dandruff shampoos and skincare products.[1][2] Understanding its permeation characteristics through human skin is crucial for evaluating its efficacy and safety, particularly concerning systemic exposure and potential occupational risks.[1][3] In vitro studies using Franz diffusion cells with excised human skin are the gold standard for assessing the percutaneous absorption of cosmetic and pharmaceutical ingredients.[1][3][4] These studies provide valuable data on the rate and extent of absorption, as well as the distribution of the compound within the skin layers.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro human skin permeation studies with this compound.

Table 1: Permeation Parameters for this compound

ParameterValueExperimental ConditionsSource
Permeability Coefficient (Kp) 4.7 x 10⁻³ cm/h4.1 μg/cm² [¹⁴C]-labelled this compound in water applied to freshly excised human skin for 20 h.[1][3]
Steady-State Flux (Jss) 0.13 μg/cm²/h4.1 μg/cm² [¹⁴C]-labelled this compound in water applied to freshly excised human skin.[5]
Maximum Flux (Jmax) 0.27 μg/cm²/h4.1 μg/cm² [¹⁴C]-labelled this compound in water applied to freshly excised human skin.[5]
Lag Time Not specified4.1 μg/cm² [¹⁴C]-labelled this compound in water applied to freshly excised human skin for 20 h.[1][3]
Systemic Availability (from 2% shampoo) 0.297 µg/cm² (0.15%)Standard shampoo formulation containing 2% this compound.[6][7]
Dermal Absorption (from 0.5% aqueous hair lotion) 1.10 µg/cm² (2.23%)0.5% this compound in an aqueous hair lotion under leave-on conditions.[7]
Dermal Absorption (from 0.5% water-in-oil skin preparation) 1.25 µg/cm² (3.46%)0.5% this compound in a water-in-oil skin preparation under leave-on conditions.[7]

Table 2: Distribution of Applied Dose after 20 hours

CompartmentPercentage of Applied Dose (%)Experimental ConditionsSource
Absorbed Dose (Metabolites) 67% of the absorbed dose4.1 μg/cm² [¹⁴C]-labelled this compound in water applied to freshly excised human skin for 20 h. Metabolites detected in receptor fluid.[1][3]
Skin (Total) Not specified4.1 μg/cm² [¹⁴C]-labelled this compound in water applied to freshly excised human skin for 20 h.[3]
Stratum Corneum (Tape Strips) Data available as a cumulative percentage over 20 strips4.1 μg/cm² [¹⁴C]-labelled this compound in water applied to freshly excised human skin for 20 h.[3]
Epidermis Not specified4.1 μg/cm² [¹⁴C]-labelled this compound in water applied to freshly excised human skin for 20 h.[3]
Dermis Not specified4.1 μg/cm² [¹⁴C]-labelled this compound in water applied to freshly excised human skin for 20 h.[3]

Experimental Protocols

This section outlines a detailed protocol for conducting in vitro human skin permeation studies with this compound using Franz diffusion cells. This protocol is a synthesis of methodologies reported in the scientific literature.[1][3][4]

Materials and Reagents
  • Human Skin: Freshly excised human skin from cosmetic surgery (e.g., abdominoplasty), stored at -20°C or below.

  • This compound: Analytical grade. For radiolabeled studies, [¹⁴C]-labelled this compound is required.[1][3]

  • Formulation Vehicle: Dependent on the study's objective (e.g., water, ethanol, propylene glycol, or a specific cosmetic/pharmaceutical base).[2][8]

  • Receptor Fluid: Phosphate-buffered saline (PBS) pH 7.4, or another appropriate physiological buffer.

  • Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area (e.g., ~1 cm²).[4]

  • Water Bath/Stirring System: To maintain the skin surface temperature at 32 ± 1°C and ensure continuous stirring of the receptor fluid.[4]

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection or a Liquid Scintillation Counter for radiolabeled compounds.[4][9][10]

  • Tape Stripping Supplies: Adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape) for sequential removal of the stratum corneum.[3]

  • General Laboratory Equipment: Syringes, vials, scalpels, forceps, microtome/dermatome, etc.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Skin Preparation (Thawing, Dermatoming) B Franz Cell Assembly (Mounting Skin) A->B C Receptor Fluid Filling & Equilibration B->C D Application of This compound Formulation C->D E Sampling of Receptor Fluid (at time intervals) D->E F Experiment Termination (e.g., after 20-24h) E->F K Analysis of Samples (HPLC or LSC) E->K Receptor Fluid Samples G Skin Surface Cleaning & Dismounting F->G H Stratum Corneum Tape Stripping G->H I Epidermis-Dermis Separation H->I H->K Tape Strips J Extraction of this compound from Skin Layers I->J I->K Epidermis & Dermis J->K G cluster_data Experimental Data cluster_params Calculated Permeation Parameters A Cumulative Amount of This compound in Receptor Fluid vs. Time B Steady-State Flux (Jss) (Slope of linear portion of the curve) A->B Plot & Linear Regression C Lag Time (tL) (X-intercept of the linear portion) B->C Extrapolate D Permeability Coefficient (Kp) (Kp = Jss / Cdonor) B->D Calculate

References

Application Notes and Protocols: Preparation of Climbazole Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Climbazole is a topical imidazole antifungal agent widely used in cosmetic preparations to treat fungal skin infections like dandruff and eczema.[1] Its primary mechanism of action is the inhibition of ergosterol synthesis, a crucial component of the fungal cell membrane.[2][3] Recent research has also highlighted its potential as an endocrine-disrupting chemical (EDC) in mammalian cells, where it can alter steroidogenesis and exhibit antagonistic effects on androgen and estrogen receptors.[4] This dual activity makes this compound a compound of interest in both dermatological and toxicological research.

Proper preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the solubilization, storage, and dilution of this compound for in vitro applications.

Data Presentation: Physicochemical Properties, Solubility, and Stability

Quantitative data regarding this compound are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Name 1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one [5]
Molecular Formula C₁₅H₁₇ClN₂O₂ [6]
Molecular Weight 292.76 g/mol [6][7]
Appearance White crystalline powder [5][7]

| CAS Number | 38083-17-9 |[5] |

Table 2: Solubility of this compound in Common Laboratory Solvents

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO) ≥13.25 mg/mL; ~50 mg/mL (170.79 mM) [5][6][8]
Ethanol (EtOH) ≥59.9 mg/mL; ~55 mg/mL (187.87 mM) [5][6]
Propylene Glycol ~30% (w/v) [9]
Water Insoluble or slightly soluble (<1 mg/mL) [5][6]

| Phosphate Buffer (pH 7.4) | Used for dilutions up to 60 µg/mL from stock |[10] |

Note: Sonication is recommended to aid dissolution in organic solvents.[6]

Table 3: Stability and Storage of this compound

Condition Stability Profile Reference
Storage (Powder) Stable for up to 3 years at -20°C. [6]
Storage (In Solvent) Stable for up to 1 year at -80°C. [6]
pH Stability Stable in acidic and neutral pH ranges (pH 4-7). [7][9]
Heat Stability Exhibits excellent heat stability. [5][7][9]

| Light Stability | Photodegradable under UV irradiation; degradation is pH-dependent, increasing at pH 9. |[11][12] |

Experimental Protocols

Protocol 1: Preparation of a 50 mM High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be stored for long-term use.

Materials:

  • This compound powder (Purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL, 15 mL, or 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Sonicator bath

  • Sterile syringe filters (0.22 µm), compatible with DMSO (e.g., PTFE)

  • Sterile syringes

  • Pipettes and sterile tips

Procedure:

  • Calculation: Determine the mass of this compound required. For 10 mL of a 50 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.050 mol/L x 0.010 L x 292.76 g/mol = 0.1464 g (146.4 mg)

  • Weighing: Tare a sterile conical tube on the analytical balance. Carefully weigh 146.4 mg of this compound powder and add it to the tube.

  • Solubilization: Add 8 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. To ensure complete dissolution, place the tube in a sonicator bath for 10-15 minutes.[6] The solution should be clear and free of any visible particulates.

  • Volume Adjustment: Once fully dissolved, add DMSO to bring the final volume to 10 mL. Vortex briefly to mix.

  • Sterilization (for cell culture): For applications requiring sterility, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in sterile polypropylene microcentrifuge tubes. Store the aliquots at -80°C for up to one year.[6] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration stock solution to final working concentrations for treating cells in culture.

Materials:

  • 50 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile polypropylene tubes

  • Pipettes and sterile tips

Procedure:

  • Thaw Stock: Remove one aliquot of the 50 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution from the primary stock. For example, to make a 10 mM intermediate stock:

    • Add 20 µL of the 50 mM stock to 80 µL of sterile DMSO or complete cell culture medium.

  • Final Working Dilutions: Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.

    • Example for a final concentration of 10 µM in a 2 mL well: A 1:1000 dilution is typically appropriate to minimize the final DMSO concentration (should be ≤0.1%).

    • Add 2 µL of the 10 mM intermediate stock to 2 mL of cell culture medium in the well of a culture plate. This results in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without this compound. This is essential to control for any effects of the solvent on the cells.

  • Immediate Use: Use the prepared working solutions immediately. Do not store diluted aqueous solutions for extended periods due to potential stability issues.[11]

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway affected by this compound.

G start_node Weigh this compound Powder dissolve Add Anhydrous DMSO start_node->dissolve mix Vortex & Sonicate for Complete Dissolution dissolve->mix filter Sterile Filter (0.22 µm) (for cell culture) mix->filter store Aliquot & Store Stock Solution at -80°C filter->store dilute Thaw Aliquot & Prepare Working Dilutions in Medium store->dilute end_node Add to Experiment (e.g., Cell Culture) dilute->end_node G cluster_pathway Mammalian Steroidogenesis Pathway cluster_receptor Hormone Receptor Action Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone multiple steps Cyp17A1 Cyp17A1 Enzyme Progesterone->Cyp17A1 Testosterone Testosterone Estradiol Estradiol Testosterone->Estradiol Aromatase Cyp17A1->Testosterone multiple steps AR Androgen Receptor (AR) Gene Androgen-Responsive Gene Transcription AR->Gene Testosterone_2->AR This compound This compound This compound->Cyp17A1 Inhibition of Activity This compound->AR Antagonism

References

Application Notes and Protocols: Utilizing Climbazole in Androgenic Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the antifungal agent Climbazole in studies investigating androgenic pathways. This compound has been identified as an endocrine-disrupting chemical (EDC) that modulates androgen synthesis and action, making it a valuable tool for research in endocrinology, toxicology, and drug development.

Introduction

This compound is a topical antifungal agent commonly used in personal care products to treat fungal skin infections.[1] Beyond its antimycotic activity, research has demonstrated that this compound can interfere with androgenic pathways.[2][3] This document outlines the mechanisms of action, provides quantitative data on its effects, and details experimental protocols for studying its impact on androgen signaling.

Mechanism of Action

This compound primarily disrupts androgenic pathways through two main mechanisms:

  • Inhibition of Steroidogenesis: this compound has been shown to decrease the activity of cytochrome P450 17α-hydroxylase/17,20-lyase (Cyp17A1), a key enzyme in the synthesis of androgens.[2] This inhibition leads to a reduction in the production of testosterone and its precursor, 17α-hydroxyprogesterone.[2]

  • Androgen Receptor Antagonism: Studies have indicated that this compound can act as an antagonist to the androgen receptor (AR), thereby blocking the action of androgens at the receptor level.[2]

These actions collectively result in a disruption of normal androgen signaling, which has implications for various physiological processes.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound in various experimental systems.

Table 1: Effects of this compound on Steroid Hormone Production

Cell LineParameter MeasuredEffective ConcentrationObserved EffectCitation
H295RTestosterone SecretionStarting from 0.3 µMDecreased[2]
H295REstradiol SecretionStarting from 0.3 µMDecreased[2]
H295R17α-hydroxyprogesteroneNot specifiedReduced levels[2]

Table 2: Cytotoxicity of a this compound-Alcohol Compound

Cell LineIC50 Value (µM)Cell TypeCitation
MDA-MB-231158.6Human Breast Cancer[4]
A549164.1Human Lung Carcinoma[4]
MKN28168.1Human Gastric Cancer[4]
HT-29179.2Human Colorectal Adenocarcinoma[4]
HEK293169.8Human Embryonic Kidney (Normal)[4]

Note: The IC50 values in Table 2 represent general cytotoxicity and are not specific to androgenic pathway inhibition. These values are for a this compound-alcohol derivative.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its investigation.

cluster_steroidogenesis Steroidogenesis Pathway cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone _17OH_Pregnenolone 17α-OH-Pregnenolone Pregnenolone->_17OH_Pregnenolone Cyp17A1 _17OH_Progesterone 17α-OH-Progesterone Progesterone->_17OH_Progesterone Cyp17A1 DHEA DHEA _17OH_Pregnenolone->DHEA Cyp17A1 Androstenedione Androstenedione _17OH_Progesterone->Androstenedione Cyp17A1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AR Androgen Receptor (AR) ARE Androgen Response Element AR->ARE Translocates to Nucleus and Binds Androgen Androgen (e.g., Testosterone) Androgen->AR Binds and Activates Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates This compound This compound This compound->_17OH_Pregnenolone Inhibits Cyp17A1 This compound->_17OH_Progesterone Inhibits Cyp17A1 This compound->AR Antagonizes

Caption: Mechanism of this compound's interference with androgenic pathways.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment H295R H295R Cell Culture Treatment_H295R This compound Treatment H295R->Treatment_H295R Steroid_Analysis Steroid Hormone Analysis (e.g., LC-MS/MS, ELISA) Treatment_H295R->Steroid_Analysis AR_Transactivation AR-EcoScreen / HeLa9903 Cell Culture Treatment_AR This compound Treatment AR_Transactivation->Treatment_AR Luciferase_Assay Luciferase Reporter Assay Treatment_AR->Luciferase_Assay Zebrafish Zebrafish Model Exposure This compound Exposure Zebrafish->Exposure Analysis Histological and Metabolomic Analysis of Testes Exposure->Analysis

References

Troubleshooting & Optimization

"Climbazole solubility issues in aqueous research buffers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Climbazole, focusing on its solubility challenges in aqueous research buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a topical imidazole antifungal agent.[1] It is commonly used in research to study its efficacy against various fungal infections, particularly those caused by Malassezia species, which are implicated in conditions like dandruff and seborrhoeic dermatitis.[1][2] Its mechanism of action involves inhibiting the fungal enzyme 14α-demethylase, which disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane.[3][4] More recently, research has also focused on its role as an endocrine-disrupting chemical in mammalian cells, where it has been shown to alter androgenic pathways.[5]

Q2: What are the general solubility characteristics of this compound?

This compound is a lipophilic compound and is generally insoluble or only partially soluble in water.[2][6][7] Its aqueous solubility is reported to be very low, around 0.06 mg/ml at 25°C.[2] It is, however, soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, glycols, and other organic solvents like acetone and toluene.[2][6][8][9]

Q3: Why does this compound precipitate when I add it to my aqueous research buffer (e.g., PBS, cell culture media)?

Precipitation is a common issue when working with this compound in aqueous solutions. This typically occurs due to a phenomenon known as "solvent shock".[10] When a concentrated stock solution of this compound (usually in an organic solvent like DMSO) is rapidly diluted into an aqueous buffer, the compound is forced out of the solution because it cannot be readily solvated by the water molecules, leading to the formation of a precipitate. The composition of the medium, such as high concentrations of salts or proteins, can also contribute to the precipitation of hydrophobic compounds.[10]

Q4: How does pH affect the solubility and stability of this compound in aqueous solutions?

This compound is stable in acidic and neutral pH ranges.[2][11] While pH adjustment is a common technique for enhancing the solubility of ionizable drugs, its effect on this compound's solubility is less pronounced.[12] However, the stability of this compound can be affected by pH, particularly when exposed to light. Studies have shown that photodegradation is pH-dependent, with the degradation rate being significantly higher at a pH of 9 compared to pH 5 or 7.[13][14]

Quantitative Data: this compound Solubility

The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventSolubilityConcentration (mM)NotesSource(s)
Water~0.06 mg/mL (at 25°C)~0.205 mMInsoluble or slightly soluble.[2]
DMSO≥13.25 mg/mL≥45.26 mMSonication is recommended to aid dissolution.[8]
DMSO50 mg/mL170.79 mMSonication is recommended.[9]
Ethanol55 mg/mL187.87 mMSonication is recommended.[9]
In Vivo Formulation2 mg/mL6.83 mM10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[9]

Troubleshooting Guide

Problem: My this compound precipitated after I diluted my DMSO stock into my cell culture medium.

  • Possible Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity causes the hydrophobic this compound to fall out of solution.[10] The final concentration in the medium may also exceed its maximum aqueous solubility.

  • Solution:

    • Use Serial Dilutions: Avoid adding the concentrated DMSO stock directly to your final volume of medium. Instead, perform an intermediate dilution step. Add the stock solution to a smaller volume of pre-warmed medium, mix thoroughly, and then add this intermediate dilution to the final volume of medium.[10]

    • Lower Final Concentration: If precipitation persists, the target concentration may be too high. Try lowering the final concentration of this compound in your experiment.

    • Increase Serum Concentration (If applicable): For cell culture experiments, a higher serum percentage can sometimes help to keep hydrophobic compounds in solution, although this may also interfere with your experiment.

    • Verify Stock Solution: Ensure your DMSO stock solution is fully dissolved and does not contain any micro-precipitates before you begin the dilution.

Problem: I am seeing a precipitate in my PBS buffer after adding this compound, even at a low concentration.

  • Possible Cause: Phosphate buffered saline (PBS) can sometimes form insoluble precipitates with certain compounds, especially if the buffer contains calcium and magnesium ions.[15][16] Even without these ions, the low aqueous solubility of this compound is the primary challenge.

  • Solution:

    • Prepare a Co-solvent System: Consider using a buffer system that includes a small percentage of a co-solvent like ethanol or propylene glycol to increase solubility.[17][18] Ensure the final co-solvent concentration is compatible with your experimental setup and does not affect the results.

    • Use Surfactants: The addition of a small amount of a non-ionic surfactant (e.g., Tween-80) can help to create micelles that encapsulate the this compound, keeping it in solution.[19] This is a common strategy for formulating poorly soluble drugs.[20]

    • Fresh Buffer Preparation: Always use freshly prepared and filtered buffers. Old buffers can sometimes have pH shifts or contamination that may contribute to precipitation.[21]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (MW: 292.76 g/mol )

    • Anhydrous/molecular biology grade DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (water bath or probe)

  • Procedure:

    • Calculate the required mass of this compound. For 1 mL of a 50 mM stock solution: Mass = 0.050 mol/L * 0.001 L * 292.76 g/mol = 0.01464 g = 14.64 mg

    • Weigh out 14.64 mg of this compound powder and place it into a sterile vial.

    • Add 1 mL of DMSO to the vial.

    • Vortex the solution vigorously for 1-2 minutes.

    • To ensure complete dissolution, place the vial in a sonicator bath for 10-15 minutes.[9]

    • Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

    • Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
  • Materials:

    • 50 mM this compound stock solution in DMSO (from Protocol 1)

    • Pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile conical tubes

  • Procedure (to make 10 mL of 10 µM working solution):

    • Intermediate Dilution (1:100):

      • Pipette 990 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.

      • Add 10 µL of the 50 mM this compound stock solution to the medium. This creates a 500 µM intermediate solution.

      • Mix immediately and thoroughly by gentle vortexing or by flicking the tube to avoid localized high concentrations that can cause precipitation.[10]

    • Final Dilution (1:50):

      • Prepare 9.8 mL of pre-warmed cell culture medium in a 15 mL sterile conical tube.

      • Add 200 µL of the 500 µM intermediate solution to the 9.8 mL of medium.

      • Cap the tube and invert it several times to mix. This results in a final concentration of 10 µM this compound.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration will be 0.02%, which is generally well-tolerated by most cell lines.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: Prepare this compound Working Solution prep_stock Prepare concentrated stock in 100% DMSO with sonication start->prep_stock dilute Dilute stock into aqueous buffer/medium prep_stock->dilute check_precipitate Observe for Precipitation dilute->check_precipitate success Solution is Clear: Proceed with Experiment check_precipitate->success No precipitate Precipitation Observed check_precipitate->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot step1 1. Use Intermediate Dilution Step (Dilute stock in small media volume first) troubleshoot->step1 step2 2. Lower Final Concentration step1->step2 step3 3. Add Co-solvent or Surfactant (e.g., PEG, Tween-80) to buffer step2->step3 recheck Re-attempt Preparation step3->recheck recheck->success Resolved recheck->precipitate Persistent Issue

Caption: Troubleshooting workflow for this compound solubility issues.

G This compound's Effect on Mammalian Steroidogenesis cluster_pathway Androgenic Pathway Pregnenolone Pregnenolone Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->Hydroxypregnenolone CYP17A1 Androstenedione Androstenedione Hydroxypregnenolone->Androstenedione CYP17A1 (lyase) Progesterone Progesterone Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone CYP17A1 Hydroxyprogesterone->Androstenedione CYP17A1 (lyase) Testosterone Testosterone Androstenedione->Testosterone Result Decreased Testosterone and Estradiol Levels Androstenedione->Result Testosterone->Result This compound This compound CYP17A1 CYP17A1 Enzyme Activity This compound->CYP17A1 Inhibits

Caption: this compound inhibits CYP17A1 activity in mammalian cells.

References

Technical Support Center: Optimizing Climbazole Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Climbazole in your in vitro research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize this compound concentrations for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an imidazole antifungal agent.[1] Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[2] It achieves this by suppressing the activity of the cytochrome P450-dependent enzyme 14α-demethylase.[3] In mammalian cells, it has been shown to have other effects, including altering androgenic pathways and inducing apoptosis.[4][5][6]

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

A2: The optimal concentration of this compound is highly dependent on the cell type and the biological endpoint being measured. Based on published data, a broad starting range of 0.1 µM to 100 µM is recommended for initial screening experiments. For specific applications, refer to the data tables below.

Q3: How should I prepare a stock solution of this compound?

A3: this compound has poor water solubility.[7] Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mg/mL stock solution in 100% DMSO can be prepared.[8] It is crucial to ensure the final DMSO concentration in your assay medium is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced artifacts.[8]

Q4: I am observing precipitation of this compound when I dilute my stock solution into the aqueous assay medium. What can I do?

A4: This is a common issue due to the low aqueous solubility of this compound. Here are some strategies to address this:

  • Optimize DMSO Concentration: Minimize the final DMSO concentration in your culture medium.

  • Use a Co-solvent System: Consider using a mixture of solvents, such as DMSO with ethanol, propylene glycol, or polyethylene glycol (PEG), which may improve solubility upon dilution.[8]

  • pH Adjustment: The solubility of this compound may be influenced by pH. You can experimentally determine if adjusting the pH of your medium (within a physiologically acceptable range for your cells) improves solubility.[8]

  • Incorporate Surfactants: Non-ionic surfactants like Tween 80 can be used to increase the apparent solubility of hydrophobic compounds.[8] Ensure the surfactant concentration is above its critical micelle concentration and does not affect your cells.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules to enhance their aqueous solubility.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound 1. This compound concentration is too low. 2. Insufficient incubation time. 3. Cell line is resistant to the effects of this compound. 4. Degradation of this compound in the stock solution.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM). 2. Increase the incubation time (e.g., from 24h to 48h or 72h).[9] 3. Verify the expected sensitivity of your cell line from the literature. Consider using a positive control compound known to elicit the desired response. 4. Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles of the stock solution.
High cell death observed even at low concentrations 1. This compound concentration is too high for the specific cell line. 2. High sensitivity of the cell line to this compound. 3. Contamination of the cell culture.1. Use a lower concentration range for your dose-response experiments. 2. Review literature for reported cytotoxic effects of this compound on your cell line. 3. Regularly check your cell cultures for any signs of contamination.
Inconsistent or variable results between experiments 1. Inconsistent cell seeding density. 2. Inaccurate preparation of this compound dilutions. 3. "Edge effects" in multi-well plates. 4. Variability in incubation conditions.1. Ensure a uniform number of cells are seeded in each well.[10] 2. Prepare fresh serial dilutions for each experiment using calibrated pipettes.[10] 3. To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile media or PBS.[10] 4. Maintain consistent temperature, humidity, and CO2 levels in the incubator.[10]

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines
Cell LineCell TypeIncubation TimeIC50 (µM)Reference
HT-29Human Colorectal Cancer72 hours179.2[9]
MKN28Human Gastric Cancer72 hours168.1[9]
A549Human Lung Cancer72 hours164.1[9]
MDA-MB-231Human Breast Cancer72 hours158.6[9]
HEK293Human Embryonic Kidney (Normal)72 hours169.8[9]
Table 2: Effective Concentrations of this compound for Specific In Vitro Effects
EffectCell Type/SystemConcentrationIncubation TimeReference
Reduced sperm vitalityHuman Sperm> 25 µM90 minutes[3]
Reduced sperm motilityHuman Sperm1 µM and 10 µM90 minutes[3]
Upregulation of BAX gene expressionHuman Sperm1 µM and 10 µM90 minutes[4]
Decreased testosterone and estradiol secretionH295R cellsStarting from 0.3 µMNot specified[5]
Increase in small colony mutantsMouse Lymphoma Assay15 and 17.5 µg/mL24 hours[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on the cytotoxic effects of a this compound-alcohol compound.[9][12]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration and use a non-linear regression model to determine the IC50 value.

Apoptosis Assay (Caspase-3 Activity Assay)

This protocol is a general guideline for measuring caspase-3 activity, a key marker of apoptosis.

  • Cell Treatment: Seed and treat cells with the desired concentrations of this compound as described in the cell viability assay protocol.

  • Cell Lysis: After incubation, collect the cells and lyse them using a lysis buffer provided with a commercial caspase-3 activity assay kit.

  • Assay Procedure: Follow the manufacturer's instructions for the caspase-3 assay kit. This typically involves adding the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Data Acquisition: Measure the absorbance of the resulting colorimetric product using a microplate reader at the wavelength specified by the kit manufacturer.

  • Data Analysis: Compare the absorbance values of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Mandatory Visualizations

Climbazole_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ergosterol Ergosterol This compound This compound 14a-demethylase 14a-demethylase This compound->14a-demethylase Inhibits Androgen_Receptor Androgen Receptor This compound->Androgen_Receptor Antagonizes Estrogen_Receptor Estrogen Receptor This compound->Estrogen_Receptor Antagonizes Mitochondrion Mitochondrion This compound->Mitochondrion Impacts 14a-demethylase->Ergosterol Synthesizes BAX_Gene BAX Gene (Pro-apoptotic) Mitochondrion->BAX_Gene Upregulates BCL2_Gene BCL2 Gene (Anti-apoptotic) Mitochondrion->BCL2_Gene Downregulates Apoptosis Apoptosis BAX_Gene->Apoptosis BCL2_Gene->Apoptosis Inhibits

Caption: Simplified signaling pathways affected by this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for In Vitro this compound Experiments Start Start Experiment Problem Unexpected Results? Start->Problem Check_Concentration Verify this compound Concentration Range Problem->Check_Concentration Yes Success Successful Experiment Problem->Success No Check_Protocol Review Experimental Protocol Check_Concentration->Check_Protocol Check_Cells Assess Cell Health and Viability Check_Protocol->Check_Cells Optimize Optimize Conditions Check_Cells->Optimize No_Success Issue Resolved? Optimize->No_Success No_Success->Check_Concentration No No_Success->Success Yes

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Identifying and Minimizing Climbazole Experimental Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize experimental artifacts when working with Climbazole. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound that can lead to experimental artifacts?

A1: this compound, an imidazole antifungal agent, is known to interact with several mammalian cellular components, which can lead to experimental artifacts. The most well-documented off-target effects include:

  • Inhibition of Cytochrome P450 (CYP) Enzymes: this compound can inhibit various CYP isoforms, including those involved in steroidogenesis, such as CYP17A1.[1][2][3] This can lead to decreased production of hormones like testosterone and estradiol in cell-based assays.[1]

  • Androgen and Estrogen Receptor Antagonism: Studies have shown that this compound can act as an antagonist to both androgen and estrogen α receptors.[1] This can interfere with studies on hormone signaling pathways.

  • Induction of CYP Enzymes: Paradoxically, this compound has also been shown to induce the expression of certain CYP enzymes, such as CYP2B1 and CYP3A2, in a dose-dependent manner.[4]

Q2: Can this compound interfere with common assay readouts like absorbance or fluorescence?

A2: Yes, there is a potential for interference. This compound exhibits absorbance in the UV range, with reported peaks around 222 nm, 276 nm, and 283 nm.[5][6][7] This could interfere with spectrophotometric assays that measure absorbance in this range. While specific data on this compound's fluorescent properties is limited, many small molecules can autofluoresce or quench fluorescence, leading to false positives or negatives in fluorescence-based assays. It is crucial to run appropriate controls to account for these potential interferences.

Q3: What are the solubility and stability characteristics of this compound that I should be aware of during my experiments?

A3: this compound has low aqueous solubility.[8] It is slightly soluble in chloroform and methanol.[9] This poor solubility can lead to precipitation in aqueous buffers and cell culture media, which can be a source of experimental variability. It is recommended to prepare stock solutions in an appropriate organic solvent, such as DMSO, and to ensure the final concentration of the solvent in the assay does not exceed a non-toxic level (typically ≤1%). The stability of this compound can be pH-dependent, with photodegradation observed to follow first-order kinetics and varying at different pH levels.[7]

Q4: Can this compound bind non-specifically to labware?

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
Possible CauseTroubleshooting Steps
Compound Precipitation Visually inspect wells for any precipitate after adding this compound. Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all treatments. Consider using a formulation with solubilizing agents if precipitation persists.
Non-specific Binding Use low-protein-binding plates and pipette tips. Consider pre-incubating plates with a blocking agent like bovine serum albumin (BSA) if compatible with your assay.
Compound Degradation Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect stock solutions from light and repeated freeze-thaw cycles.[11]
Inconsistent Inoculum For antifungal susceptibility testing, ensure the fungal inoculum is prepared from a fresh culture and standardized to the correct cell density using a spectrophotometer or hemocytometer.[12]
Problem 2: Unexpected changes in hormone levels in steroidogenesis assays.
Possible CauseTroubleshooting Steps
Inhibition of CYP Enzymes Be aware that this compound can inhibit CYP17A1 and other steroidogenic enzymes.[1][2] This can lead to a decrease in downstream hormones like testosterone and estradiol and an accumulation of upstream precursors.
Assay Interference If using a colorimetric or fluorometric readout, run a compound-only control (this compound in assay buffer without cells/enzymes) to check for direct interference with the detection method.
Off-target Receptor Effects Remember that this compound can act as an antagonist at androgen and estrogen receptors, which could confound results in assays measuring hormone-receptor interactions.[1]
Problem 3: Suspected interference with reporter gene assays (e.g., Luciferase, β-galactosidase).
Possible CauseTroubleshooting Steps
Direct Enzyme Inhibition Some compounds can directly inhibit reporter enzymes. Run a control where this compound is added directly to the cell lysate containing the active reporter enzyme to test for direct inhibition.
Interference with Protein Production Some compounds can interfere with the production of functional reporter proteins.[13] If possible, measure the mRNA levels of the reporter gene to distinguish between effects on transcription and translation/protein stability.
Signal Quenching or Autofluorescence Run controls with this compound alone to assess its intrinsic fluorescence or its ability to quench the luminescent or fluorescent signal from the reporter assay.

Data Summary

Physicochemical and Spectral Properties of this compound
PropertyValueReference
Molecular FormulaC₁₅H₁₇ClN₂O₂[14]
Molecular Weight292.76 g/mol [14]
Melting Point97-99°C[9]
SolubilitySlightly soluble in Chloroform and Methanol[9]
UV Absorbance Peaks222 nm, 276 nm, 283 nm[5][6][7]
Reported In Vitro Effects of this compound
EffectCell Line/SystemConcentrationReference
Decreased Testosterone and Estradiol SecretionH295R cellsfrom 0.3 µM[1]
Androgen Receptor AntagonismAR-EcoScreen cells-[1]
Estrogen Receptor α AntagonismHeLa9903 cells-[1]
Induction of CYP2B1 and CYP3A2Rat liver microsomesDose-dependent[4]
Mutagenic potential with prolonged exposureMouse lymphoma assay15 and 17.5 µg/mL[9]

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on Steroidogenesis in H295R Cells

This protocol is adapted from studies investigating the endocrine-disrupting effects of azole antifungals.[1][15]

  • Cell Culture: Culture human H295R adrenocortical carcinoma cells in a suitable medium supplemented with serum and antibiotics.

  • Cell Seeding: Seed H295R cells in 24-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the culture medium with a serum-free medium containing a stimulating agent (e.g., forskolin) to induce steroidogenesis. Add this compound at a range of concentrations (e.g., 0.1 to 10 µM) and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24-48 hours.

  • Hormone Quantification: Collect the cell culture supernatant and quantify the levels of steroid hormones (e.g., testosterone, estradiol, progesterone) using LC-MS/MS or validated immunoassays.

  • Data Analysis: Compare the hormone levels in this compound-treated wells to the vehicle control to determine the effect on steroid production.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

This is a general protocol for assessing CYP inhibition using human liver microsomes.[12]

  • Reagents: Human liver microsomes, NADPH regenerating system, specific CYP isoform substrate, and positive control inhibitor.

  • Incubation: Prepare a reaction mixture containing human liver microsomes, the specific CYP substrate, and a range of this compound concentrations in a 96-well plate.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Metabolite Quantification: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Signaling Pathway and Workflow Diagrams

G cluster_0 Steroidogenesis Pathway Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 (17,20-lyase) 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (17α-hydroxylase) Androstenedione Androstenedione DHEA->Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19) This compound This compound CYP17A1 (17α-hydroxylase) CYP17A1 (17α-hydroxylase) This compound->CYP17A1 (17α-hydroxylase) Inhibits CYP17A1 (17,20-lyase) CYP17A1 (17,20-lyase) This compound->CYP17A1 (17,20-lyase) Inhibits

Caption: this compound's inhibitory effect on the steroidogenesis pathway.

G cluster_1 Androgen Receptor Antagonism Workflow start Androgen Receptor (AR) Reporter Gene Assay androgen Androgen (e.g., DHT) start->androgen ar Androgen Receptor androgen->ar Binds and Activates This compound This compound This compound->ar Binds and Blocks Androgen Binding are Androgen Response Element in DNA ar->are Translocates to Nucleus and Binds reporter Reporter Gene Expression (e.g., Luciferase) are->reporter Induces signal Reduced Signal reporter->signal Leads to

Caption: Workflow of this compound's antagonism of the Androgen Receptor.

G cluster_2 Troubleshooting Assay Interference start Unexpected Result in Assay q1 Is the assay absorbance-based? start->q1 q2 Is the assay fluorescence-based? q1->q2 No a1 Run this compound-only control at assay wavelength. Check for absorbance overlap. q1->a1 Yes q3 Is it a reporter gene assay? q2->q3 No a2 Run this compound-only control to check for autofluorescence. Run quenching control. q2->a2 Yes a3 Test for direct enzyme inhibition. Measure reporter mRNA levels. q3->a3 Yes

References

Technical Support Center: Climbazole in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and use of Climbazole in different cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound and how should I prepare stock solutions for cell culture experiments?

A1: this compound has very low solubility in water (around 5.5 µg/mL) but is soluble in organic solvents. For cell culture applications, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) or ethanol.[1] A stock solution of ≥13.25 mg/mL in DMSO has been reported.[2] When preparing your working concentration, ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: Is this compound stable in aqueous solutions and cell culture media?

Q3: What are the potential degradation pathways for this compound?

A3: The degradation of this compound can occur through several mechanisms, including photodegradation and oxidation. Studies involving UV irradiation and chlorination have shown that degradation can proceed through cleavage of the molecule, dechlorination, and hydroxylation.[3][4] It is important to consider that the complex components of cell culture media could potentially influence these degradation pathways.

Q4: I'm observing precipitation in my cell culture medium after adding this compound. What could be the cause and how can I resolve it?

A4: Precipitation is a common issue when working with compounds that have low aqueous solubility like this compound. The primary reasons for precipitation include:

  • Exceeding Solubility Limit: The final concentration of this compound in your medium may be higher than its solubility limit.

  • Improper Dilution: Adding a highly concentrated DMSO or ethanol stock directly to the aqueous medium without sufficient mixing can cause the compound to crash out of solution.

  • Interaction with Media Components: Components in the serum or the medium itself could interact with this compound, reducing its solubility.

  • Temperature Changes: Moving the medium from a warmer incubator to a cooler environment (like a laminar flow hood) can sometimes cause less soluble compounds to precipitate.

To troubleshoot this, you can:

  • Lower the final concentration of this compound.

  • Serially dilute the stock solution in the medium while vortexing or mixing gently.

  • Prepare the final concentration in serum-free medium first, and then add serum if required.

  • Visually inspect the medium for any signs of precipitation before adding it to your cells.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Variability in experimental results Degradation of this compound over the course of the experiment, leading to a decrease in the effective concentration.Determine the stability of this compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocol below). Consider replenishing the medium with freshly prepared this compound at regular intervals for long-term experiments.
Precipitate formation in the medium The concentration of this compound exceeds its solubility in the cell culture medium. The final concentration of the solvent (e.g., DMSO) is too high.Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. Perform serial dilutions into the medium with vigorous mixing. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
Unexpected changes in medium pH Degradation of this compound into acidic or basic byproducts.Monitor the pH of your culture medium regularly. If a significant pH shift is observed that correlates with this compound addition, this may indicate degradation.
Contamination of cultures Improper handling during the preparation of this compound stock solutions or dilutions.Always prepare stock solutions and perform dilutions in a sterile environment (e.g., a laminar flow hood) using sterile tubes and pipette tips. Filter-sterilize the final working solution if necessary and compatible with the solvent used.

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

1. Materials

  • This compound standard

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Phosphate buffer

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions

  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Spiked Medium: Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

  • Incubation: Incubate the spiked medium in a sterile container under standard cell culture conditions (37°C, 5% CO2).

3. Sample Collection

  • Collect aliquots of the spiked medium at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Immediately store the collected samples at -80°C until analysis to prevent further degradation.

4. Sample Preparation for HPLC

  • Thaw the samples.

  • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) in a 1:2 or 1:3 ratio (sample:solvent).

  • Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried residue in the HPLC mobile phase.

5. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 5 µm, 250 mm x 4.6 mm).

  • Mobile Phase: A mixture of acetonitrile and water (containing a buffer like potassium dihydrogen phosphate, pH adjusted to 4.0) at a ratio of approximately 60:40 (v/v).[5] The exact ratio may need optimization.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection Wavelength: 220 nm or 224 nm.[5]

  • Injection Volume: 10-20 µL.

  • Calibration Curve: Prepare a series of standards with known concentrations of this compound in the mobile phase to generate a calibration curve.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

6. Data Analysis

  • Plot the concentration of this compound versus time.

  • Calculate the half-life (t½) of this compound in the cell culture medium under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare this compound Stock (DMSO) medium Spike Cell Culture Medium stock->medium Dilute incubate Incubate at 37°C, 5% CO2 medium->incubate sample Collect Samples (0, 2, 4, 8, 24, 48, 72h) incubate->sample prepare Sample Preparation (Protein Precipitation) sample->prepare hplc HPLC Analysis prepare->hplc data Data Analysis (Calculate Half-life) hplc->data signaling_pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Byproducts This compound This compound in Cell Culture Medium Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation Thermodegradation Thermodegradation (37°C Incubation) This compound->Thermodegradation Oxidation Oxidation (Reaction with Media Components) This compound->Oxidation Dechlorinated_Metabolites Dechlorinated Metabolites Photodegradation->Dechlorinated_Metabolites Cleavage_Products Cleavage Products Thermodegradation->Cleavage_Products Hydroxylated_Derivatives Hydroxylated Derivatives Oxidation->Hydroxylated_Derivatives

References

Technical Support Center: Troubleshooting Climbazole Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when administering Climbazole in animal studies. Given this compound's poor aqueous solubility, achieving consistent and effective delivery requires careful consideration of the administration route and formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering this compound in animal studies?

A1: The main obstacle is this compound's low water solubility (approximately 5.5 µg/mL), which complicates the preparation of formulations for systemic administration and can lead to poor or inconsistent bioavailability. Key challenges include:

  • Poor Solubility and Dissolution: this compound may not dissolve adequately in the gastrointestinal tract for oral absorption or may precipitate when injected, leading to inaccurate dosing and potential local irritation.

  • Vehicle Selection: Identifying a vehicle that can solubilize or suspend this compound effectively without causing toxicity or interfering with the experimental outcomes is crucial.

  • Formulation Stability: Ensuring the formulation remains homogeneous and the drug does not degrade or precipitate during storage and administration is essential for reproducible results.

Q2: Which administration routes are suitable for this compound in rodent studies?

A2: The choice of administration route depends on the experimental goals. Common routes include:

  • Oral Gavage: Suitable for assessing oral bioavailability and systemic effects following gastrointestinal absorption. Requires careful formulation to enhance solubility or ensure a stable suspension.

  • Intraperitoneal (IP) Injection: A common route for systemic administration in rodents, bypassing first-pass metabolism. However, the poor solubility of this compound increases the risk of precipitation in the peritoneal cavity, which can cause irritation and variable absorption.

  • Topical Application: Primarily for studying local effects on the skin. Formulations often involve solvents like propylene glycol or polyethylene glycol.[1][2][3]

  • Intravenous (IV) Injection: Provides immediate and complete bioavailability but is the most challenging for poorly soluble compounds like this compound due to the high risk of precipitation in the bloodstream. This route requires specialized formulations such as solutions with co-solvents or nanoemulsions.

Q3: What are some recommended starting points for vehicle selection for oral administration of this compound?

A3: For poorly water-soluble compounds like this compound, a simple aqueous suspension is often the first approach. If that proves problematic, more complex vehicles can be explored. Here are some options:

  • Aqueous Suspensions: Suspending this compound in an aqueous vehicle with a suspending agent is a common starting point. A typical formulation might consist of 0.5% (w/v) carboxymethyl cellulose (CMC) with a wetting agent like 0.1% Tween 80.

  • Oil-Based Solutions/Suspensions: Given this compound's lipophilic nature, oil-based vehicles can be effective. Corn oil or sunflower seed oil can be used to dissolve or suspend the compound.[4] This approach may also enhance absorption.

  • Co-solvent Systems: For creating a solution, mixtures of water and organic solvents like polyethylene glycol 400 (PEG 400), propylene glycol (PG), or dimethyl sulfoxide (DMSO) can be used. However, the concentration of the organic solvent should be minimized to avoid toxicity.

Q4: I'm observing high variability in my results after oral gavage. What could be the cause?

A4: High variability is a frequent issue with poorly soluble compounds. The following workflow can help troubleshoot the problem:

Caption: Troubleshooting workflow for high variability in oral dosing.

  • Formulation Inhomogeneity: Ensure your suspension is uniformly mixed before each animal is dosed. If the compound settles quickly, it can lead to inconsistent dosing.[5]

  • Inconsistent Dosing Technique: Verify that the oral gavage technique is consistent and accurate for all animals.

  • Food Effects: The presence or absence of food in the stomach can significantly alter the absorption of lipophilic compounds. Standardize the fasting period for all animals before dosing.

  • Inter-animal Differences: Natural variations in gastrointestinal physiology and metabolism among animals can contribute to variability. Increasing the number of animals per group can help improve statistical power.

Q5: Are there specific safety concerns with vehicles for intraperitoneal (IP) injections?

A5: Yes, some vehicles can cause irritation, inflammation, or neurotoxicity when administered via IP injection. For instance, high concentrations of DMSO, propylene glycol, and PEG-400 have been shown to cause motor impairment in mice.[6] Therefore, it is crucial to use the lowest effective concentration of these co-solvents and to include a vehicle-only control group to assess any background effects. Aqueous vehicles like saline or 0.5% CMC are generally well-tolerated.

Troubleshooting Guides

Issue 1: Difficulty Preparing a Homogeneous and Stable Formulation

Problem: this compound precipitates out of solution or settles too quickly in a suspension.

Potential Cause Troubleshooting Steps
Inadequate Wetting of Particles Add a surfactant (e.g., 0.1-0.5% Tween 80 or Polysorbate 80) to the vehicle before adding this compound to improve particle dispersion.
Insufficient Viscosity of Vehicle Increase the concentration of the suspending agent (e.g., up to 1% CMC) to slow down sedimentation.[7]
Particle Agglomeration Reduce the particle size of the this compound powder by micronization before preparing the suspension. This increases the surface area for dissolution and can improve stability.
Low Solubility in Chosen Vehicle If a solution is required, consider a co-solvent system (e.g., PEG 400, propylene glycol) or a lipid-based formulation. Always start with low concentrations of co-solvents and assess tolerability.
Issue 2: Low or No Detectable Plasma Concentration After Oral Administration

Problem: Despite successful administration, the compound is not detected or is at very low levels in blood samples.

LowBioavailability Start Low Oral Bioavailability Dissolution Poor Dissolution in GI Tract Start->Dissolution Permeability Low Permeability Start->Permeability Metabolism High First-Pass Metabolism Start->Metabolism Solution Formulation Strategy Dissolution->Solution Address with Permeability->Solution Address with

References

"impact of pH on Climbazole activity and stability"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with Climbazole. The focus is on the critical impact of pH on the activity and stability of this antifungal agent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound stability in a formulation?

A: this compound is generally stable in formulations within an acidic to neutral pH range of 4 to 7.[1][2] However, its stability can be influenced by other factors like exposure to UV light. For instance, studies on photodegradation have shown that this compound's stability under UV irradiation is pH-dependent, with the lowest degradation rate observed at pH 7.[3][4][5] Degradation increases significantly at alkaline pH, such as pH 9.[3][4][5]

Q2: How does pH affect the antifungal activity and efficacy of this compound?

A: The pH of a formulation dramatically impacts this compound's therapeutic efficacy, particularly in rinse-off products like shampoos. Lowering the pH significantly increases the deposition of this compound onto the skin and scalp.[6][7] One study demonstrated that reducing a shampoo's pH from 7.5 to 4.0 could increase the amount of this compound adhering to the skin by as much as 400%.[6] This enhanced deposition leads to greater anti-dandruff effectiveness.[6] For example, a shampoo with 0.5% this compound at pH 4.0 can deposit an equivalent amount of the active ingredient as a 2.0% formulation at pH 7.5.[6][7] The ideal pH range for its antifungal effect in shampoos is often considered to be between 5 and 6.5.[8]

Q3: What are the key solubility characteristics of this compound?

A: this compound is a white crystalline powder that is practically insoluble in water, with a reported solubility of approximately 58 mg/L at 25°C.[9] It is, however, soluble in organic solvents such as alcohols (ethanol), glycols, and certain surfactants and perfume oils.[1][10] Due to its very low aqueous solubility, it is typically first dissolved in a suitable co-solvent before being incorporated into an aqueous formulation.[1]

Q4: Is this compound susceptible to degradation under light?

A: Yes, this compound is known to be photodegradable, and this process is pH-dependent.[4][5] When aqueous solutions of this compound are exposed to UV light, the molecule degrades following first-order kinetics.[3][11] The rate of this degradation is lowest at neutral pH and is significantly accelerated in alkaline conditions (pH 9).[3][4][5] Therefore, for formulations that may be exposed to light, maintaining a neutral pH and using UV-protective packaging is recommended.

Troubleshooting Guide: Formulation Issues

This section addresses common problems encountered during experimental work with this compound.

Issue: My this compound precipitates immediately after adding it to an aqueous buffer.

Possible Cause A: Exceeding Aqueous Solubility Limit this compound has very low intrinsic solubility in water.[9] This issue, known as solvent-shifting precipitation, occurs when a concentrated stock solution (e.g., in DMSO or ethanol) is diluted into an aqueous buffer where the compound is less soluble, causing it to crash out of solution.[12]

Possible Cause B: pH of the Medium this compound has a predicted pKa of approximately 5.66.[2][9] As a weak base, its solubility is higher in acidic conditions (pH < 5.66) where it can be protonated. In neutral or alkaline buffers (pH > 6), it exists in its less soluble, non-ionized form, leading to precipitation.[12]

Solutions:

  • Lower the Final Concentration: Attempt to formulate at a lower final concentration.

  • Adjust pH: If the experiment allows, use a more acidic buffer (e.g., pH 4.0-5.5) to increase solubility.[6]

  • Optimize Dissolution Technique: Add the organic stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can help avoid localized supersaturation.[12]

  • Increase Co-solvent/Surfactant Concentration: this compound is soluble in surfactants.[1] Increasing the concentration of a suitable non-ionic surfactant in the final formulation can help maintain its solubility.

G start Precipitation observed when adding this compound stock to aqueous buffer check_pH What is the pH of the aqueous buffer? start->check_pH pH_neutral_alkaline pH is neutral or alkaline (pH > 6.0) check_pH->pH_neutral_alkaline Neutral/Alkaline pH_acidic pH is acidic (pH < 6.0) check_pH->pH_acidic Acidic check_conc What is the final This compound concentration? sol_high Concentration exceeds solubility limit check_conc->sol_high High sol_low Concentration is low check_conc->sol_low Low action_adjust_pH Action: Lower buffer pH to < 6.0 if possible pH_neutral_alkaline->action_adjust_pH pH_acidic->check_conc action_lower_conc Action: Reduce final concentration sol_high->action_lower_conc action_add_surfactant Action: Add a suitable solubilizing surfactant sol_low->action_add_surfactant end_resolved Issue Resolved: Clear Solution action_adjust_pH->end_resolved action_lower_conc->end_resolved action_add_surfactant->end_resolved G cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis & Storage cluster_data 3. Data Processing prep1 Prepare Formulation Batches prep2 Adjust to Target pH Values (e.g., pH 5, 7, 9) prep1->prep2 analysis_t0 Analyze T=0 Samples (HPLC) to get C₀ prep2->analysis_t0 storage Place Batches in Stress Conditions (e.g., UV Chamber) analysis_t0->storage analysis_tx Pull & Analyze Samples at Time Intervals (HPLC) storage->analysis_tx plot Plot ln(C/C₀) vs. Time for each pH analysis_tx->plot calculate Calculate Degradation Rate Constant (k) from Slope plot->calculate

References

Technical Support Center: Photodegradation of Climbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photodegradation of Climbazole in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the typical kinetic model for this compound photodegradation?

A1: The photodegradation of this compound in aqueous solutions generally follows pseudo-first-order kinetics.[1][2]

Q2: What are the primary degradation pathways for this compound under UV irradiation?

A2: The main proposed degradation pathways include hydroxylative dechlorination, dechlorination, and de-pinacolone.[1] These reactions lead to the formation of various by-products.

Q3: What analytical methods are suitable for quantifying this compound and its photodegradation products?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for quantifying this compound.[2][3] A typical setup uses a C18 reversed-phase column with a mobile phase of acetonitrile and a buffer, with detection at 220 nm.[3][4] For the identification of degradation products and metabolites, more advanced techniques like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are employed.[5][6] UV-Visible spectrophotometry can also be used for the estimation of this compound in bulk and shampoo dosage forms, with ethanol as a solvent and quantification at 222 nm.[7]

Q4: Does pH significantly affect the photodegradation rate of this compound?

A4: The effect of pH on this compound photodegradation can vary depending on the experimental conditions. One study using UV-254 nm irradiation found that pH had almost no effect on the rate constants and quantum yields.[1] However, another study observed pH-dependent kinetics, with different degradation rate constants at pH 5, 7, and 9.[2][3]

Q5: What is the role of reactive oxygen species (ROS) in this compound photodegradation?

A5: this compound undergoes both direct and self-sensitized photolysis that involves reactive oxygen species (ROS).[1] The addition of radical scavengers has been shown to inhibit the photodegradation process, indicating the significant contribution of ROS to the degradation mechanism.[1] In advanced oxidation processes like UV/chlorine, hydroxyl radicals (•OH) and chlorine radicals (Cl•) are the main reactive species responsible for degradation.[5][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Slower than expected degradation rate Inhibition from water matrix: Natural water constituents such as Fe(3+), NO3(-), and humic acid can inhibit the photolysis of this compound.[1]- Use purified water (e.g., Milli-Q) for preparing solutions to establish a baseline. - If using natural water, characterize its composition and consider potential quenching effects.
Insufficient light exposure: The intensity of the light source may be too low, or the sample may not be adequately exposed.- Calibrate the light source to ensure it meets the required intensity (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter for confirmatory studies).[9][10][11] - Ensure uniform exposure of the sample by using appropriate containers and positioning.[12]
Inconsistent or non-reproducible results Temperature fluctuations: Localized temperature changes can affect reaction rates.- Maintain a constant temperature during the experiment. - Include a dark control sample kept in the same environment to differentiate between thermal and photodegradation.[10]
Variable initial concentrations: Inaccurate preparation of stock and working solutions.- Carefully prepare and validate the concentration of your this compound stock solution.
Poor analytical sensitivity or matrix interference Low concentration of analyte: At low concentrations (e.g., 1 µg/l), matrix interferences can be a significant issue in analytical methods like UHPLC-MS/MS.[6]- Optimize the sample preparation method to remove interfering substances. This may include solid-phase extraction (SPE).[6] - For urine samples with high creatinine content, consider dilution or other matrix modification techniques.[6]
Formation of unexpected degradation products Complex interactions in the matrix: The presence of other substances, such as chlorine, can lead to different degradation pathways and products.[5][13]- Carefully control the composition of your experimental solution. - If working with complex matrices, be prepared to identify a wider range of transformation products.

Quantitative Data Summary

Table 1: Photodegradation Kinetics of this compound under UV Irradiation

Parameter Value Conditions Reference
Half-life (t½) 9.78 minUV-254 nm, pH 7.5, aqueous solution[1]
Quantum Yield (Φ) 0.1717 ± 0.0013 mol E⁻¹UV-254 nm, pH 7.0, 5 mM phosphate buffer[14]
Degradation Rate Constant (k) 10.5 x 10⁻³ min⁻¹pH 5[2][3]
9.9 x 10⁻³ min⁻¹pH 7[2][3]
16.5 x 10⁻³ min⁻¹pH 9[2][3]

Table 2: Second-Order Rate Constants for the Reaction of this compound with Reactive Species in the UV/Chlorine Process

Reactive Species Second-Order Rate Constant (M⁻¹ s⁻¹) Reference
Hydroxyl Radical (•OH) 1.24 x 10¹⁰[5][8]
Chlorine Radical (Cl•) 6.3 x 10¹⁰[5][8]

Experimental Protocols

Protocol 1: General Photodegradation Experiment

This protocol is based on the methodology for UV irradiation of this compound in an aqueous solution.[1][14]

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare the final experimental solution by spiking the stock solution into purified water or a buffer solution (e.g., 5 mM phosphate buffer) to achieve the desired initial concentration (e.g., 2 µM).[5][14]

  • Experimental Setup:

    • Use a photochemical reactor equipped with a low-pressure mercury lamp (emitting at 254 nm).[14]

    • The reactor should contain a quartz immersion well to house the lamp and a cylindrical flask for the sample solution.[14]

    • Maintain a constant temperature using a water bath or cooling system.

  • Irradiation:

    • Fill the reactor with the this compound solution.

    • Turn on the UV lamp to start the irradiation.

    • Withdraw aliquots of the solution at predetermined time intervals.

  • Sample Analysis:

    • Immediately quench any ongoing reaction in the withdrawn samples, if necessary (e.g., by adding a quenching agent like sodium thiosulfate if chlorine is present).

    • Analyze the concentration of this compound in each sample using a validated HPLC-UV method.

Protocol 2: Analytical Method for this compound Quantification using HPLC

This protocol is based on a method for the quantification of this compound after irradiation.[3]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Reversed-phase C18 column (e.g., LiChrosorb RP-18, 10 µm, 250 x 4.6 mm i.d.).[3]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and 0.05 M sodium perchlorate solution.[3]

    • Detection Wavelength: 220 nm.[3]

    • Flow Rate: Typically 1 ml/min.[4]

    • Injection Volume: 10 µl.[4]

    • Column Temperature: 30 °C.[4]

  • Quantification:

    • Prepare a calibration curve with standard solutions of this compound of known concentrations (e.g., 5 to 25 µg/ml).[2][3]

    • Inject the irradiated samples and determine the peak area for this compound.

    • Calculate the concentration of this compound in the samples by interpolating from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solution (e.g., in phosphate buffer) prep_stock->prep_working reactor Place Solution in Photochemical Reactor prep_working->reactor irradiate Irradiate with UV Lamp (e.g., 254 nm) reactor->irradiate sampling Collect Samples at Time Intervals irradiate->sampling quench Quench Reaction (if necessary) sampling->quench hplc Analyze by HPLC-UV (220 nm) quench->hplc data Quantify this compound Concentration hplc->data

Caption: A typical experimental workflow for studying the photodegradation of this compound.

Degradation_Pathways cluster_pathways Primary Degradation Pathways cluster_products Resulting By-products This compound This compound P1 Hydroxylative Dechlorination This compound->P1 UV/ROS P2 Dechlorination This compound->P2 UV/ROS P3 De-pinacolone This compound->P3 UV/ROS BP1 Hydroxylated and Dechlorinated Products P1->BP1 BP2 Dechlorinated Products P2->BP2 BP3 Pinacolone-cleaved Products P3->BP3

Caption: Proposed photodegradation pathways of this compound.[1]

References

Technical Support Center: Formulating Climbazole for Topical Application

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Climbazole in topical formulations.

Troubleshooting Guide

This section addresses common issues encountered during the formulation of this compound-based topical products.

Problem Potential Cause Recommended Solution
Poor Solubility / Precipitation This compound is practically insoluble in water.[1][2][3][4][5]- Primary Solubilization: Dissolve this compound in organic solvents like ethanol, glycols (e.g., propylene glycol), or certain surfactants and perfume oils before incorporating it into the aqueous phase.[1][3][4] - Temperature: Gently warming the solvent can accelerate the dissolution process.[4] - Co-solvents: Utilize a co-solvent system. Studies have explored binary and ternary systems with propylene glycol (PG), Transcutol®P (TC), and octyl salicylate (OSal) to enhance solubility and skin permeation.[6][7]
Formulation Instability (e.g., phase separation, discoloration) - pH Shift: this compound is most stable in the neutral to acidic pH range (pH 4-7).[1][2] - Incompatible Excipients: Certain ingredients may interact with this compound, affecting its stability.- pH Adjustment: Ensure the final formulation pH is within the 4-7 range. Use appropriate buffering agents if necessary.[1][2] - Compatibility Screening: Conduct pre-formulation studies to check for incompatibilities between this compound and other excipients. This compound generally has good compatibility with common hair care raw materials and does not form colored complexes with metal ions.[1][3]
Low Antifungal Efficacy - Insufficient Concentration: The concentration of this compound may be too low to be effective against the target fungi, such as Malassezia species.[8][9] - Poor Skin Permeation: The formulation may not be optimized to deliver this compound to the target site within the skin.[10][11]- Concentration Optimization: Adhere to regulatory limits, which allow up to 2% for anti-dandruff rinse-off shampoos and lower concentrations for leave-on products.[12][13][14][15][16] - Permeation Enhancement: Incorporate penetration enhancers like propylene glycol or Transcutol®P. The vehicle composition significantly influences skin uptake.[6][7][10]
Skin Irritation Although generally considered non-irritating at approved concentrations, some individuals may experience sensitivity.[4][17]- Concentration Review: Ensure this compound concentration is within the recommended safe limits for the specific product type (e.g., rinse-off vs. leave-on).[15][16][18] - Patch Testing: Conduct human patch tests to assess the irritation potential of the final formulation.[19] Studies have shown that this compound is generally not a skin irritant.[20]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an imidazole antifungal agent.[21] Its primary mechanism of action is the inhibition of ergosterol synthesis in the fungal cell membrane.[8][17] Ergosterol is a crucial component for maintaining the integrity and function of the fungal cell membrane.[8][21] By inhibiting the lanosterol 14α-demethylase enzyme, this compound disrupts ergosterol production, leading to altered membrane permeability and ultimately, fungal cell death.[17][22] This makes it highly effective against fungi like Malassezia species, which are a primary cause of dandruff and seborrheic dermatitis.[8][9][23]

Q2: What are the optimal solvents for dissolving this compound?

This compound is insoluble in water but soluble in various organic solvents.[1][4][5] Effective solvents include:

  • Alcohols (e.g., ethanol)[1][3][24]

  • Glycols (e.g., propylene glycol, butylene glycol)[1][3]

  • Surfactants[1][3]

  • Certain perfume oils[1][3]

  • Other organic solvents like acetone and toluene[1]

The choice of solvent can also impact the skin permeation of this compound.[10]

Q3: What are the regulatory limits for this compound in topical products?

Regulatory limits for this compound vary by product type and region. In the European Union, the following maximum concentrations are permitted:[12][13][14][15][16][18]

  • As an anti-dandruff agent: 2.0% in rinse-off shampoos.[14][15]

  • As a preservative:

    • 0.5% in rinse-off shampoos.[12][14]

    • 0.2% in face creams, hair lotions, and foot care products.[12][14]

Q4: How can I improve the skin permeation of this compound?

Optimizing the vehicle is key to enhancing the topical delivery of this compound. Strategies include:

  • Using Penetration Enhancers: Solvents like propylene glycol (PG) and Transcutol®P (TC) have been shown to improve the skin uptake and permeation of this compound.[6][7]

  • Formulation Composition: The ratio of solvents in a formulation is critical. For example, in PG:TC binary systems, increasing the proportion of PG has been shown to increase the permeation and skin extraction of this compound.[7]

  • Finite vs. Infinite Dosing: In vitro studies have shown that finite dose applications can lead to higher extraction of this compound from human skin compared to infinite doses.[10][11]

It's important to note that the effects of penetration enhancers can be specific to the active ingredient and may not be predictable across different vehicles.[6][7]

Q5: Is this compound stable in formulations?

This compound exhibits good stability under various conditions:

  • pH: It is stable in acidic and neutral pH ranges (pH 4-7).[1][2]

  • Temperature and Light: It has excellent stability against heat and light.[1][3]

  • Hygroscopicity: It is not hygroscopic, meaning it does not readily absorb moisture from the air.[1][3]

Stability studies on formulated gels have been conducted at elevated temperatures (e.g., 30°C and 40°C) to ensure the potency of the final product over time.[25]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the permeation and skin retention of this compound from a novel topical formulation.

Methodology: (Adapted from studies on this compound skin permeation[10][26])

  • Skin Preparation: Use excised human or porcine skin. Mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Formulation Application: Apply a defined amount of the this compound formulation (e.g., 1% w/v solution) to the skin surface in the donor compartment. This can be done under infinite or finite dose conditions.[10]

  • Receptor Fluid: Fill the receptor compartment with a suitable fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintain at 32°C.

  • Sampling: At predetermined time intervals over 24 hours, collect samples from the receptor compartment for analysis.

  • Skin Extraction: At the end of the experiment, dismount the skin. The amount of this compound retained in the skin can be determined by solvent extraction.

  • Analysis: Quantify the concentration of this compound in the receptor fluid samples and skin extracts using a validated analytical method such as HPLC or LC-MS/MS.[27][28][29]

Protocol 2: Quantification of this compound in a Shampoo Formulation by UV-Visible Spectrophotometry

Objective: To determine the concentration of this compound in a shampoo sample.

Methodology: (Based on a validated UV-Vis spectrophotometric method[30][31])

  • Standard Preparation: Prepare a stock solution of this compound in 99.9% ethanol. From the stock solution, create a series of standard solutions of known concentrations (e.g., 5-25 µg/ml).

  • Sample Preparation:

    • Accurately weigh a portion of the shampoo containing this compound.

    • Dissolve the sample in a suitable solvent mixture (e.g., methanol and polysorbate 80) and shake to ensure complete dissolution.[27]

    • Filter the solution and dilute with the appropriate buffer (e.g., phosphate buffer, pH 6.0) to achieve a concentration within the range of the standard curve.[27]

  • Measurement:

    • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for this compound, which is approximately 222 nm in ethanol.[30][31]

    • Use the solvent (99.9% ethanol) as a blank.

  • Quantification:

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Visualizations

G cluster_formulation Formulation Challenges cluster_solutions Troubleshooting Solutions Poor_Solubility Poor Aqueous Solubility Solubilization Use Co-solvents (e.g., Glycols, Alcohols) Poor_Solubility->Solubilization Stability pH & Excipient Stability pH_Control Maintain pH 4-7 Stability->pH_Control Permeation Skin Barrier Permeation Enhancers Incorporate Penetration Enhancers Permeation->Enhancers Irritation Potential for Irritation Concentration_Control Adhere to Safe Concentration Limits Irritation->Concentration_Control

Caption: Troubleshooting workflow for this compound formulation.

G Start Start Prepare_Skin Prepare Excised Skin (Human or Porcine) Start->Prepare_Skin Mount_Skin Mount Skin on Franz Diffusion Cell Prepare_Skin->Mount_Skin Apply_Formulation Apply this compound Formulation to Donor Compartment Mount_Skin->Apply_Formulation Incubate Incubate at 32°C Apply_Formulation->Incubate Collect_Samples Collect Samples from Receptor Compartment at Time Intervals Incubate->Collect_Samples Extract_Skin Dismount and Extract This compound from Skin Incubate->Extract_Skin Analyze Quantify this compound (HPLC or LC-MS/MS) Collect_Samples->Analyze Extract_Skin->Analyze End End Analyze->End

Caption: In vitro skin permeation experimental workflow.

G This compound This compound Inhibition Inhibition This compound->Inhibition Enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) Enzyme->Inhibition Disruption Disrupted Ergosterol Production Inhibition->Disruption Ergosterol_Pathway Ergosterol Synthesis Pathway Ergosterol_Pathway->Enzyme Membrane Altered Fungal Cell Membrane Disruption->Membrane Death Fungal Cell Death Membrane->Death

Caption: this compound's mechanism of antifungal action.

References

Technical Support Center: Climbazole and Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results in laboratory assays when Climbazole is present in their experimental samples. While there is limited direct evidence of this compound causing analytical interference in common laboratory assays, its chemical and biological properties suggest the potential for such interactions. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with colorimetric or spectrophotometric assays?

A1: Yes, potentially. This compound exhibits significant absorbance in the ultraviolet (UV) range, with reported absorption maxima around 222 nm, 276 nm, and 283 nm.[1][2][3] This intrinsic absorbance could lead to artificially high readings in assays that measure changes in absorbance at or near these wavelengths. It is crucial to run appropriate controls to account for the absorbance of this compound itself.

Q2: My cell viability assay results are inconsistent when using this compound. What could be the cause?

A2: Inconsistencies in cell viability assays when testing a new compound like this compound can arise from several factors.[4][5] Beyond its potential cytotoxic effects, this compound's poor water solubility could lead to precipitation in the culture medium, which can interfere with optical readings in assays like MTT, XTT, or neutral red uptake.[1][4] Additionally, if the assay involves a colorimetric readout, the intrinsic color of a this compound solution (if any) could contribute to the background signal.[4]

Q3: Is it possible for this compound to interfere with immunoassays?

A3: While specific interference of this compound in immunoassays has not been documented, the possibility exists based on general principles of immunoassay interference.[6][7][8] As an imidazole derivative, there is a theoretical potential for cross-reactivity if the assay antibodies are not highly specific, or for non-specific binding to assay components.[9][10] Such interactions could lead to either falsely elevated or decreased results depending on the assay format.[6]

Q4: Can this compound affect the results of enzyme-based assays?

A4: Yes, particularly for assays involving cytochrome P450 (CYP) enzymes. This compound is known to inhibit the activity of certain CYP enzymes, such as cytochrome P450 17α-hydroxylase/17,20-lyase (Cyp17A1).[11] If your assay measures the activity of a CYP enzyme that is inhibited by this compound, or if it involves a substrate metabolized by such an enzyme, you may observe a decrease in the expected enzymatic activity. This is a biological effect of this compound, but it's an important consideration for data interpretation.

Q5: I am conducting hormone receptor binding assays. Could this compound be a source of interference?

A5: Yes, this compound has been shown to exert antagonistic effects on both androgen and estrogen α receptors.[11][12] Therefore, in competitive binding assays for these receptors, this compound could compete with the ligand of interest, leading to an apparent decrease in ligand binding. This would be a true biological interaction rather than an analytical artifact, but it is a critical factor to consider when screening for endocrine-disrupting effects.

Troubleshooting Guides

Issue 1: Unexpectedly High Absorbance in a Spectrophotometric Assay

Potential Cause: Intrinsic UV absorbance of this compound.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare a sample containing the same concentration of this compound in the assay buffer or medium, but without the cells or other biological components.

  • Measure the Absorbance: Read the absorbance of the compound-only control at the same wavelength used for your experimental samples.

  • Correct for Background Absorbance: Subtract the absorbance value of the compound-only control from the absorbance values of your experimental samples.

  • Consider an Alternative Assay: If the background absorbance is too high and compromises the dynamic range of your assay, consider using an alternative assay that employs a different detection method (e.g., fluorescence or luminescence) that is not affected by this compound's absorbance profile.

Issue 2: High Variability or Artifacts in Cell Viability Assays

Potential Cause: Poor solubility and precipitation of this compound in the culture medium.

Troubleshooting Steps:

  • Assess Solubility: Visually inspect the culture wells containing this compound under a microscope for any signs of precipitation. You can also measure the absorbance of the supernatant after centrifuging a prepared solution of this compound in media.

  • Use a Solubilizing Agent: If solubility is an issue, consider using a low concentration of a biocompatible solvent like DMSO to keep this compound in solution. Remember to include a vehicle control (media with the same concentration of the solvent) in your experiment.

  • Run Cell-Free Controls: To check for direct interference with assay reagents, include control wells with this compound in cell-free media. This will help determine if this compound reacts with the assay dye (e.g., MTT, XTT).[4]

  • Switch to a Different Viability Assay: Assays that are less susceptible to interference from precipitates, such as those that measure ATP content (e.g., CellTiter-Glo®), may provide more reliable results.

Issue 3: Suspected Interference in an Immunoassay

Potential Cause: Non-specific binding or cross-reactivity of this compound.

Troubleshooting Steps:

  • Perform a Spike and Recovery Experiment: Add a known amount of the analyte you are measuring to a sample matrix with and without this compound. If the recovery of the analyte is significantly different in the presence of this compound, this suggests interference.

  • Conduct a Serial Dilution: Dilute a sample containing a high concentration of the analyte and this compound. If the results do not decrease linearly with dilution, interference may be present.

  • Use an Alternative Assay: If possible, measure the analyte using a different method that is based on a different principle (e.g., liquid chromatography-mass spectrometry, LC-MS) to confirm the immunoassay results.

  • Consult the Assay Manufacturer: Contact the technical support for the immunoassay kit to inquire about potential cross-reactivity with imidazole-containing compounds.

Data Presentation

Table 1: Reported Biological Effects of this compound

ParameterCell Line/SystemEffectConcentrationReference
CytotoxicityHuman spermReduced vitality> 25 µM[13]
Human spermReduced motility1 and 10 µM[13]
Hormone ProductionH295R cellsDecreased testosterone and estradiolfrom 0.3 µM[11]
Enzyme ActivityH295R cellsDecreased Cyp17A1 activityfrom 0.3 µM[11]
Receptor ActivityHeLa9903 and AR-EcoScreen cellsAntagonistic effects on androgen and estrogen α receptorsNot specified[11]

Table 2: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Weight292.76 g/mol
Water Solubility~5.5 µg/mL[1]
Melting Point96.8°C[1]
UV Absorption Maxima (λmax)222 nm, 276 nm, 283 nm[1][3]

Experimental Protocols

Protocol 1: H295R Steroidogenesis Assay for Assessing Cyp17A1 Inhibition

This protocol is adapted from studies investigating the endocrine-disrupting effects of various compounds, including this compound.[11]

1. Cell Culture and Treatment:

  • Culture human H295R adrenocortical carcinoma cells in a suitable medium supplemented with serum and antibiotics.
  • Seed the cells in multi-well plates and allow them to adhere and grow to a desired confluency.
  • Starve the cells in serum-free medium for a specified period before treatment.
  • Treat the cells with various concentrations of this compound (and appropriate vehicle and positive controls) for 24-48 hours.

2. Sample Collection:

  • After the incubation period, collect the cell culture supernatant for hormone analysis.
  • Lyse the cells to extract protein for protein quantification or to assess cell viability.

3. Hormone Quantification:

  • Measure the concentrations of testosterone and estradiol in the collected supernatant using commercially available ELISA kits or by LC-MS/MS.
  • Also measure the levels of upstream metabolites like 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to pinpoint the site of enzymatic inhibition.

4. Data Analysis:

  • Normalize the hormone concentrations to the total protein content or cell number in each well.
  • Compare the hormone levels in this compound-treated cells to those in vehicle-treated control cells to determine the inhibitory effect.

Protocol 2: Cell Viability (MTT) Assay with Controls for Compound Interference

This protocol includes essential controls for assessing potential interference from a test compound like this compound.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
  • Prepare serial dilutions of this compound in the culture medium.
  • Remove the old medium and add the medium containing different concentrations of this compound, a vehicle control, and a positive control for cytotoxicity.
  • Include "cell-free" wells containing only the medium with the various concentrations of this compound.

2. MTT Incubation:

  • After the desired treatment period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

3. Formazan Solubilization:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

4. Absorbance Measurement:

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).

5. Data Correction and Analysis:

  • Subtract the absorbance values of the cell-free, compound-only wells from the corresponding experimental wells to correct for any background absorbance from this compound.
  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mandatory Visualizations

steroidogenesis_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a-OH-Pregnenolone 17a-OH-Pregnenolone Pregnenolone->17a-OH-Pregnenolone Cyp17A1 17a-OH-Progesterone 17a-OH-Progesterone Progesterone->17a-OH-Progesterone Cyp17A1 DHEA DHEA 17a-OH-Pregnenolone->DHEA Cyp17A1 Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione Cyp17A1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol Aromatase This compound This compound Cyp17A1_inhibition Cyp17A1_inhibition Cyp17A1_inhibition->17a-OH-Pregnenolone Cyp17A1_inhibition->17a-OH-Progesterone Cyp17A1_inhibition->DHEA Cyp17A1_inhibition->Androstenedione troubleshooting_workflow start Unexpected Assay Result with this compound Present check_absorbance Is the assay spectrophotometric? start->check_absorbance run_compound_control Run compound-only control to measure background check_absorbance->run_compound_control Yes is_cell_based Is the assay cell-based? check_absorbance->is_cell_based No subtract_background Subtract background from experimental values run_compound_control->subtract_background subtract_background->is_cell_based check_solubility Check for compound precipitation is_cell_based->check_solubility Yes is_immunoassay Is it an immunoassay? is_cell_based->is_immunoassay No use_solvent Use solubilizing agent and vehicle control check_solubility->use_solvent use_solvent->is_immunoassay spike_recovery Perform spike and recovery and serial dilution is_immunoassay->spike_recovery Yes is_enzyme_assay Is it an enzyme assay? is_immunoassay->is_enzyme_assay No spike_recovery->is_enzyme_assay check_cyp Is it a known CYP-inhibiting target? is_enzyme_assay->check_cyp Yes consider_alternative Consider alternative assay with different detection method is_enzyme_assay->consider_alternative No interpret_biological Interpret as a biological effect check_cyp->interpret_biological Yes check_cyp->consider_alternative No interpret_biological->consider_alternative

References

Technical Support Center: Improving the Bioavailability of Climbazole in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Climbazole in pre-clinical research models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation development and in vivo evaluation of this compound.

Problem 1: Low and Variable Oral Exposure in Preclinical Models (e.g., Rats, Mice)

Possible Cause Troubleshooting Steps Recommended Action
Poor aqueous solubility limiting dissolution This compound is known to have low water solubility. The dissolution rate in the gastrointestinal (GI) tract is likely the rate-limiting step for absorption.Formulate this compound using a solubility-enhancement strategy. See the "Experimental Protocols" section for details on preparing multi-component crystals, solid dispersions, or nanoemulsions.[1][2]
Drug precipitation in the GI tract A formulation that appears stable on the bench may precipitate when it encounters the aqueous environment and varying pH of the stomach and intestines.Characterize the formulation's stability in simulated gastric and intestinal fluids. Consider using precipitation inhibitors in your formulation.
High first-pass metabolism As an azole antifungal, this compound may be subject to extensive metabolism in the liver and/or gut wall after absorption, reducing the amount of active drug reaching systemic circulation.Investigate lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) to promote lymphatic absorption, which can partially bypass the liver.[3][4]
Efflux by P-glycoprotein (P-gp) The compound may be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the drug back into the GI lumen.Conduct in vitro Caco-2 cell permeability assays to determine if this compound is a P-gp substrate. If so, consider co-administration with a known P-gp inhibitor for mechanistic studies.[5]
Inconsistent Dosing For suspensions, inconsistent dosing can lead to high variability in animal studies.Ensure the formulation is a uniform suspension or a clear solution. Use appropriate mixing techniques (e.g., vortexing, sonicating) immediately before each administration.[6]

Problem 2: Formulation Instability

Possible Cause Troubleshooting Steps Recommended Action
Physical instability of amorphous forms Amorphous solid dispersions can be physically unstable and may recrystallize over time, losing their solubility advantage.Conduct stability studies of the formulation under accelerated conditions (e.g., elevated temperature and humidity). Characterize the solid state of the drug in the formulation before and after stability testing using techniques like PXRD and DSC.[7]
Phase separation of lipid-based formulations The components of a lipid-based formulation may separate during storage.Evaluate the physical stability of the formulation at different temperatures. Ensure the chosen lipids, surfactants, and co-solvents are miscible.
Particle size growth in nanosuspensions Nanoparticles may aggregate and grow over time, reducing the surface area and dissolution rate.Characterize the particle size and distribution of the nanosuspension over time. Ensure adequate stabilization with appropriate surfactants or polymers.

Frequently Asked Questions (FAQs)

Q1: What is the primary barrier to achieving good oral bioavailability with this compound?

A1: The primary barrier is its low aqueous solubility.[1][8] Being a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, with either high or low permeability, respectively), its absorption is limited by how well it can dissolve in the fluids of the gastrointestinal tract.[5][9]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several strategies have proven effective for poorly soluble drugs and are applicable to this compound:

  • Multi-component Crystals (Co-crystals/Salts): This approach modifies the crystal lattice of this compound to improve its solubility and dissolution rate. A recent study demonstrated that forming multi-component crystals of this compound with organic acids can significantly increase its water solubility.[1][8]

  • Solid Dispersions: Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate.[10][11][12]

  • Lipid-Based Formulations: Formulations such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and self-emulsifying drug delivery systems (SEDDS) can solubilize this compound and may promote lymphatic uptake, which can help bypass first-pass metabolism in the liver.[3][13][14]

  • Particle Size Reduction (Nanoformulations): Techniques like nano-milling increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate. Nanoemulsions are also a promising approach.[15]

Q3: How can I select the best excipients for my this compound formulation?

A3: The choice of excipients is critical and depends on the chosen formulation strategy. A systematic screening process is recommended. For solid dispersions, polymers like PVP or HPMC are common. For lipid-based systems, screen various oils, surfactants, and co-solvents for their ability to dissolve this compound.[2][5] Always use excipients that are generally recognized as safe (GRAS) for in vivo studies.[16]

Q4: What is a standard protocol for an oral pharmacokinetic study of a this compound formulation in rats?

A4: A typical study involves administering the this compound formulation to a group of rats via oral gavage, followed by serial blood sampling at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma is then separated and the concentration of this compound is quantified using a validated analytical method like LC-MS/MS.[17] See the "Experimental Protocols" section for more details.

Q5: My in vitro dissolution looks good, but my in vivo bioavailability is still low. What could be the issue?

A5: This discrepancy can arise from several factors. While in vitro dissolution is a critical first step, it doesn't account for in vivo factors such as first-pass metabolism, efflux by transporters like P-glycoprotein, or drug degradation in the GI tract. If you have confirmed good in vitro performance, the next step is to investigate these biological barriers.[5]

Data Presentation

Table 1: Solubility Enhancement of this compound via Multi-component Crystal Strategy

This compound Formulation Fold Increase in Water Solubility (vs. Pure this compound)
Pure this compound1x
CLB-Malonic Acid (CLB-MA) Salt~22x
CLB-Succinic Acid (CLB-SA) Cocrystal~6x
CLB-Adipic Acid (CLB-AA) Cocrystal~6x

Data synthesized from a study on multi-component crystals of this compound.[1][8]

Experimental Protocols

Protocol 1: Preparation of this compound Multi-component Crystals

This protocol is based on the principles of solvent-based crystallization to form co-crystals or salts that enhance solubility.

  • Molar Ratio Determination: Identify an appropriate co-former (e.g., malonic acid, succinic acid, adipic acid) and determine the optimal molar ratio with this compound (e.g., 1:1).

  • Dissolution: Dissolve this compound and the chosen co-former in a suitable solvent (e.g., ethanol, methanol) at their determined molar ratio. Gentle heating and stirring may be required to ensure complete dissolution.

  • Crystallization: Allow the solvent to evaporate slowly at room temperature. The formation of new crystals indicates the creation of a multi-component system.

  • Isolation and Drying: Collect the resulting crystals by filtration and wash with a small amount of a non-solvent to remove any unreacted material. Dry the crystals under vacuum.

  • Characterization: Confirm the formation of the new crystalline phase and its properties using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[1][8] Determine the aqueous solubility of the new crystals compared to pure this compound.

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a standard procedure for assessing the oral bioavailability of a formulated this compound compound.

  • Animal Model: Use male Sprague-Dawley rats (250-300g). For studies requiring serial blood sampling, jugular vein cannulation may be performed a few days prior to the study.[17][18]

  • Acclimatization and Fasting: Allow animals to acclimate for at least one week. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[19][20][21]

  • Formulation Preparation: Prepare the this compound formulation (e.g., a solution, suspension, or nanoemulsion) at the desired concentration. Ensure homogeneity immediately before dosing.

  • Dosing: Administer the selected formulation of this compound orally via gavage at a specific dose (e.g., 10 mg/kg). The dosing volume should typically not exceed 10 mL/kg.[21]

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) into tubes containing an anticoagulant (e.g., EDTA) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[17]

  • Sample Processing and Analysis: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis. Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.[22]

  • Data Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.[17]

Protocol 3: Bioanalytical Method for this compound in Plasma

This protocol provides a general workflow for quantifying this compound in plasma samples using LC-MS/MS.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, add 150 µL of a protein precipitation solvent (e.g., methanol or acetonitrile) containing an appropriate internal standard.

    • Vortex vigorously for 1-2 minutes to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase could consist of a gradient of an aqueous solution with a small amount of formic acid and an organic solvent like acetonitrile or methanol.[22][23]

    • Mass Spectrometric Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Generate a calibration curve by spiking known concentrations of this compound into blank plasma and processing the samples alongside the study samples.

    • Determine the concentration of this compound in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations

Caption: Experimental workflow for improving and assessing the oral bioavailability of this compound.

G cluster_lumen GI Lumen cluster_membrane Intestinal Membrane cluster_blood Systemic Circulation drug_particles This compound (Poorly Soluble Particles) formulated_drug Formulated this compound (Solubilized/Nanoparticles) drug_particles->formulated_drug Formulation Strategy (e.g., SEDDS, Co-crystals) absorption Absorption drug_particles->absorption Limited Dissolution formulated_drug->absorption Enhanced Dissolution & Permeation bioavailability Increased Bioavailability absorption->bioavailability

Caption: Conceptual diagram of how formulation strategies enhance this compound absorption.

References

Validation & Comparative

Lack of In Vitro Evidence for Climbazole as a Specific ALDH2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of published scientific literature reveals no direct evidence to validate the antifungal agent Climbazole as a specific inhibitor of Aldehyde Dehydrogenase 2 (ALDH2) in an in vitro setting. High-throughput screening studies and inhibitor reviews do not list this compound as an ALDH2 modulator. Therefore, a direct comparison of its inhibitory performance against established ALDH2 inhibitors cannot be provided.

While the initial query focused on validating this compound, this guide will instead provide a comparative overview of well-characterized, potent ALDH2 inhibitors, presenting the type of experimental data and protocols that would be necessary for such a validation. This serves as a framework for researchers and drug development professionals to understand the landscape of ALDH2 inhibition and the methodologies required to assess novel compounds.

Comparison of Validated ALDH2 Inhibitors

For a compound to be validated as a specific ALDH2 inhibitor, its half-maximal inhibitory concentration (IC50) against the ALDH2 enzyme must be determined and compared to its activity against other ALDH isoforms. The following table summarizes this data for several widely recognized ALDH2 inhibitors.

InhibitorTypeMechanism of InhibitionIC50 (ALDH2)Selectivity Notes
Disulfiram IrreversibleCovalently modifies the active site cysteine (Cys302) through carbamylation.[1][2]~1.45 µMAlso inhibits ALDH1A1 (IC50 ~0.15 µM); considered non-selective.[3]
Daidzin ReversibleCompetitive inhibitor that binds to the catalytic site.[1]~80 nMExhibits approximately 100-fold higher potency for ALDH2 over ALDH1A1.[3]
CVT-10216 ReversibleA potent analog of Daidzin.~29-30 nMShows greater potency and selectivity for ALDH2 compared to Daidzin.[1][4]
Benomyl Irreversible (in vivo)A fungicide that is metabolized in vivo to potent inhibitors that carbamoylate the active site.[5]Not applicable (in vitro)Shows specificity for ALDH2 in vivo, but not in vitro, suggesting bioactivation is required.[5]

Experimental Protocols for In Vitro Validation

Validating a potential ALDH2 inhibitor requires rigorous biochemical assays to determine its potency and mechanism of action. Below is a standard protocol for an in vitro ALDH2 inhibition assay.

Protocol: In Vitro ALDH2 Enzymatic Activity Assay

This protocol is designed to measure the ability of a test compound to inhibit the enzymatic activity of purified human ALDH2. The assay monitors the reduction of the cofactor NAD⁺ to NADH, which is measured spectrophotometrically by the increase in absorbance at 340 nm.

Materials:

  • Purified recombinant human ALDH2 enzyme

  • Assay Buffer: 50 mM Sodium Pyrophosphate or 25 mM Sodium BES, pH 7.5-9.5

  • Cofactor Solution: Nicotinamide adenine dinucleotide (NAD⁺), prepared fresh

  • Substrate Solution: Acetaldehyde or Propionaldehyde

  • Test Compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control Inhibitor (e.g., Daidzin)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, NAD⁺, substrate, and test compounds at desired concentrations in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the reaction should be kept low (typically ≤1%) to avoid enzyme inhibition.

  • Reaction Setup: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • ALDH2 enzyme solution (e.g., 100-200 nM final concentration)

    • Test compound at various concentrations or positive/negative controls.

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme with the test compound for a defined period (e.g., 5-15 minutes) at a constant temperature (e.g., 25°C). This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the NAD⁺ solution (e.g., 200 µM final concentration) to each well, followed immediately by the aldehyde substrate (e.g., 100 µM propionaldehyde) to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 340 nm every 30-60 seconds for a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.

    • Normalize the velocities to the untreated (vehicle control) reaction to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for ALDH2 Inhibition Assay

G prep 1. Prepare Reagents (Enzyme, Buffer, NAD+, Substrate, Inhibitors) setup 2. Set Up Reaction Plate (Enzyme + Buffer + Inhibitor) prep->setup preinc 3. Pre-incubate (Allow inhibitor binding) setup->preinc init 4. Initiate Reaction (Add NAD+ and Substrate) preinc->init measure 5. Kinetic Measurement (Read Absorbance at 340 nm) init->measure analyze 6. Data Analysis (Calculate % Inhibition and IC50) measure->analyze G cluster_0 Mitochondrion Ethanol Ethanol Acetaldehyde Acetaldehyde (Toxic) Ethanol->Acetaldehyde ADH ALDH2 ALDH2 Acetaldehyde->ALDH2 ROS Oxidative Stress (ROS Production) Acetaldehyde->ROS Accumulation leads to Acetate Acetate (Non-toxic) ALDH2->Acetate Inhibitor ALDH2 Inhibitor (e.g., Disulfiram) Inhibitor->ALDH2 Inhibition

References

Assessing the Cross-Reactivity of Climbazole in Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biochemical cross-reactivity of the antifungal agent Climbazole. While comprehensive broad-panel screening data for this compound is not publicly available, this document synthesizes known off-target activities, particularly its endocrine-disrupting properties, and compares them with related azole antifungals, Ketoconazole and Miconazole. Furthermore, it details experimental protocols to assess both specific off-target interactions and non-specific promiscuous inhibition, providing a framework for researchers to evaluate this compound's selectivity profile.

Executive Summary

This compound, a widely used topical antifungal agent, primarily functions by inhibiting fungal cytochrome P450-dependent 14α-demethylase, an enzyme crucial for ergosterol biosynthesis. However, emerging evidence indicates that this compound exhibits cross-reactivity with mammalian targets, notably interfering with steroidogenesis and acting as an antagonist at androgen and estrogen receptors. This guide presents available quantitative data on these off-target effects and provides detailed methodologies for key experimental assays to enable researchers to further investigate the cross-reactivity of this compound and alternative compounds.

Comparative Analysis of Off-Target Activity

While a comprehensive screening of this compound against a broad panel of receptors and enzymes (e.g., a CEREP or SafetyScreen44 panel) is not publicly documented, studies have identified specific and significant off-target activities related to endocrine disruption.

Table 1: Known Off-Target Activities of this compound and Comparators
CompoundTargetAssay TypeResultConcentration/IC₅₀Reference
This compound Androgen Receptor (AR)Antagonist ActivityAntagonistic effectNot specified[1]
Estrogen Receptor α (ERα)Antagonist ActivityAntagonistic effectNot specified[1]
Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1)Enzyme ActivityDecreased activityStarting from 0.3 µM[1]
Ketoconazole Androgen Synthesis (inhibits CYP17A1)Steroidogenesis InhibitionInhibition of androgen synthesisNot specified[2]
Miconazole Various Cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9)Drug-drug Interaction StudiesInhibition of metabolism of other drugsNot specified[3]

Note: The lack of standardized, publicly available broad-panel screening data limits a direct quantitative comparison across a wide range of targets.

Potential for Promiscuous Inhibition

Promiscuous inhibitors are compounds that show activity against a wide range of unrelated targets, often through non-specific mechanisms such as aggregation. While there is no direct evidence to classify this compound as a promiscuous inhibitor, its chemical properties warrant consideration of this possibility. Researchers are encouraged to perform counter-screens to rule out promiscuous behavior.

Table 2: Comparison of Physicochemical Properties and Potential for Promiscuous Inhibition
CompoundMolecular Weight ( g/mol )LogPKnown to Aggregate?Recommended Counter-Screens
This compound 292.763.8Not reportedDetergent-based assays, Dynamic Light Scattering (DLS)
Ketoconazole 531.434.3Not reportedDetergent-based assays, Dynamic Light Scattering (DLS)
Miconazole 416.135.1Not reportedDetergent-based assays, Dynamic Light Scattering (DLS)

Experimental Protocols

To facilitate further investigation, this section provides detailed methodologies for key experiments to assess the cross-reactivity and promiscuous inhibition of this compound and other compounds.

Androgen and Estrogen Receptor Binding Assays

These assays are crucial for quantifying the antagonistic effects of this compound on steroid hormone receptors.

Protocol: Competitive Radioligand Binding Assay for Androgen Receptor (AR) [4][5]

  • Preparation of Rat Prostate Cytosol:

    • Homogenize ventral prostates from castrated adult male rats in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 2,500 x g) to pellet nuclei.

    • Subject the resulting supernatant to ultracentrifugation (e.g., 105,000 x g) to obtain the cytosol (supernatant), which contains the AR.

    • Determine the protein concentration of the cytosol.

  • Binding Assay:

    • In assay tubes, add a fixed concentration of a radiolabeled androgen, such as [³H]-R1881 (methyltrienolone).

    • Add increasing concentrations of the test compound (this compound) or a known competitor (unlabeled R1881 for standard curve).

    • Add a standardized amount of the prepared rat prostate cytosol to each tube.

    • Incubate the mixture to allow binding to reach equilibrium (e.g., overnight at 4°C).

  • Separation of Bound and Free Radioligand:

    • Add a hydroxylapatite (HAP) slurry to each tube to bind the receptor-ligand complexes.

    • Wash the HAP pellets to remove unbound radioligand.

  • Quantification:

    • Elute the bound radioligand from the HAP pellets and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

A similar protocol can be adapted for the Estrogen Receptor (ER) using rat uterine cytosol and a radiolabeled estrogen like [³H]-estradiol.[6][7]

Assays for Promiscuous Inhibition

These assays help to determine if a compound's inhibitory activity is due to non-specific aggregation.

Protocol: Detergent-Based Counter-Screen for Promiscuous Inhibition

  • Primary Assay:

    • Perform an enzymatic assay with a reporter enzyme (e.g., β-lactamase) in the presence of the test compound (this compound) at various concentrations to determine its inhibitory activity (IC₅₀).

  • Counter-Screen with Detergent:

    • Repeat the enzymatic assay under the same conditions but with the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

  • Data Analysis:

    • Compare the IC₅₀ values obtained in the presence and absence of the detergent.

    • A significant rightward shift (increase) in the IC₅₀ value in the presence of the detergent suggests that the inhibitory activity is likely due to compound aggregation.

Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection

  • Sample Preparation:

    • Prepare solutions of the test compound (this compound) in the relevant assay buffer at concentrations at and above its measured IC₅₀.

    • Include a positive control (a known aggregating compound) and a negative control (a non-aggregating compound).

  • DLS Measurement:

    • Place the sample in a DLS instrument.

    • The instrument directs a laser beam through the sample and detects the scattered light at a specific angle.

    • The fluctuations in the intensity of the scattered light are analyzed to determine the size distribution of particles in the solution.

  • Data Analysis:

    • Analyze the resulting size distribution data.

    • The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) is indicative of aggregate formation.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Signaling_Pathway cluster_steroidogenesis Steroidogenesis Pathway cluster_receptor_antagonism Receptor Antagonism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone CYP17A1 DHEA DHEA 17-OH-Pregnenolone->DHEA Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol Aromatase This compound This compound CYP17A1 CYP17A1 This compound->CYP17A1 Inhibits Androgen Androgen AR AR Androgen->AR Binds & Activates Gene Transcription Gene Transcription AR->Gene Transcription Estrogen Estrogen ERa ERa Estrogen->ERa Binds & Activates ERa->Gene Transcription Climbazole2 This compound Climbazole2->AR Antagonist Climbazole2->ERa Antagonist

This compound's known off-target effects on steroidogenesis and hormone receptors.

Experimental_Workflow cluster_cross_reactivity Assessing Cross-Reactivity start Test Compound (e.g., this compound) receptor_binding Receptor Binding Assays (e.g., AR, ER) start->receptor_binding enzyme_panels Broad-Panel Screening (e.g., CEREP) start->enzyme_panels promiscuous_screen Promiscuous Inhibition Counter-Screens start->promiscuous_screen Specific Off-Target\nIdentification Specific Off-Target Identification receptor_binding->Specific Off-Target\nIdentification Selectivity Profile Selectivity Profile enzyme_panels->Selectivity Profile Non-specific Effects\nCharacterization Non-specific Effects Characterization promiscuous_screen->Non-specific Effects\nCharacterization

Workflow for assessing the cross-reactivity of a test compound.

Promiscuous_Inhibition_Logic compound Test Compound inhibition Enzyme Inhibition compound->inhibition aggregation Aggregation? detergent Inhibition reversed by detergent? aggregation->detergent Yes dls Large particles detected by DLS? aggregation->dls Yes specific Specific Inhibitor aggregation->specific No inhibition->aggregation promiscuous Promiscuous Inhibitor detergent->promiscuous dls->promiscuous

Logical flow for identifying promiscuous inhibitors.

Conclusion

The available evidence indicates that this compound, in addition to its primary antifungal activity, possesses off-target effects, notably as an endocrine disruptor. While comprehensive cross-reactivity data from broad-panel screens are lacking, the identified interactions with androgen and estrogen receptors, as well as key enzymes in steroidogenesis, are significant for researchers in drug development and toxicology. The provided experimental protocols offer a robust framework for further investigating the selectivity of this compound and its alternatives. It is recommended that any in vitro studies of this compound's biological activity include counter-screens for promiscuous inhibition to ensure the observed effects are due to specific molecular interactions.

References

A Comparative Analysis of Climbazole and Piroctone Olamine for the Treatment of Seborrheic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Seborrheic dermatitis (SD) is a chronic inflammatory skin condition characterized by erythema, scaling, and pruritus in sebum-rich areas of the skin. The lipophilic yeast of the genus Malassezia, particularly M. restricta and M. globosa, is recognized as a key etiological factor.[1] Treatment strategies frequently involve topical antifungal agents aimed at reducing the Malassezia population and mitigating the subsequent inflammatory response.[2] Among the most utilized non-prescription antifungal agents are climbazole and piroctone olamine. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development in dermatology.

Mechanism of Action

This compound and piroctone olamine employ distinct antifungal mechanisms to inhibit the growth of Malassezia species.

This compound , an imidazole derivative, functions by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] It specifically targets the cytochrome P-450-dependent enzyme 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[4][5] Disruption of ergosterol synthesis alters the integrity and fluidity of the cell membrane, leading to fungal growth inhibition and cell death.[5][6]

Piroctone olamine , a hydroxypyridone derivative, exhibits a broad-spectrum antifungal activity through a different mechanism.[1][4] It penetrates the fungal cell and chelates ferric (Fe³⁺) ions.[7][8] This action disrupts iron-dependent enzymes essential for mitochondrial energy metabolism, ultimately interfering with the fungal respiratory chain and leading to the cessation of metabolic activity.[1][4]

G cluster_this compound This compound Mechanism cluster_piroctone Piroctone Olamine Mechanism This compound This compound p450 Cytochrome P450 (14α-demethylase) This compound->p450 Inhibits ergosterol Ergosterol Synthesis lanosterol Lanosterol lanosterol->p450 membrane_c Fungal Cell Membrane Integrity Disrupted ergosterol->membrane_c Leads to piroctone Piroctone Olamine cell Fungal Cell Penetration piroctone->cell chelation Chelation cell->chelation iron Ferric Ions (Fe³⁺) iron->chelation mitochondria Mitochondrial Energy Metabolism chelation->mitochondria Inhibits metabolism Inhibition of Energy Metabolism mitochondria->metabolism

Figure 1. Comparative Mechanisms of Action.

Antifungal Efficacy: In Vitro Data

The in vitro antifungal activity of an agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. Data comparing the MICs of this compound and piroctone olamine against various Malassezia species are summarized below. It is important to note that reported MIC values can vary between studies due to different testing methodologies and strains.

Malassezia Species This compound MIC (µg/mL) Piroctone Olamine MIC (µg/mL) Source
M. furfur<0.06 - 205[1]
M. pachydermatis<0.06Not Reported[1]
M. globosa125Not Reported[1]
M. restricta125Not Reported[1]

A study by Youn et al. (2016) evaluated a cream containing a combination of this compound and piroctone olamine (C/P cream). While not providing data for the individual agents, the study established the MIC of the combined formulation against several key Malassezia species.

Malassezia Species C/P Combination Cream MIC (mg/mL) Source
M. restricta0.625[1][9]
M. globosa5[1][9]
M. sympodialis0.625[1][9]
M. slooffiae2.5[1][9]

Another study compared various shampoo formulations to a 2% ketoconazole medical shampoo. It found that a shampoo with 0.5% this compound alone, as well as combinations of piroctone olamine/climbazole (0.1%/0.1% and 0.1%/0.5%), were as effective as 2% ketoconazole against all tested Malassezia species (M. furfur, M. globosa, M. sympodialis).[10]

Clinical Efficacy: In Vivo Data

Clinical trials provide essential data on the in vivo performance of these compounds in treating seborrheic dermatitis. Studies have evaluated this compound and piroctone olamine both individually and in combination, often comparing them to other standard treatments.

Study Active Agent(s) & Concentration Comparison Key Findings Source
Rastegar et al. (2009)Shampoo with this compound vs. Shampoo with Piroctone Olamine (concentrations not specified)Direct ComparisonItching and redness completely cured in both groups. Dandruff completely cured in 80% of the this compound group vs. 55% in the piroctone olamine group (p < 0.01).[11][12][13]
Wigger-Alberti et al. (2001)0.65% this compound ShampooPre- vs. Post-TreatmentAfter 4 weeks, successful reduction of dandruff, redness, and itching in 80% of volunteers; mild improvement in 20%.[14][15][16]
Youn et al. (2016)This compound/Piroctone Olamine (C/P) CreamSplit-face study vs. Emollient CreamAfter 4 weeks, the C/P cream-treated side showed a significant reduction in sebum and erythema levels compared to the emollient-treated side.[1][4][9]
Schmidt-Rose et al. (2011)0.45% this compound + 0.5% Piroctone Olamine Shampoo1% Zinc Pyrithione ShampooBoth shampoos were equally effective in significantly reducing dandruff. The this compound/piroctone olamine shampoo showed better hair conditioning effects.[4][17][18]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols from key comparative studies.

Clinical Efficacy Assessment (Rastegar et al., 2009)
  • Study Design: A randomized clinical trial comparing two shampoo formulations.

  • Participants: 120 male subjects aged 20-30 with moderate scalp dandruff, randomly divided into two groups of 60.

  • Intervention:

    • Group 1: Used a shampoo containing this compound and herbal extracts.

    • Group 2: Used a shampoo containing piroctone olamine and herbal extracts.

  • Procedure: Participants applied the assigned shampoo three times a week for a duration of five weeks.

  • Assessment: Patients were evaluated at the end of the 5-week period for the presence of itching, redness, and the level of dandruff reduction (completely cured vs. reduced).

  • Statistical Analysis: Results were compared between the two groups to determine statistical significance (p < 0.01 was considered significant).[11][12]

G start 120 Male Subjects (Moderate Dandruff) randomization Randomization start->randomization group1 Group 1 (n=60) This compound Shampoo randomization->group1 group2 Group 2 (n=60) Piroctone Olamine Shampoo randomization->group2 treatment Treatment Phase (3x/week for 5 weeks) group1->treatment group2->treatment assessment Final Assessment (Week 5) treatment->assessment outcomes Outcomes Measured: - Dandruff Reduction - Itching - Redness assessment->outcomes comparison Statistical Comparison (p < 0.01) outcomes->comparison

Figure 2. Workflow for a Comparative Clinical Trial.
In Vitro Antifungal Susceptibility Testing (Adapted from Youn et al., 2016)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test agent against various Malassezia species.

  • Microorganisms: Strains of Malassezia restricta, M. globosa, M. sympodialis, and M. slooffiae.

  • Culture Medium: Leeming-Notman agar or a similar lipid-rich medium suitable for Malassezia growth.

  • Procedure (Broth Microdilution Method):

    • Preparation of Inoculum: Malassezia colonies are suspended in sterile saline to a specific turbidity, corresponding to a standard concentration of yeast cells (e.g., 1–5 × 10⁶ CFU/mL).

    • Serial Dilution: The test agent (e.g., C/P cream) is serially diluted in a multi-well microtiter plate using an appropriate broth medium.

    • Inoculation: Each well is inoculated with the standardized yeast suspension.

    • Controls: Positive (no agent) and negative (no inoculum) growth controls are included.

    • Incubation: The microtiter plate is incubated at a controlled temperature (e.g., 32-34°C) for a sufficient period (e.g., 48-72 hours) to allow for visible growth in the positive control wells.

    • MIC Determination: The MIC is recorded as the lowest concentration of the test agent at which no visible fungal growth (turbidity) is observed.[1]

Anti-inflammatory and Other Properties

Beyond their primary antifungal effects, both agents contribute to the resolution of seborrheic dermatitis through anti-inflammatory actions.

  • Piroctone Olamine: Possesses intrinsic anti-inflammatory and antioxidant properties.[7][19] It can help soothe the scalp and reduce redness and itching associated with the inflammatory response triggered by Malassezia metabolites.[20][21] Some studies also suggest it can help regulate sebum production.[7]

  • This compound: While its primary role is antifungal, by reducing the Malassezia population, it indirectly curtails the source of inflammation.[6] Some research also points to direct anti-inflammatory effects by modulating pathways such as NF-κB.[22][23]

Formulation and Safety Considerations

The physicochemical properties of these compounds influence their incorporation into cosmetic and dermatological products.

  • Solubility: this compound is more oil-soluble, making it well-suited for emulsion-type or oil-based formulations.[3] Piroctone olamine is more water-soluble, allowing for easier incorporation into aqueous-based shampoos and lotions.[3]

  • Safety: Both this compound and piroctone olamine are considered safe for topical use at approved concentrations in cosmetic products (in the EU, max 1% for piroctone olamine in rinse-off products and 0.5% in other products).[1][3][7] Adverse effects are rare but can include mild, temporary irritation or itching.[4]

Conclusion

Both this compound and piroctone olamine are effective agents for the management of seborrheic dermatitis, acting primarily through the reduction of Malassezia yeast.

  • This compound operates via a well-established azole mechanism, inhibiting ergosterol synthesis. Clinical data suggests it may offer a superior efficacy in the complete clearance of dandruff compared to piroctone olamine.[11][12]

  • Piroctone Olamine utilizes a unique iron chelation mechanism to disrupt fungal metabolism and possesses documented anti-inflammatory properties.[7][21]

The choice between these agents in product development may be guided by desired formulation characteristics (e.g., solubility), target efficacy profile, and the potential benefits of secondary properties like anti-inflammatory action and hair conditioning. Combination therapies that leverage the distinct mechanisms of both compounds, as seen in some commercial products, represent a promising strategy for enhanced and broad-spectrum efficacy.[4][17]

References

A Comparative Guide to the Cytotoxic Effects of Climbazole and Other Azole Antifungals on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of the antifungal agent Climbazole on various cancer cell lines, juxtaposed with other commonly used azole antifungals such as Clotrimazole, Ketoconazole, and Miconazole. The information presented herein is intended to support research and drug development efforts in oncology by offering a side-by-side comparison of the anti-cancer potential of these compounds based on available experimental data.

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives across a range of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)
This compound-alcohol HT-29Colorectal Carcinoma179.2[1]
MKN28Gastric Cancer168.1[1]
A549Lung Carcinoma164.1[1]
MDA-MB-231Breast Cancer158.6[1]
HEK293 (Normal)Embryonic Kidney169.8[1]
Clotrimazole CAL27Oral Squamous Cell Carcinoma35.9
SCC25Oral Squamous Cell Carcinoma35.6
UM1Oral Squamous Cell Carcinoma31.4
A375Melanoma9.88
A549Lung Carcinoma5.1
MCF-7Breast Cancer21.0
MDA-MB-231Breast Cancer23.1
Ketoconazole HT29-S-B6Colon Cancer~2.5
MDA-MB-231Breast Cancer~13
Evsa-TBreast Cancer~2
MCF-7Breast Cancer7.25 (µg/ml)
T 47 DBreast Cancer9.0 (µg/ml)
MiaPaCaPancreatic Carcinoma10.0 (µg/ml)
COLO 357Pancreatic Carcinoma9.5 (µg/ml)
HCT 8Colonic Adenocarcinoma27.1 (µg/ml)
DU 145Prostatic Cancer40.0 (µg/ml)
Miconazole A375Melanoma32.5
SK-MEL-28Melanoma-
U343MGGlioblastoma<20
U87MGGlioblastoma<20
U251MGGlioblastoma<20
MCF-7Breast Cancer5.1 (µg/ml)
HePG2Liver Cancer18.3 (µg/ml)
HCT 116Colorectal Carcinoma10.3 (µg/ml)

Mechanisms of Action: A Comparative Overview

While research on the specific anti-cancer mechanisms of this compound is still emerging, studies on related azole compounds provide valuable insights into potential pathways.

This compound: Available data suggests that a this compound-alcohol derivative exhibits non-selective, mild cytotoxicity across various cancer and normal cell lines.[1] Studies in non-mammalian models indicate that this compound can induce oxidative stress, inflammation, and apoptosis through pathways involving CYP450, ROS, Nrf2, and NF-κB.[2] In the context of cancer, this compound has been noted to downregulate the secretion of exosomes, which are involved in intercellular communication and cancer progression.

Alternative Azole Antifungals:

  • Clotrimazole: Has been shown to inhibit the proliferation of cancer cells by inducing G1 phase cell cycle arrest and apoptosis.[3] Its mechanisms include the inhibition of mitochondrial-bound glycolytic enzymes and calmodulin, leading to cellular energy depletion.[3]

  • Ketoconazole: Demonstrates growth-inhibitory effects by inducing a G0-G1 phase cell cycle arrest.[4][5] Its action is linked to the inhibition of cytochrome P-450 enzymes.[4][5]

  • Miconazole: Can induce apoptosis through both death receptor (DR5)-mediated and mitochondrial-mediated pathways.[6] It has also been shown to cause G0/G1 cell cycle arrest and induce autophagic cell death in glioblastoma cells via ROS-mediated endoplasmic reticulum stress.[6][7]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

G Hypothesized Signaling Pathway of this compound-Induced Cytotoxicity This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondria OxidativeStress->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by this compound.

G Experimental Workflow for Cytotoxicity Assessment cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis CellSeeding Seed Cancer Cells in 96-well plates Incubation1 Incubate (24h) CellSeeding->Incubation1 DrugAddition Add varying concentrations of this compound/Alternatives Incubation1->DrugAddition Incubation2 Incubate (e.g., 72h) DrugAddition->Incubation2 MTTAddition Add MTT Reagent Incubation2->MTTAddition Incubation3 Incubate (4h) MTTAddition->Incubation3 Solubilization Add Solubilization Solution Incubation3->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance IC50 Calculate IC50 values Absorbance->IC50

Caption: Workflow for determining IC50 values using the MTT assay.

G Logical Comparison of Azole Antifungals Azoles Azole Antifungals This compound This compound Azoles->this compound Alternatives Clotrimazole, Ketoconazole, Miconazole Azoles->Alternatives HighIC50 Higher IC50 (Lower Potency) This compound->HighIC50 NonSelective Non-Selective Cytotoxicity This compound->NonSelective LowIC50 Lower IC50 (Higher Potency) Alternatives->LowIC50 Selective Potential Cancer Cell Selectivity Alternatives->Selective

Caption: Comparative potency and selectivity of azole antifungals.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µl of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.

  • Incubation with MTT: Incubate the microplate for 4 hours in a humidified atmosphere at 37°C.

  • Solubilization: Add 100 µl of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8]

Annexin V Assay for Apoptosis

This assay is used to detect the externalization of phosphatidylserine, a key marker of early apoptosis.

  • Cell Treatment: Induce apoptosis in cells by treating with the desired compound for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 670 x g for 5 minutes.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze by flow cytometry immediately. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[2][9]

Cell Cycle Analysis using Propidium Iodide

This method is used to analyze the distribution of cells in the different phases of the cell cycle based on DNA content.

  • Cell Harvesting: Collect approximately 2 x 10⁶ cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold buffer and slowly add the cell suspension to 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.

  • Rehydration and Staining: Centrifuge the fixed cells and resuspend the pellet in cold PBS. Add PI/Triton X-100 staining solution containing RNase A.

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

References

A Comparative Analysis of the Antifungal Spectra of Climbazole and Miconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of two widely recognized imidazole derivatives: climbazole and miconazole. Both compounds are mainstays in the treatment of fungal infections, yet their specific activities against a broad range of pathogenic fungi warrant a closer, data-driven examination. This document summarizes their mechanisms of action, presents available in vitro susceptibility data, and outlines the standardized experimental protocols used to generate this data.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

This compound and miconazole share a primary mechanism of action, characteristic of azole antifungals. They are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane. By disrupting the production of ergosterol, both this compound and miconazole lead to the accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function, leading to the inhibition of fungal growth and proliferation.[1][2]

Miconazole is also suggested to possess a secondary mechanism of action, particularly at higher concentrations. This includes the inhibition of peroxidases, leading to an accumulation of reactive oxygen species within the fungal cell, and direct damage to the cell membrane, contributing to its fungicidal activity against certain fungi.

Below is a diagram illustrating the targeted step in the ergosterol biosynthesis pathway.

Ergosterol_Pathway cluster_inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51A1) Inhibitor This compound & Miconazole Lanosterol 14α-demethylase\n(CYP51A1) Lanosterol 14α-demethylase (CYP51A1) Inhibitor->Lanosterol 14α-demethylase\n(CYP51A1)

Figure 1: Inhibition of Ergosterol Biosynthesis by Azole Antifungals.

Comparative Antifungal Spectrum: In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and miconazole against a range of pathogenic fungi. The data has been compiled from various published studies. It is important to note that direct comparative studies are limited, and the available data for this compound against a broad spectrum of clinical isolates is not as extensive as for miconazole.

Fungal SpeciesThis compound MIC (µg/mL)Miconazole MIC (µg/mL)
Yeasts
Candida albicans0.29[2]0.004 - >32[3]
Candida glabrataData not available0.008 - >32[3]
Candida kruseiData not available0.06 - >32[4]
Candida parapsilosisData not available0.004 - >32[4]
Candida tropicalisData not available0.004 - >32[3]
Malassezia furfur<0.06 - 0.5[5]Data not available
Dermatophytes
Trichophyton mentagrophytesData not available0.06 (GM)[6]
Trichophyton rubrumData not available0.5[7]
Molds
Aspergillus fumigatus10.6 - 16[8]2.53[8]

Experimental Protocols: Determining Antifungal Susceptibility

The in vitro antifungal activity of this compound and miconazole is determined by measuring the Minimum Inhibitory Concentration (MIC) using standardized broth microdilution methods. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 9.3 provide guidelines for testing filamentous fungi and yeasts.

Broth Microdilution Method (Adapted from CLSI M38-A2 and EUCAST E.DEF 9.3)

This method involves the following key steps:

  • Preparation of Antifungal Solutions: Stock solutions of this compound and miconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI-1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. The resulting colonies are then used to prepare a standardized suspension of conidia or yeast cells. The concentration of the inoculum is adjusted spectrophotometrically to a specific turbidity, which corresponds to a defined number of colony-forming units per milliliter (CFU/mL).

  • Inoculation of Microdilution Plates: A standard volume of the prepared fungal inoculum is added to each well of a 96-well microtiter plate containing the serially diluted antifungal agents. Control wells (without any antifungal agent) are included to ensure the viability of the fungal isolate.

  • Incubation: The inoculated microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 72 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth in the control well. The inhibition is typically assessed visually or by using a spectrophotometer to measure the optical density.

The following diagram illustrates the general workflow for determining the MIC of an antifungal agent.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antifungal Prepare Serial Dilutions of Antifungal Agent Inoculate Inoculate Microtiter Plate Antifungal->Inoculate Inoculum Prepare Standardized Fungal Inoculum Inoculum->Inoculate Incubate Incubate at 35°C (24-72h) Inoculate->Incubate Read Read Results Visually or Spectrophotometrically Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Figure 2: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Conclusion

Both this compound and miconazole are effective imidazole antifungal agents that function by inhibiting ergosterol biosynthesis. Based on the available data, miconazole has a well-documented broad spectrum of activity against a wide range of clinically important yeasts, dermatophytes, and some molds. The antifungal spectrum of this compound, while also considered broad, is less extensively documented in the scientific literature, with a primary focus on its high efficacy against Malassezia species.

The provided MIC data highlights the potent activity of miconazole against various fungal pathogens. While this compound shows activity against Aspergillus fumigatus, further research is required to establish a comprehensive antifungal spectrum, particularly against common clinical isolates of Candida and Trichophyton species, to allow for a more direct and thorough comparison with miconazole. Researchers and drug development professionals are encouraged to consider the specific fungal pathogens of interest and to consult the latest research when selecting an antifungal agent for their studies.

References

An In Vitro Comparison of Climbazole and Zinc Pyrithione for Antimicrobial Efficacy and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the in vitro properties of two widely utilized antimicrobial compounds, Climbazole and Zinc Pyrithione. The following sections detail their antifungal and antibacterial activity, mechanisms of action, and cytotoxic profiles, supported by experimental data and standardized protocols to aid in research and development applications.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro antimicrobial efficacy of this compound and Zinc Pyrithione against key microbial species.

Table 1: Antifungal Susceptibility of Malassezia furfur

CompoundMinimum Inhibitory Concentration (MIC) Range (µg/mL)Mean MIC (µg/mL)
This compound< 0.03 - 20.03
Zinc Pyrithione0.12 - 81

Data sourced from a study by Schmidt A, Rühl-Hörster B (1996)[1].

Table 2: In Vitro Cytotoxicity Data

Compound/FormulationCell LineIC50 Value (mg/mL)
1% Zinc Pyrithione Shampoo (ZP1)Human Dermal Fibroblasts (HDFs)0.139
1% Zinc Pyrithione Shampoo (ZP1)Human Keratinocytes (HaCaT)Not explicitly stated, but inferred to be higher than HDFs

Note: A direct in vitro cytotoxicity comparison of pure this compound and Zinc Pyrithione on the same cell line was not identified in the reviewed literature. The data presented is for a shampoo formulation containing Zinc Pyrithione. This compound is generally considered to have a favorable safety profile for topical applications.

Mechanisms of Action

This compound and Zinc Pyrithione inhibit microbial growth through distinct molecular pathways.

This compound: Inhibition of Ergosterol Biosynthesis

This compound, an azole antifungal, targets the fungal cell membrane by inhibiting the synthesis of ergosterol, an essential component of the membrane. Specifically, it inhibits the enzyme lanosterol 14-α-demethylase, which is critical for the conversion of lanosterol to ergosterol. This disruption of the ergosterol biosynthesis pathway leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-α-demethylase (CYP51A1) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol This compound This compound Lanosterol 14-α-demethylase (CYP51A1) Lanosterol 14-α-demethylase (CYP51A1) This compound->Lanosterol 14-α-demethylase (CYP51A1) Inhibits

Caption: Ergosterol Biosynthesis Pathway and Inhibition by this compound.

Zinc Pyrithione: A Multi-faceted Mechanism of Action

The antimicrobial activity of Zinc Pyrithione is more complex and not fully elucidated. However, a primary mechanism involves the influx of zinc into the microbial cell, leading to a cascade of disruptive events. One key aspect is the role of copper. Zinc Pyrithione can interact with extracellular copper, facilitating its entry into the fungal cell. This increase in intracellular copper is believed to damage essential iron-sulfur clusters in proteins that are vital for fungal metabolism and respiration. Additionally, Zinc Pyrithione is thought to disrupt membrane transport by inhibiting the proton pump, which is crucial for nutrient uptake.

G cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Proton Pump Proton Pump Nutrient Uptake Nutrient Uptake Proton Pump->Nutrient Uptake Energizes Fe-S Cluster Proteins Fe-S Cluster Proteins Metabolic Pathways Metabolic Pathways Fe-S Cluster Proteins->Metabolic Pathways Essential for Zinc Pyrithione Zinc Pyrithione Increased Intracellular Zinc Increased Intracellular Zinc Zinc Pyrithione->Increased Intracellular Zinc Increased Intracellular Copper Increased Intracellular Copper Zinc Pyrithione->Increased Intracellular Copper Facilitates entry with extracellular copper Copper (extracellular) Copper (extracellular) Increased Intracellular Zinc->Proton Pump Inhibits Increased Intracellular Copper->Fe-S Cluster Proteins Damages

Caption: Mechanism of Action of Zinc Pyrithione.

Experimental Protocols

The following are standardized protocols for key in vitro assays used to evaluate the efficacy and safety of antimicrobial compounds.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate.

1. Inoculum Preparation:

  • Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

  • Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Antifungal Agent Preparation:

  • Prepare a stock solution of the antifungal agent (this compound or Zinc Pyrithione) in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate.

3. Incubation:

  • Add the prepared yeast inoculum to each well of the microtiter plate containing the diluted antifungal agent.

  • Include a growth control (inoculum without antifungal agent) and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

G cluster_prep Preparation cluster_assay Assay A Yeast Culture B Prepare Inoculum (0.5 McFarland) A->B C Dilute Inoculum in RPMI B->C F Add Inoculum to Plate C->F D Prepare Antifungal Stock E Serial Dilutions in 96-well plate D->E E->F G Incubate at 35°C (24-48 hours) F->G H Read MIC G->H

Caption: Broth Microdilution Susceptibility Testing Workflow.

In Vitro Cytotoxicity Assay: Neutral Red Uptake

This assay assesses the viability of cells after exposure to a test compound by measuring the uptake of the neutral red dye into the lysosomes of living cells.

1. Cell Seeding:

  • Seed human keratinocytes (e.g., HaCaT) or other relevant cell lines in a 96-well plate at a suitable density and allow them to adhere overnight.

2. Compound Exposure:

  • Prepare serial dilutions of the test compound (this compound or Zinc Pyrithione) in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the test compound dilutions.

  • Include a vehicle control (medium with the same concentration of solvent used for the test compound) and a positive control (a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 24 hours).

3. Neutral Red Staining:

  • Remove the compound-containing medium and wash the cells with phosphate-buffered saline (PBS).

  • Add medium containing neutral red dye (e.g., 50 µg/mL) to each well and incubate for approximately 2-3 hours to allow for dye uptake by viable cells.

4. Dye Extraction and Quantification:

  • Remove the neutral red-containing medium and wash the cells with PBS.

  • Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

  • Agitate the plate for a few minutes to ensure complete solubilization of the dye.

  • Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) can be determined from the dose-response curve.

G cluster_prep Preparation & Exposure cluster_staining Staining & Measurement cluster_analysis Analysis A Seed Cells in 96-well plate C Expose Cells to Compound (e.g., 24 hours) A->C B Prepare Compound Dilutions B->C D Wash and Add Neutral Red C->D E Incubate (2-3 hours) D->E F Wash and Add Destain Solution E->F G Measure Absorbance (540 nm) F->G H Calculate % Viability G->H I Determine IC50 H->I

Caption: Neutral Red Uptake Cytotoxicity Assay Workflow.

References

A Comparative Guide to Analytical Methods for Climbazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods for the quantification of Climbazole, a common antifungal agent in pharmaceutical and cosmetic products. The information is intended for researchers, scientists, and drug development professionals, offering insights into the performance and application of different techniques.

Comparison of Validated Analytical Methods

The following tables summarize the key performance characteristics of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC)
ParameterMethod 1Method 2Method 3
Stationary Phase Primesep B mixed-modeSymmetry C18Reverse phase C18
Mobile Phase Water, Acetonitrile (MeCN), and Ammonium formate bufferAcetonitrile:Water (60:40 v/v) with 10 mM potassium dihydrogen phosphate (pH 4.0)Phosphate buffer (pH 7.4):Acetonitrile (40:60)
Detection Wavelength 270 nm[1]224 nm and 305 nm[2]220 nm[3]
Linearity Range Not SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) Not Specified98.0 - 104.1%[2]Not Specified
Precision (%RSD) Not Specified0.11 - 0.90%[2]Not Specified
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified
Limit of Quantitation (LOQ) Not SpecifiedNot SpecifiedNot Specified
High-Performance Thin-Layer Chromatography (HPTLC)
ParameterMethod 1
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Toluene:Methanol:Glacial Acetic Acid (8:2:0.2 v/v/v)[4]
Detection Wavelength 294 nm[4]
Linearity Range 100 - 500 ng/band[4]
Accuracy (% Recovery) 101.67 - 103.61%[4]
Precision (%RSD) < 2%[4]
Limit of Detection (LOD) 15.48 ng/band[4]
Limit of Quantitation (LOQ) 46.92 ng/band[4]
UV-Vis Spectrophotometry
ParameterMethod 1Method 2
Solvent Ethanol (99.9%)[5][6]Methanol:Water (50:50)[7]
Detection Wavelength 222 nm[5][6]256 nm[7]
Linearity Range 5 - 25 µg/mL[5][8]2 - 10 µg/mL[7]
Accuracy (% Recovery) 98.21 - 99.83%[5][6]98.00 - 99.17%[7]
Precision (%RSD) < 2.0%[5][6]0.47%[7]
Limit of Detection (LOD) 2.37 µg/mL[5][6]Not Specified
Limit of Quantitation (LOQ) 7.20 µg/mL[5][6]Not Specified

Experimental Workflows and Logical Relationships

The following diagram illustrates a general workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of results.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application A Define Analytical Requirements B Select Appropriate Technique (HPLC, UV-Vis, etc.) A->B C Optimize Method Parameters (Mobile Phase, Wavelength, etc.) B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis of Samples I->J K Quality Control J->K

Caption: General workflow for analytical method validation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

HPLC Method for this compound in Dandruff Shampoo

This protocol is based on the simultaneous determination of four anti-dandruff agents.[2]

1. Instrumentation:

  • High-Performance Liquid Chromatograph

  • Symmetry C18 column (5 µm, 250 mm x 4.6 mm i.d.)

  • UV detector

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (containing 10 mM potassium dihydrogen phosphate, with pH adjusted to 4.0 with orthophosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Detection Wavelengths: 224 nm and 305 nm

4. Sample Preparation:

  • Accurately weigh a portion of the shampoo sample.

  • Extract the sample with the mobile phase using stirring and ultrasonication.

  • Filter the extract before injection into the HPLC system.

5. Procedure:

  • Inject the prepared sample solution into the HPLC system.

  • Record the chromatogram and measure the peak area for this compound.

  • Quantify the amount of this compound in the sample by comparing the peak area with that of a standard solution of known concentration.

UV-Vis Spectrophotometric Method for this compound in Bulk and Shampoo

This protocol is a simple and rapid method for the quantification of this compound.[5][6]

1. Instrumentation:

  • Double beam UV-Visible Spectrophotometer with 1 cm quartz cells.

2. Reagents and Materials:

  • Ethanol (99.9%)

  • This compound reference standard

  • Shampoo formulation containing this compound

3. Preparation of Standard Stock Solution:

  • Accurately weigh a specific amount of this compound reference standard and dissolve it in ethanol to obtain a stock solution of a known concentration.

4. Preparation of Sample Solution (Shampoo):

  • Accurately weigh a quantity of shampoo equivalent to a known amount of this compound.

  • Dissolve the shampoo in a suitable volume of ethanol.

  • Sonicate the solution to ensure complete dissolution of this compound.

  • Filter the solution to remove any undissolved excipients.

  • Dilute the filtrate with ethanol to achieve a concentration within the linear range of the method.

5. Procedure:

  • Scan the standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is 222 nm.

  • Prepare a series of dilutions from the standard stock solution to establish a calibration curve in the range of 5-25 µg/mL.

  • Measure the absorbance of the sample solution at 222 nm.

  • Determine the concentration of this compound in the sample from the calibration curve.

HPTLC Method for this compound Quantification

This protocol outlines a high-performance thin-layer chromatography method for the determination of this compound.[4]

1. Instrumentation:

  • HPTLC system including a sample applicator, developing chamber, and densitometric scanner.

  • Pre-coated silica gel 60 F254 HPTLC plates.

2. Reagents and Materials:

  • Toluene

  • Methanol

  • Glacial Acetic Acid

  • This compound reference standard

3. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: Toluene:Methanol:Glacial Acetic Acid (8:2:0.2 v/v/v).

  • Detection: Densitometric scanning at 294 nm.

4. Procedure:

  • Apply known volumes of the standard and sample solutions as bands onto the HPTLC plate.

  • Develop the plate in a saturated developing chamber with the mobile phase.

  • After development, dry the plate.

  • Scan the dried plate using a densitometer at 294 nm.

  • Quantify this compound by comparing the peak areas of the sample with those of the standard.

References

Safety Operating Guide

Proper Disposal of Climbazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed procedures for the proper disposal of climbazole, a common antifungal agent, to minimize environmental impact and ensure workplace safety.

This compound is recognized as a hazardous substance that is harmful if swallowed and exhibits high toxicity to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment.[1][2] Therefore, adherence to strict disposal protocols is essential.

Immediate Safety and Spill Response

In the event of a this compound spill, immediate and appropriate action is critical to prevent contamination and exposure.

Personal Protective Equipment (PPE): Before addressing a spill, personnel must be equipped with appropriate PPE, including:

  • Protective clothing

  • Chemical-resistant gloves

  • Safety glasses with side shields or chemical goggles

  • A dust respirator[1]

Spill Containment and Cleanup:

  • Alert Personnel: Immediately advise personnel in the vicinity of the spill.[1]

  • Prevent Contamination: Take measures to prevent the spillage from entering drains or water courses.[1]

  • Cleanup Procedures:

    • For Dry Spills: Use dry cleanup methods to avoid generating dust.[1] Moisten the material with water to prevent dusting before sweeping.[1] A vacuum cleaner fitted with a HEPA filter may also be used.[1]

    • For Wet Spills: Shovel or vacuum the material into labeled containers for disposal.[1]

  • Decontamination: Wash the spill area thoroughly with large amounts of water.[1]

  • Containerize Waste: Collect all residues and place them in sealed and clearly labeled containers for disposal.[1][3]

Step-by-Step Disposal Protocol

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1]

  • Waste Identification and Classification:

    • This compound waste is considered hazardous.

    • Consult the Safety Data Sheet (SDS) and local environmental regulations to confirm classification.

  • Waste Segregation and Storage:

    • Store this compound waste in a designated, well-ventilated area, away from incompatible materials.

    • Use tightly sealed, properly labeled containers.[3]

  • Engage a Licensed Waste Disposal Company: The disposal of this compound waste must be entrusted to a licensed and qualified hazardous waste disposal company.[4]

  • Container Management:

    • For empty containers, puncture them to prevent reuse.[1]

    • Dispose of containers as hazardous waste, even if empty, as they may contain residues.

Regulatory Information

The U.S. Environmental Protection Agency (EPA) has assigned specific waste numbers for this compound, which are crucial for proper documentation and disposal.

Waste TypeEPA Hazardous Waste Number
Discarded commercial chemical product, off-specification species, container residue, or spill residue.U240 (waste code T)
Discarded unused formulations containing this compound.F027
Source: Santa Cruz Biotechnology[1]
Environmental Considerations

This compound is classified as very toxic to aquatic organisms and is not readily biodegradable.[5][6] It can persist in the environment and poses a significant risk to aquatic ecosystems.[7][8] Preventing its release into the environment through proper disposal is a critical responsibility for all laboratory personnel.

Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

ClimbazoleDisposalWorkflow start This compound Waste Generated spill Spill or Accidental Release start->spill Is it a spill? routine_waste Routine Laboratory Waste (e.g., contaminated labware, unused product) start->routine_waste No don_ppe Don Appropriate PPE spill->don_ppe Yes segregate Segregate Waste in Labeled, Sealed Container routine_waste->segregate contain_spill Contain Spill & Prevent Entry to Drains cleanup Clean Up Spill Using Appropriate Method (Dry or Wet) contain_spill->cleanup don_ppe->contain_spill cleanup->segregate classify Classify as Hazardous Waste (e.g., EPA U240, F027) segregate->classify storage Store in Designated Hazardous Waste Area classify->storage contact_vendor Contact Licensed Hazardous Waste Vendor storage->contact_vendor documentation Complete Waste Manifest/Paperwork contact_vendor->documentation disposal Arrange for Pickup and Final Disposal documentation->disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Climbazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Climbazole, a common topical antifungal agent. Adherence to these procedures is critical for minimizing exposure risks and ensuring proper disposal.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Face ShieldA face shield may be required in situations with a higher risk of splashing or dust generation.[2]
Hand Protection Chemical-resistant GlovesHandle with gloves inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Nitrile or butyl rubber gloves are often recommended for handling pesticides.[3]
Body Protection Protective ClothingWear fire/flame resistant and impervious clothing.[1] A long-sleeved shirt and long pants are the minimum requirement.[3] For larger quantities or in case of spills, a chemical-resistant suit may be necessary.[4]
Lab CoatA standard lab coat should be worn over personal clothing.
Respiratory Protection Dust Respirator/Full-face RespiratorIf exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[1] In situations where dust may be generated, a dust respirator is recommended.[5][6]

Operational Plans for Handling and Storage

Handling:

  • Ventilation: Use this compound in a well-ventilated area.[5] Local exhaust ventilation is recommended to control exposure.[7]

  • Avoid Dust Formation: Take measures to prevent the generation of dust.[1]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[6][7] Wash hands and face thoroughly after handling.[6][7]

  • Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[5]

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area.[8] Keep containers tightly sealed.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[8]

Disposal Plan

Dispose of this compound and its container in accordance with local, regional, national, and international regulations.[9][10] It is the responsibility of the user to determine, at the time of disposal, whether the product meets the criteria for hazardous waste.[10] For unused formulations, it may be classified as hazardous waste.[5]

Emergency Procedures: Spill and First Aid

A clear plan for emergencies is crucial. The following diagram outlines the workflow for responding to a this compound spill.

Climbazole_Spill_Response cluster_spill This compound Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_post_cleanup Post-Cleanup Spill Spill Detected Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Safety First Assess Assess Spill Size (Minor vs. Major) Evacuate->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain the Spill DonPPE->Contain CleanupMinor Minor Spill: Use dry clean-up procedures (e.g., sweep or vacuum with HEPA filter) Contain->CleanupMinor If Minor CleanupMajor Major Spill: Alert Emergency Responders Follow their guidance Contain->CleanupMajor If Major Collect Collect Residue in Sealed Containers CleanupMinor->Collect CleanupMajor->Collect Decontaminate Decontaminate Area and Equipment Collect->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a this compound spill.

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[6][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

  • In Case of Skin Contact: Take off all contaminated clothing immediately. If on skin, rinse well with water. If skin irritation or rash occurs, get medical advice/attention.[7]

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Climbazole
Reactant of Route 2
Reactant of Route 2
Climbazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。